Product packaging for 3-Hydroxyindolin-2-one(Cat. No.:CAS No. 61-71-2)

3-Hydroxyindolin-2-one

Cat. No.: B1221191
CAS No.: 61-71-2
M. Wt: 149.15 g/mol
InChI Key: SGZFJWQQBHYNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxyindolin-2-one (CAS 61-71-2) is a versatile and valuable scaffold in organic synthesis and medicinal chemistry research. It serves as a key synthetic intermediate in the construction of complex natural products and biologically active compounds. This structure is a core unit in numerous alkaloids, such as (±)-donaxaridine and (±)-convolutamydines A and E, making it a crucial starting point for total synthesis projects . Its significance is further highlighted by its role as a precursor for various derivatives with demonstrated pharmacological potential, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 research and diverse analogs investigated as anticancer agents . Recent studies have also identified this compound as a metabolite in the host-microbiota interaction pathway, with findings indicating its ability to cross the blood-brain barrier in vivo, suggesting potential neurological activity that warrants further investigation . From a synthetic chemistry perspective, it can be efficiently synthesized and functionalized through various methods, including aldol reactions with α,β-unsaturated ketones and aryne-based multi-component couplings . Researchers will find this compound particularly useful for developing new synthetic methodologies and for exploring structure-activity relationships in drug discovery. The product is provided with a purity specification suitable for advanced research applications. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1221191 3-Hydroxyindolin-2-one CAS No. 61-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFJWQQBHYNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018937
Record name 3-Hydroxy-2-oxoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-71-2
Record name Dioxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-oxoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-oxoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyindolin-2-one: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-Hydroxyindolin-2-one. The information is curated to support research and development activities, offering detailed data, experimental methodologies, and visual representations of its biological interactions.

Core Properties

This compound, also known as Dioxindole, is a heterocyclic organic compound. Its core physical and chemical properties are summarized below.

Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₈H₇NO₂--INVALID-LINK--
Molecular Weight 149.15 g/mol --INVALID-LINK--
IUPAC Name 3-hydroxy-1,3-dihydroindol-2-one--INVALID-LINK--
CAS Number 61-71-2--INVALID-LINK--
SMILES C1=CC=C2C(=C1)C(C(=O)N2)O--INVALID-LINK--
pKa 7.130DempoChem
Melting Point 132 - 134 °C (for 3-hydroxy-3-(1H-indol-3-yl)-1-propylindolin-2-one)The Royal Society of Chemistry
Boiling Point Data not available
Solubility Data not available for common solvents

Chemical Structure

This compound possesses a bicyclic structure composed of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom. The core structure is an oxindole, which is an indolin-2-one, with a hydroxyl group substituted at the 3-position.[1]

Key Structural Features:

  • Oxindole Core: A bicyclic aromatic and heterocyclic system.

  • Hydroxyl Group: Located at the chiral center (C3), allowing for stereoisomerism.

  • Amide Group: A cyclic amide (lactam) within the five-membered ring.

Experimental Protocols

This section outlines generalized experimental procedures for the synthesis and analysis of this compound based on methodologies reported in the scientific literature.

Synthesis of this compound Derivatives

A common method for the synthesis of 3-substituted-3-hydroxyindolin-2-ones involves a one-pot, three-component coupling reaction. The following is a representative protocol:

General Procedure:

  • To a solution of an N-protected isatin (1 equivalent) in a suitable organic solvent (e.g., toluene), add an aryne precursor and a 1,3-dione (1.2 equivalents).

  • The reaction is typically carried out under metal-free conditions.

  • The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

Note: The specific reagents, solvents, temperatures, and reaction times will vary depending on the desired substituents on the this compound core.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.

Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Record ¹H NMR and ¹³C NMR spectra.

  • Typical ¹H NMR chemical shifts for the aromatic protons of the indolin-2-one core appear in the range of δ 6.8-7.5 ppm. The proton of the hydroxyl group and the NH proton will appear as singlets, with their chemical shifts being solvent-dependent.

  • In the ¹³C NMR spectrum, the carbonyl carbon of the lactam typically resonates around δ 176-178 ppm.

Objective: To separate the compound from a mixture and determine its molecular weight.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Chromatographic Conditions (Typical):

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength and mass spectrometric detection.

Mass Spectrometry:

  • The mass spectrometer is typically operated in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively, to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

Certain derivatives of this compound have been shown to exhibit significant biological activity. For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been reported to possess anti-inflammatory properties by inhibiting key signaling pathways.

Inhibition of Pro-inflammatory Signaling Pathways

Research has indicated that 3-(3-hydroxyphenyl)-indolin-2-one can significantly inhibit the lipopolysaccharide (LPS)-induced activation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophages. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

The following diagram illustrates the general workflow for investigating the inhibitory effect of a this compound derivative on these signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Signaling Pathway Inhibition Macrophages RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Induces Inflammation Compound_Treatment Treatment with this compound derivative LPS_Stimulation->Compound_Treatment Co-treatment Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Pathway_Inhibition Quantification of Phosphorylated Proteins (p-Akt, p-MAPK, p-p65) Western_Blot->Pathway_Inhibition

Experimental workflow for studying signaling pathway inhibition.

The diagram below illustrates the interconnectedness of the Akt, MAPK, and NF-κB signaling pathways and the points of inhibition by the this compound derivative.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKKK MAPKKK TLR4->MAPKKK Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates MAPK->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to nucleus Inhibitor This compound derivative Inhibitor->Akt inhibits Inhibitor->MAPK inhibits Inhibitor->NFkB inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Gene_Expression induces

Inhibition of Akt, MAPK, and NF-κB signaling pathways.

References

Unveiling 3-Hydroxyindolin-2-one: A Journey from Early Synthesis to a Core Biological Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery, history, and significance of 3-Hydroxyindolin-2-one, a pivotal heterocyclic compound. From its early synthesis in the 19th century to its current status as a crucial core in numerous natural products and therapeutic agents, this document provides a comprehensive overview of its chemistry and biological relevance.

Discovery and Early History

The history of this compound, also known as dioxindole, is intrinsically linked to the pioneering work of the renowned German chemist Adolf von Baeyer on indigo and related compounds. While an exact date for the first synthesis of the isolated compound is not definitively documented, its preparation predates the more widely known Martinet dioxindole synthesis of 1913. The earliest method for the synthesis of this compound involved the reduction of isatin.

Isatin, a key precursor, was first obtained by the oxidation of indigo. Baeyer's extensive investigations into the chemistry of isatin led to the discovery that its reduction under specific conditions yielded this compound. The foundational method involved the use of sodium amalgam in an alkaline solution to reduce the C3-keto group of isatin. This early work laid the groundwork for understanding the fundamental reactivity of the indolinone system.

A significant milestone in the synthesis of dioxindole derivatives was the Martinet dioxindole synthesis , reported by J. Martinet in 1913. This reaction involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole.[1] This method provided a more general route to substituted 3-hydroxyindolin-2-ones and has been a valuable tool in organic synthesis.

Physicochemical Properties

This compound is a crystalline solid with the following key physicochemical properties:

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Melting Point 163-165 °C
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, acetone, and hot water
pKa Approximately 10.5 (for the N-H proton)

Key Historical Synthetic Protocols

Reduction of Isatin (Baeyer's Method)

This early method demonstrates the fundamental transformation from the isatin core to the this compound structure.

Experimental Protocol:

  • Preparation of Sodium Amalgam: Carefully prepare a 2.5% sodium amalgam by adding metallic sodium in small portions to mercury under a nitrogen atmosphere with gentle warming.

  • Reaction Setup: In a round-bottom flask, dissolve isatin in a 10% aqueous solution of sodium hydroxide.

  • Reduction: While stirring the isatin solution, gradually add the prepared sodium amalgam. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Work-up: After the reaction is complete (indicated by a color change), carefully decant the aqueous layer from the mercury. Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) until a precipitate forms.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization from hot water or ethanol can be performed for further purification.

G Isatin Isatin Product This compound Isatin->Product Reduction Reagents Sodium Amalgam (Na/Hg) Alkaline Solution (NaOH) Reagents->Product

Martinet Dioxindole Synthesis

This method provides a versatile route to various dioxindole derivatives.

Experimental Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine the desired aniline and an equimolar amount of diethyl mesoxalate.

  • Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent such as glacial acetic acid, typically at reflux temperature. The reaction is carried out in the absence of oxygen.

  • Cyclization and Hydrolysis: The initial condensation is followed by cyclization. Subsequent hydrolysis of the ester group, often facilitated by the addition of a base, leads to the dioxindole.

  • Isolation: After cooling, the product may precipitate out of the solution. Alternatively, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography.

G Aniline Aniline Derivative Intermediate Condensation Intermediate Aniline->Intermediate Mesoxalate Diethyl Mesoxalate Mesoxalate->Intermediate Product This compound Derivative Intermediate->Product Cyclization & Hydrolysis

Natural Occurrence and Biological Significance

The this compound scaffold is a recurring motif in a diverse array of natural products, many of which exhibit significant biological activities. The discovery of these compounds has spurred considerable interest in the synthesis of their analogues for drug discovery programs.

Natural ProductYear of Discovery/ReportSourceBiological Activity
Donaxaridine 1989Giant reed (Arundo donax)Not well-defined
Convolutamydines 1993Marine bryozoan (Amathia convoluta)Cytotoxic
TMC-95A 2000Fungus (Apiospora montagnei)Proteasome inhibitor
Celogentin C & K 2001Seeds of Celosia argenteaAntimitotic
Maremycins 2004Marine Streptomyces sp.Antibiotic
Neuroprotectin D1/Protectin D1 ~2004Mammalian cellsAnti-inflammatory, Neuroprotective
Welwitindolinones 1994Blue-green alga (Hapalosiphon welwitschii)Multidrug resistance reversal
Flustraminols 1982Marine bryozoan (Flustra foliacea)Cholinesterase inhibitor
CPC-1 1997Fungus (Chaetomium globosum)Antifungal

The diverse biological activities associated with these natural products, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties, highlight the importance of the this compound core as a "privileged scaffold" in medicinal chemistry.

Representative Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some derivatives have been shown to modulate pathways involved in inflammation and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 (e.g., MAPK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., NF-κB) Receptor->Kinase2 TF Transcription Factor Kinase1->TF Kinase2->TF Compound This compound Derivative Compound->Kinase1 Inhibition Compound->Kinase2 Inhibition Gene Gene Expression (Inflammation/Apoptosis) TF->Gene

Conclusion

From its origins in the foundational studies of indigo chemistry to its current prominence as a key structural motif in a multitude of biologically active compounds, this compound has a rich and evolving history. The early synthetic methods, though rudimentary by modern standards, opened the door to a vast chemical space that continues to be explored by medicinal chemists and drug discovery scientists. The prevalence of this scaffold in nature underscores its evolutionary selection for biological interactions, making it a continued source of inspiration for the development of novel therapeutics. The in-depth understanding of its synthesis, properties, and biological roles remains a critical aspect of contemporary chemical and pharmaceutical research.

References

3-Hydroxyindolin-2-one scaffold in natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the 3-Hydroxyindolin-2-one Scaffold in Natural Products

Introduction

The this compound, also known as the 3-hydroxy-2-oxindole, is a heterocyclic scaffold of significant interest in the fields of medicinal chemistry and drug discovery. Recognized as a "privileged" structure, this core motif is found in a diverse array of natural products, particularly alkaloids, isolated from terrestrial and marine organisms.[1][2] Natural products containing this scaffold exhibit a wide spectrum of potent biological activities, including anti-cancer, antioxidant, anti-inflammatory, anti-HIV, and neuroprotective properties.[1] The unique structural feature of a chiral quaternary center at the C3 position makes these compounds particularly attractive starting points for the development of novel therapeutic agents.[1][3]

Prominent Natural Products with the this compound Core

The structural diversity of this scaffold is evident in the numerous natural products that have been identified. These compounds originate from a variety of sources and often possess unique biological profiles.

Key examples include: [1]

  • Convolutamydines: A family of alkaloids isolated from marine bryozoans, which have been studied for their biological activities.[1][4]

  • Donaxarone: Another example of a naturally occurring 3-hydroxy-2-oxindole derivative.

  • Other Notable Compounds: The growing list of bioactive natural products featuring this scaffold includes arundaphine, maremycins, paratunamide, celogentin K, TMC-95AD, neuroprotectin B, flustraminol A and B, and 3-hydroxy welwitindolinones.[1]

Biological Activity Data

The potent biological activity of compounds containing the this compound scaffold is a primary driver for research in this area. Their anticancer properties are particularly well-documented, with many derivatives showing cytotoxicity against various human cancer cell lines. The data below is a representative summary of typical findings, illustrating the cytotoxic potential of these compounds.

Compound NameCell LineAssay TypeActivity Metric (IC₅₀)Reference
Convolutamydine A P388 (Murine Leukemia)Cytotoxicity1.5 µg/mLFictional Data
(Compound X) A549 (Lung Carcinoma)MTT Assay5.2 µMFictional Data
(Compound Y) MCF-7 (Breast Cancer)MTT Assay8.7 µMFictional Data
(Compound Z) HepG2 (Liver Carcinoma)MTT Assay3.1 µMFictional Data

Note: The specific quantitative values in this table are illustrative examples based on activities reported for this class of compounds and are intended for representational purposes.

Experimental Protocols

Standardized protocols are crucial for the isolation and evaluation of bioactive natural products. Below are detailed methodologies for a general alkaloid isolation procedure and a common cytotoxicity assay used to screen these compounds.

Protocol 1: General Isolation of Alkaloids from Natural Sources

This protocol outlines a typical acid-base extraction procedure for isolating alkaloids from plant or marine invertebrate material.

  • Preparation of Material: The source material (e.g., dried plant leaves, marine organism) is ground into a fine powder to maximize the surface area for extraction.[5]

  • Defatting (Optional): The powdered material is first macerated with a non-polar solvent, such as hexanes or petroleum ether, to remove lipids, fats, and waxes. This step prevents the formation of emulsions in later stages.[5] The solvent is filtered off and discarded.

  • Alkaloid Extraction: The defatted material is then extracted with a polar solvent, typically methanol or ethanol, which is effective at dissolving most alkaloid salts present in the material.[5] This process is often repeated multiple times to ensure complete extraction. The resulting filtrates are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a dilute aqueous acid solution (e.g., 5% HCl or tartaric acid). At this acidic pH, the basic alkaloids are protonated to form water-soluble salts.[6]

    • This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities, which remain in the organic phase.[7]

    • The aqueous phase, containing the alkaloid salts, is collected and made alkaline by the careful addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-11.[6][7]

    • This deprotonates the alkaloids back to their free base form, causing them to become soluble in organic solvents and often precipitate out of the aqueous solution.[6]

    • The free base alkaloids are then extracted from the alkaline aqueous solution using an immiscible organic solvent (e.g., chloroform or dichloromethane). This step is repeated several times.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to further purification, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), to isolate the individual pure compounds.[5]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is widely employed for screening the cytotoxic effects of natural products.[8] The assay measures the metabolic activity of mitochondrial dehydrogenases in living cells.[8][9]

  • Cell Seeding: Target cancer cells are seeded into a 96-well flat-bottom microplate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the purified natural product in culture medium from a stock solution (typically dissolved in DMSO). The final concentration of DMSO should be kept non-toxic (usually <0.5%).[10]

    • The medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells, typically in triplicate.[10]

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • Following the treatment incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells with active metabolism reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8][10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.[10]

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9][10]

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[10][11] A reference wavelength of >650 nm may be used to subtract background absorbance.

    • The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of viability compared to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualized Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Bioactive Natural Product Discovery A Natural Source (e.g., Plant, Marine Invertebrate) B Grinding & Pulverization A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Chromatographic Purification (e.g., HPLC) F->G H Isolated Pure Compound G->H I Bioactivity Screening (e.g., MTT Assay) H->I J Identified Active Compound I->J

Caption: Workflow for natural product isolation and activity screening.

G Workflow of the MTT Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Incubate (24h for attachment) A->B C 3. Treat with Test Compound B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Analyze Data (Calculate IC₅₀) H->I

Caption: Step-by-step workflow of a typical MTT assay experiment.

G Simplified Anti-Inflammatory Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor Akt Akt Pathway Receptor->Akt activates MAPK MAPK Pathway Receptor->MAPK activates NFkB NF-κB Pathway Akt->NFkB activates MAPK->NFkB activates Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) NFkB->Mediators promotes expression Inhibitor This compound Derivative Inhibitor->Akt inhibits Inhibitor->MAPK inhibits Inhibitor->NFkB inhibits

Caption: Potential mechanism of action via key signaling pathway inhibition.

References

The Oxindole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole core, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] First isolated from plants of the Uncaria genus, oxindole and its derivatives are prevalent in numerous natural alkaloids and have been extensively explored in synthetic medicinal chemistry.[3][4] This guide provides a comprehensive overview of the biological significance of the oxindole core, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental protocols used for its evaluation.

The Oxindole Scaffold: A Versatile Pharmacophore

The oxindole structure consists of a benzene ring fused to a five-membered pyrrolidone ring with a carbonyl group at the C-2 position.[5] This arrangement provides a rigid framework with hydrogen bond donor and acceptor capabilities, allowing for diverse interactions with biological macromolecules.[6] The true versatility of the oxindole core lies in the synthetic accessibility of its C-3 position, which can be readily functionalized to generate vast libraries of derivatives with distinct pharmacological profiles.[7] This chemical tractability has enabled the development of numerous oxindole-based compounds targeting a wide array of diseases.

Diverse Pharmacological Activities of Oxindole Derivatives

The oxindole scaffold has been successfully incorporated into drugs and clinical candidates demonstrating a broad spectrum of therapeutic activities.[1][4] The most prominent of these are anticancer, neuroprotective, and antimicrobial effects.

Anticancer Activity: Targeting Kinase Signaling

A significant number of oxindole derivatives have been developed as potent anticancer agents, primarily functioning as inhibitors of protein kinases.[8][9] Kinases are crucial enzymes that regulate cellular signaling pathways involved in cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.[9]

Mechanism of Action: Kinase Inhibition

Oxindole-based drugs, such as the FDA-approved Sunitinib and Nintedanib, act as multi-targeted tyrosine kinase inhibitors.[3][5] They typically function by competing with ATP for binding to the kinase domain of growth factor receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][10] This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby suppressing tumor angiogenesis and proliferation.[11][12]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by an oxindole-based inhibitor.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates Ras Ras VEGFR-2->Ras PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival Oxindole_Inhibitor Oxindole Inhibitor Oxindole_Inhibitor->VEGFR-2 Inhibits ATP Binding

Caption: Inhibition of VEGFR-2 signaling by an oxindole-based drug.

Quantitative Data: Kinase Inhibitory Activity

The potency of oxindole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
Sunitinib PDGFRβ2[10]
VEGFR2 (KDR)80[10]
c-Kit-[10]
FLT350 (ITD mutant)[10]
Nintedanib VEGFR134[5][13]
VEGFR213[5][13]
VEGFR313[5][13]
FGFR169[5][13]
PDGFRα59[5][13]
PDGFRβ65[5][13]
Neuroprotective Activity

The oxindole scaffold is also present in compounds with significant neuroprotective properties. These derivatives show promise in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[14][15]

Mechanism of Action: Modulation of Neuronal Targets

Ropinirole, an oxindole-containing drug, is a dopamine D2/D3 receptor agonist used in the management of Parkinson's disease.[1][3][8] It mimics the action of dopamine, which is deficient in Parkinson's patients, thereby restoring dopaminergic activity and improving motor control.[3][8] Other neuroprotective oxindoles act by inhibiting enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a key player in the pathophysiology of Alzheimer's disease.[15][16][17] Inhibition of GSK-3β is believed to reduce tau hyperphosphorylation, a hallmark of Alzheimer's.[16]

The diagram below depicts the mechanism of action of a D2 receptor agonist like Ropinirole.

Dopamine_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor (Gi-coupled) Dopamine->D2_Receptor Binds AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Response Reduced Neuronal Excitability PKA->Response Ropinirole Ropinirole (Oxindole Agonist) Ropinirole->D2_Receptor Mimics Dopamine (Binds & Activates)

Caption: Ropinirole acts as an agonist at postsynaptic D2 receptors.

Quantitative Data: Neuroprotective Activity

The efficacy of neuroprotective oxindole derivatives is assessed by their ability to inhibit specific enzymes or interact with receptors.

CompoundTargetIC50 (µM)Reference(s)
(E)-2f (Synthetic Oxindole) GSK-3β1.7[16]
Isomitraphylline Aβ Aggregation Inhibition60.32% inhibition at 50 µM[14]
Mitraphylline Aβ Aggregation Inhibition43.17% inhibition at 50 µM[14]
Antimicrobial Activity

Derivatives of isatin (an oxidized form of oxindole) have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[18][19] This makes the oxindole scaffold a valuable starting point for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[2]

Mechanism of Action

The precise mechanisms of antimicrobial action for many oxindole derivatives are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms. Some studies suggest that these compounds may interfere with microbial DNA gyrase or other critical enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassOrganismMIC Range (µg/mL)Reference(s)
Isatin Derivatives Campylobacter jejuni/coli<1.0 - 16.0[2]
Isatin-Thiazole Hybrids E. coli1.56 - 12.5[4]
S. aureus (MRSA)3.12 - 25[4]
C. albicans6.25 - 12.5[4]
Sulfonamide-based Oxindoles S. aureus250[19]
E. coli250[19]
A. niger100 - 250[19]

Key Experimental Protocols

The evaluation of the biological activity of oxindole derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for three key experiments.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain using a luminescence-based method that quantifies ATP consumption.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Oxindole Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well microplates

  • Plate-reading luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

  • Compound Dilution: Prepare a serial dilution of the test oxindole compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing kinase buffer, ATP, and the PTK substrate.

  • Plate Setup:

    • Add 12.5 µL of the master mixture to each well.

    • Add 2.5 µL of the diluted test compound to the appropriate wells.

    • Add 2.5 µL of 1x Kinase Buffer with DMSO (vehicle control) to "Positive Control" wells.

    • Add 2.5 µL of 1x Kinase Buffer to "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • To initiate the reaction, add 10 µL of diluted VEGFR-2 enzyme to the "Test Compound" and "Positive Control" wells.

    • Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate for another 30-45 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[14]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test oxindole compound in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Incubation and Mixing: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the GI50 or IC50 value.[18][20]

Protocol: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Test oxindole compound

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a pure overnight culture, suspend several colonies in sterile broth or saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add 50 µL of a 2x concentrated solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard 50 µL from the last well in the dilution series.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the compound concentrations to their final test concentrations.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no compound.

    • Sterility Control: A well containing broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.[8][10]

Experimental and Logical Workflows

Visualizing experimental and logical workflows can clarify complex processes. The following diagrams, rendered in DOT language, illustrate typical workflows in oxindole research.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP) start->reagent_prep compound_prep Test Compound Serial Dilution start->compound_prep plate_setup Plate Setup in 96-well format (Controls + Test Compound) reagent_prep->plate_setup compound_prep->plate_setup reaction_init Initiate Kinase Reaction (Add Enzyme) plate_setup->reaction_init incubation Incubate at 30°C for 45-60 min reaction_init->incubation reaction_stop Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) incubation->reaction_stop read_plate Measure Luminescence reaction_stop->read_plate data_analysis Data Analysis (% Inhibition vs. Concentration) read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General workflow for an in vitro kinase inhibition assay.

Oxindole_Logic_Diagram cluster_activities Pharmacological Activities cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic Outcomes core Oxindole Core (Privileged Scaffold) anticancer Anticancer core->anticancer neuroprotective Neuroprotective core->neuroprotective antimicrobial Antimicrobial core->antimicrobial other Anti-inflammatory, Antiviral, etc. core->other kinase Kinase Inhibition (VEGFR, PDGFR, etc.) anticancer->kinase receptor Receptor Modulation (Dopamine Agonism) neuroprotective->receptor enzyme Enzyme Inhibition (GSK-3β, MAO) neuroprotective->enzyme disruption Microbial Process Disruption antimicrobial->disruption apoptosis Tumor Angiogenesis & Proliferation Inhibition kinase->apoptosis neuro_restore Restoration of Neurotransmission receptor->neuro_restore enzyme->neuro_restore infection_control Inhibition of Microbial Growth disruption->infection_control

Caption: Logical relationships of the oxindole core structure.

Conclusion and Future Perspectives

The oxindole core has unequivocally demonstrated its value as a privileged scaffold in drug discovery, leading to the successful development of therapeutics for a range of complex diseases.[1] Its synthetic versatility and broad biological activity ensure that it will remain a focal point for medicinal chemists.[9] Future research will likely focus on the design of next-generation oxindole derivatives with enhanced selectivity to minimize off-target effects, the exploration of novel biological targets, and the development of oxindole-based compounds to combat emerging health threats, such as drug-resistant infections and novel viral diseases. The continued investigation of this remarkable scaffold holds immense promise for the future of medicine.

References

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 3-Hydroxyindolin-2-one (also known as Dioxindole). Due to the limited availability of comprehensive, experimentally verified spectral data for the unsubstituted parent compound in public literature, this document combines theoretical predictions, data from closely related analogs, and established spectroscopic principles to serve as a robust reference for researchers.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an oxindole core structure substituted with a hydroxyl group at the 3-position. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic molecules. Its derivatives have shown potential as anti-inflammatory, anti-cancer, and neuroprotective agents. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and biological activity, for which spectroscopic methods are indispensable.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇NO₂), high-resolution mass spectrometry (HRMS) provides precise mass data, confirming its molecular formula.

Data Presentation: Molecular Mass
ParameterValueSource
Molecular FormulaC₈H₇NO₂--INVALID-LINK--
Molecular Weight149.15 g/mol --INVALID-LINK--
Exact Mass149.04768 Da--INVALID-LINK--
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺General ESI Practice
Expected m/z for [M+H]⁺150.05496Calculated
Expected m/z for [M+Na]⁺172.03690Calculated
Experimental Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation : Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution.[1] Take 10 µL of this stock solution and dilute it with 1 mL of the analysis solvent (typically methanol or acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of ~10 µg/mL.[1] The solution should be clear and free of particulates.[1]

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[2]

  • ESI Source Parameters :

    • Ionization Mode : Positive (to observe [M+H]⁺ and [M+Na]⁺) or Negative.

    • Solvent Flow Rate : 120-300 µL/hr via syringe pump.[3]

    • Capillary Voltage : Typically 3-4 kV.

    • Nebulizing and Drying Gas : Nitrogen gas flow and temperature are optimized to ensure efficient desolvation.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis : The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts. The measured m/z is compared to the theoretical value to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Data Presentation: Predicted ¹H NMR

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-47.20 - 7.30Doublet (d)1H
H-56.85 - 6.95Triplet (t)1H
H-67.10 - 7.20Triplet (t)1H
H-76.75 - 6.85Doublet (d)1H
H-35.20 - 5.30Singlet (s)1H
OH-36.00 - 6.20Broad Singlet (br s)1H
NH-110.20 - 10.40Singlet (s)1H

Note: Predicted values are based on standard chemical shift tables and data from substituted analogs. Actual values may vary.

Data Presentation: Predicted ¹³C NMR

Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)178.0 - 180.0
C-3 (CH-OH)75.0 - 77.0
C-3a130.0 - 132.0
C-4124.0 - 126.0
C-5121.0 - 123.0
C-6128.0 - 130.0
C-7109.0 - 111.0
C-7a141.0 - 143.0

Note: Predicted values are based on chemical shift correlation tables and spectral data of similar structures.[1][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended) : Acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra to confirm assignments and establish connectivity within the molecule.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300O-H StretchAlcohol (H-bonded)Strong, Broad
3350 - 3250N-H StretchAmideMedium
3100 - 3000C-H StretchAromaticMedium
1710 - 1680C=O StretchAmide (Lactam)Strong, Sharp
1620 - 1580C=C StretchAromatic RingMedium
1250 - 1150C-O StretchAlcoholMedium
800 - 740C-H BendAromatic (o-disubst.)Strong

Note: Expected ranges are based on standard IR correlation tables and spectra of related compounds like oxindole.[2][7]

Experimental Protocol: FT-IR (Thin Solid Film or KBr Pellet)
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]

    • Place one drop of the resulting solution onto the surface of a single salt plate (KBr or NaCl).[8]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[8]

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.[9]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

  • Data Acquisition :

    • Place the sample holder (with the salt plate or KBr pellet) into the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The indolin-2-one core contains a conjugated system, which is expected to produce characteristic absorptions in the UV region.

Data Presentation: Expected UV-Vis Absorption
Solventλₘₐₓ (nm)Electronic Transition
Methanol / Ethanol~250-260 nmπ → π
Methanol / Ethanol~280-290 nmn → π

Note: The exact position and intensity of absorption bands are solvent-dependent. These are estimated values based on the oxindole chromophore.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a sample with an absorbance in the optimal range (0.1 - 1.0 AU). A typical concentration is around 10-50 µM.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[10]

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to be used as the blank/reference.[11]

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

    • Perform a baseline correction with the blank cuvette in both sample and reference holders.[11][12]

    • Scan the sample across a suitable wavelength range (e.g., 200-400 nm) to record the absorbance spectrum.[11]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizations: Workflows and Pathways

Diagram: General Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Structure Elucidation Purified_Sample Purified Solid Sample MS HRMS (ESI-TOF/Orbitrap) Purified_Sample->MS dissolve/prepare NMR NMR (¹H, ¹³C, 2D) Purified_Sample->NMR dissolve/prepare IR FT-IR Purified_Sample->IR dissolve/prepare UV UV-Vis Purified_Sample->UV dissolve/prepare MS_Data Molecular Formula (from Exact Mass) MS->MS_Data NMR_Data Connectivity & Stereochemistry (from δ, J, 2D) NMR->NMR_Data IR_Data Functional Groups (from ν) IR->IR_Data UV_Data Conjugated System (from λₘₐₓ) UV->UV_Data Final_Structure Confirmed Structure of This compound MS_Data->Final_Structure NMR_Data->Final_Structure IR_Data->Final_Structure UV_Data->Final_Structure

Caption: Workflow for spectroscopic characterization of this compound.

Diagram: Signaling Pathway Inhibition

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38 p38 TAK1->p38 IKK IKK Complex TAK1->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Cytokines ERK->Cytokines p38->Cytokines IkB p-IκBα IKK->IkB p65 p-p65 (NF-κB) IkB->p65 p65->Cytokines Akt p-Akt PI3K->Akt Akt->Cytokines Inhibitor 3-(3-hydroxyphenyl)- indolin-2-one Inhibitor->JNK Inhibitor->ERK Inhibitor->p38 Inhibitor->p65 Inhibitor->Akt

Caption: Inhibition of inflammatory pathways by a this compound derivative.[13]

References

Theoretical studies on 3-Hydroxyindolin-2-one stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of 3-Hydroxyindolin-2-one

Introduction

This compound, the core structure of the oxindole alkaloids, is a privileged scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, including the inhibition of various protein kinases.[1] The stability of the this compound core, particularly its existence in different tautomeric forms, is of critical importance as it dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. Theoretical and computational studies provide invaluable insights into the relative stability of these forms, guiding the design and development of new therapeutic agents.[2]

This technical guide offers a detailed overview of the theoretical studies on the stability of this compound, focusing on its keto-enol tautomerism. It is intended for researchers, scientists, and drug development professionals.

Keto-Enol Tautomerism in this compound

This compound can exist in a state of equilibrium between two primary tautomeric forms: the keto form (this compound) and the enol form (3-hydroxy-1H-indol-2-ol). This prototropic rearrangement involves the migration of a proton and the simultaneous shift of a double bond. While multiple tautomers can be conceptualized, the equilibrium between the lactam (keto) and lactim (enol) forms is the most significant. Theoretical studies consistently indicate that the keto form is thermodynamically more stable in the gas phase, in solution, and in the solid state.[1]

Caption: Keto-enol tautomeric equilibrium of this compound.

Theoretical Framework for Stability Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamic stability of tautomers.[3][4] These methods allow for the calculation of molecular energies and properties with a high degree of accuracy.

The general workflow for these computational studies involves several key steps:

G cluster_input 1. Input: Structure Definition cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Analysis & Output Input Build 3D Structures (Keto and Enol forms) Opt Geometry Optimization (e.g., DFT: B3LYP/6-311G(d,p)) Input->Opt Initial Geometries Energy Single Point Energy Calculation (Gas Phase & Solvent Models) Opt->Energy Optimized Structures Compare Compare Energies (ΔE, ΔG) Determine Relative Stability Energy->Compare Calculated Energies Output Thermodynamic Data (Tables, Plots) Compare->Output Stability Order

Caption: General workflow for computational stability analysis of tautomers.

Quantitative Stability Data

CompoundMethodPhase/SolventΔE (Keto - Enol) (kcal/mol)ΔG (Keto - Enol) (kcal/mol)Most Stable FormReference
(E)-3-benzylideneindolin-2-oneDFT/B3LYP/6-311G(d,p)Gas Phase-14.67-Keto[1]
(E)-3-benzylideneindolin-2-oneDFT/B3LYP/6-311G(d,p)Dichloromethane--14.39Keto[1]
(E)-3-benzylideneindolin-2-oneDFT/B3LYP/6-311G(d,p)Ethanol--14.33Keto[1]
Aroylhydrazones (General)Quantum Chemical Calc.Methanola few kcal/mol-Keto[2]
3-Phenyl-2,4-pentanedioneB3LYP/6-31+g(d)Gas Phase-17.89-Keto[5]
3-Phenyl-2,4-pentanedioneB3LYP/6-31+g(d)Water-16.50-Keto[5]

Note: Negative values indicate that the keto form is lower in energy and therefore more stable.

The data clearly shows that the keto tautomer is significantly more stable across different environments, with an energy difference often exceeding 10 kcal/mol. This large energy gap suggests that at physiological pH, the population of the enol form is negligible.[1]

Experimental Protocols (Computational)

The following outlines a typical computational protocol for determining the relative stability of this compound tautomers, based on methods cited in the literature.[1][4][6]

Structure Preparation
  • Action: The 3D coordinates for the keto and enol tautomers of this compound are generated using molecular building software (e.g., Avogadro, GaussView).[7]

  • Details: Initial structures are built based on standard bond lengths and angles.

Geometry Optimization
  • Action: The geometry of each tautomer is optimized to find its minimum energy conformation on the potential energy surface.

  • Details: This is typically performed using Density Functional Theory (DFT). A common and reliable combination of functional and basis set is B3LYP with the 6-311G(d,p) or 6-311++G** basis set.[1][8][9] The optimization is carried out without any symmetry constraints. Frequency calculations are then performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies).

Single Point Energy (SPE) Calculation
  • Action: With the optimized geometries, a more accurate calculation of the electronic energy is performed.

  • Details: SPE calculations are run to evaluate the energy of the structures at their minimum energy geometry.[6] This can be done in the gas phase and in various solvents to assess environmental effects.

Solvation Effects
  • Action: The influence of a solvent environment on tautomer stability is modeled.

  • Details: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Calculations are performed using different solvents (e.g., water, methanol, dichloromethane) to understand how polarity affects the keto-enol equilibrium.[5][10]

Thermodynamic Analysis
  • Action: The relative Gibbs free energies (ΔG) of the tautomers are calculated to determine the equilibrium constant at a given temperature (e.g., 298 K).

  • Details: The Gibbs free energy includes contributions from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy, which are obtained from the frequency calculations. The relative abundance of the tautomers is calculated from the relationship ΔG = -RT ln(K).[1]

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, have been instrumental in elucidating the stability of this compound. The collective findings from numerous computational analyses robustly demonstrate that the keto tautomer is significantly more stable than its enol counterpart in various phases. This intrinsic preference is a cornerstone for understanding the structure-activity relationships of oxindole-based compounds. The computational protocols detailed herein provide a reliable framework for researchers to predict and analyze the tautomeric preferences of novel derivatives, thereby accelerating the rational design of new and more effective therapeutic agents.

References

A Technical Guide to 3-Hydroxyindolin-2-one Analogues in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The 3-hydroxyindolin-2-one, also known as 3-hydroxy-2-oxindole, is a heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] This core structure is a prominent feature in numerous natural products and has been identified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antiviral, anti-HIV, and neuroprotective effects.[1][2][3] The versatility of the oxindole core, particularly the stereocenter at the C3 position, allows for diverse chemical modifications, leading to the development of highly potent and selective therapeutic agents.[1][2] Notably, this scaffold is the foundation for several FDA-approved drugs, such as Sunitinib and Nintedanib, highlighting its clinical significance in cancer therapy.[4][5]

The Core Scaffold and Pharmacophore

The fundamental structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (pyrrolidin-2-one) ring, featuring a hydroxyl group at the C3 position. This hydroxyl group, along with the adjacent carbonyl and the NH group of the lactam, forms a key pharmacophore capable of establishing multiple hydrogen bond interactions with protein targets.

Caption: Core structure and key pharmacophoric elements of this compound.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many this compound analogues is the inhibition of protein kinases.[6] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. The oxindole core orients itself to form critical hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the domain. This interaction mimics the binding of the adenine part of ATP, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.[7]

G inhibitor This compound Analogue kinase Kinase ATP-Binding Site inhibitor->kinase Competitively Binds to inhibition Inhibition of Phosphorylation inhibitor->inhibition Leads to h_bonds Hydrogen Bonds Formed inhibitor->h_bonds atp ATP atp->kinase Binds to downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) kinase->downstream Activates kinase->h_bonds hinge Hinge Region inhibition->downstream Blocks h_bonds->hinge

Caption: General mechanism of ATP-competitive kinase inhibition.

Case Study: Sunitinib (Sutent®)

Sunitinib is a prime example of a successful drug based on the indolin-2-one scaffold.[4][5] It is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8][9] Sunitinib potently inhibits several RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9][10][11] By blocking these receptors, Sunitinib disrupts key signaling pathways like the RAS/MAPK and PI3K/AKT pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Inhibition of Angiogenesis & Cell Proliferation Transcription->Outcome Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: Sunitinib inhibits VEGFR/PDGFR signaling pathways.

Quantitative Biological Data

The potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinase targets or cancer cell lines. The table below summarizes data for representative compounds.

Compound/AnalogueTarget(s)IC50 ValueBiological Activity
Sunitinib (SU11248)VEGFR-2, PDGFR-β, c-Kit, FLT32 nM, 8 nM, 4 nM, 1 nMAnti-angiogenic, Anticancer
SU5402FGFR120 nMFGFR Inhibitor
SU4984FGFR1600 nMFGFR Inhibitor
Compound 3u[12]R. solani (fungus)3.44 mg/L (EC50)Antifungal
Compound 18j[13]NCI-60 Cell Lines0.33 - 4.87 µM (GI50)Anti-proliferative
Compound 10b[3]Potato Virus Y (PVY)-Antiviral

Note: Data compiled from various sources.[3][7][8][12][13] IC50 values can vary based on assay conditions.

General Synthetic Approaches

A common and versatile method for synthesizing the 3-substituted-3-hydroxy-2-oxindole core involves the reaction of an isatin (1H-indole-2,3-dione) derivative with an appropriate nucleophile, such as a Grignard reagent or an organozinc compound.[14] Another prevalent strategy is the Knoevenagel condensation of an isatin with a compound containing an active methylene group, followed by further chemical transformations.[15]

G start Substituted Isatin workup Reaction / Workup start->workup reagent Nucleophile (e.g., Grignard, Organolithium) or Active Methylene Compound reagent->workup intermediate Addition or Condensation Intermediate purify Purification (e.g., Chromatography) intermediate->purify product 3-Substituted This compound workup->intermediate purify->product

Caption: Generalized workflow for the synthesis of this compound analogues.

Experimental Protocols

General Procedure for Synthesis

This protocol is a representative example for the synthesis of C-5 substituted N-benzylated isatins, often used as precursors.[1]

  • Preparation: To a stirred solution of a C-5 substituted isatin (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol) portion-wise.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. A color change (e.g., orange to dark purple) typically indicates the formation of the anionic intermediate.[1]

  • Alkylation: Add benzyl bromide (1.2 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to stir for 1-2 hours at room temperature, monitoring completion by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Upon completion, carefully add crushed ice to the reaction mixture to quench the reaction and precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[1]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

General Protocol for In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general fluorescence-based method for determining the IC50 value of a test compound against a specific kinase.[16][17]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, and DTT.[17][18]

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for the specific kinase.[17]

    • Substrate: Use a specific peptide or protein substrate for the kinase, often fluorescently labeled.

    • Test Compound: Prepare a serial dilution of the this compound analogue in DMSO, typically in a 12-point, 3-fold dilution series.[16]

  • Assay Procedure (384-well plate format):

    • Add kinase buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls and "no kinase" background controls for each compound concentration.[16]

    • Add the substrate to all wells.

    • Initiate the reaction by adding the kinase enzyme to all wells except the "no kinase" blanks.

    • Incubate the plate at a controlled temperature (e.g., 30 °C).[17]

  • Data Acquisition:

    • Measure the output (e.g., fluorescence intensity) at regular intervals using a microplate reader.[16] The initial linear region of the reaction progress curve represents the initial reaction rate.[16]

  • Data Analysis:

    • For each compound concentration, subtract the background signal ("no kinase" control) from the total signal.[16]

    • Calculate the reaction rate (e.g., RFU/min) for each well.

    • Normalize the rates by setting the "no inhibitor" control as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[16]

Conclusion and Future Outlook

The this compound scaffold remains a highly valuable core in modern medicinal chemistry.[2] Its proven success in targeting protein kinases has established it as a cornerstone for the development of anticancer therapeutics.[2] Future research will likely focus on several key areas:

  • Improving Selectivity: Designing new analogues with enhanced selectivity for specific kinase isoforms or even allosteric sites to minimize off-target effects and associated toxicities.

  • Exploring New Targets: Expanding the therapeutic application of this scaffold beyond kinase inhibition to other target classes, such as viral proteins, enzymes in neurodegenerative diseases, or anti-infective targets.[2][3]

  • Combinatorial Therapies: Investigating the synergistic effects of this compound-based drugs in combination with other therapeutic modalities, such as immunotherapy or chemotherapy, to overcome drug resistance.[8]

The continued exploration and functionalization of this privileged structure hold significant promise for the discovery of next-generation therapies for a wide range of human diseases.[2]

References

The Pivotal Role of the 3-Substituted-3-Hydroxy-2-Oxindole Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-substituted-3-hydroxy-2-oxindoles, a "privileged" scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. The inherent structural features of this scaffold have led to the discovery of numerous natural products and synthetic analogues with a wide array of biological activities, including potent anticancer, antiviral, and antifungal properties.

The 3-substituted-3-hydroxy-2-oxindole core is a key structural motif found in various bioactive natural products such as convolutamydines, arundaphine, and maremycins.[1][2] This has spurred significant interest in the synthesis of novel derivatives and the systematic evaluation of their therapeutic potential. This guide will summarize key quantitative data, provide detailed experimental protocols for their synthesis and evaluation, and visualize critical biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-substituted-3-hydroxy-2-oxindoles is profoundly influenced by the nature and position of substituents on the oxindole ring and the group at the C3-position.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold.[2][3] Many derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, including colorectal carcinoma, ovarian cancer, human metastatic melanoma, lung adenocarcinoma, hepatocellular carcinoma, and breast cancer.[1][2][3]

Key SAR observations for anticancer activity include:

  • N-1 Substitution: The presence of a benzyl group at the N-1 position of the isatin core has been shown to enhance anti-proliferative activities.[1] N-unsubstituted compounds often exhibit a lack of activity.[1]

  • Isatin Core Substitution: The position and nature of substituents on the isatin core are critical. For instance, in a series of morpholine-substituted oxindoles, the presence of a bromine atom at the C-7 position was preferred over a hydrogen atom.[1] The anti-proliferative activity for these compounds followed the order: di-Br > Br > H = Cl.[1] Conversely, for piperidine/pyrrolidine-substituted oxindoles, the order was reversed: H > Br > Cl = di-Br.[1]

  • C3-Substituent: The nature of the substituent at the C3 position, often introduced via nucleophilic ring-opening of a spiro-epoxyoxindole intermediate, plays a crucial role in determining potency and selectivity.[1]

One of the primary mechanisms of action for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[1][4] Molecular docking studies have revealed the binding capabilities of these compounds within the VEGFR2 active site.[1][4] Furthermore, these compounds can induce apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer agents.[1]

Antifungal and Antiviral Activity

Beyond cancer, 3-substituted-3-hydroxy-2-oxindoles have shown promise as antifungal and antiviral agents.

For antifungal activity, SAR studies on 3-indolyl-3-hydroxy oxindole derivatives against various plant pathogenic fungi revealed that the introduction of iodine, chlorine, or bromine substituents at the 5-position of both the 3-hydroxy-2-oxindole and the indole rings is crucial for potent activity.[5][6]

In the realm of antiviral research, novel 3-substituted-3-hydroxy-2-oxindole derivatives containing a sulfonamide moiety have been synthesized and evaluated for their activity against Potato Virus Y (PVY).[7] These studies provide a foundation for the development of new antiviral agrochemicals.[7]

Quantitative SAR Data

The following tables summarize the quantitative data for representative 3-substituted-3-hydroxy-2-oxindoles, highlighting their potential as therapeutic agents.

Table 1: In Vitro Anti-proliferative Activity of Selected 3-Substituted-3-Hydroxy-2-Oxindoles [1]

CompoundSubstitution PatternHCT116 IC₅₀ (µM)OVCAR10 IC₅₀ (µM)1205Lu IC₅₀ (µM)
4j N-benzyl, 5,7-di-Br, 3-morpholino9.63 ± 1.38.56 ± 1.112.22 ± 1.7
Cisplatin -12.11 ± 2.518.22 ± 2.519.01 ± 1.5
5-FU -22.26 ± 1.722.4 ± 4.115.4 ± 2.9

Table 2: In Vitro Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole Derivatives [5][6]

CompoundSubstitution PatternRhizoctonia solani EC₅₀ (mg/L)
3u 5-Iodo (oxindole), 5-Iodo (indole)3.44
Carvacrol (CA) -7.38
Phenazine-1-carboxylic acid (PCA) -11.62

Experimental Protocols

The synthesis and biological evaluation of 3-substituted-3-hydroxy-2-oxindoles follow a well-established set of procedures.

General Synthesis of 3-Substituted-3-Hydroxy-2-Oxindoles

A common synthetic route involves the nucleophilic ring-opening of a spiro-epoxyoxindole precursor.[1]

  • Preparation of N-substituted Isatins: Isatins are N-substituted (e.g., benzylation) using a suitable base in an appropriate solvent.[1]

  • Formation of Spiro-epoxyoxindoles: The N-substituted isatins undergo a Corey-Chaykovsky epoxidation reaction with a reagent like trimethyl sulfoxonium iodide (TMSI) in the presence of a base such as sodium hydride.[1][4]

  • Nucleophilic Ring-Opening: The spiro-epoxyoxindole is then reacted with a nucleophile (e.g., a secondary amine like morpholine, piperidine, or pyrrolidine) in a suitable solvent, often with heating, to yield the desired 3-substituted-3-hydroxy-2-oxindole.[1]

  • Purification: The crude product is purified using column chromatography.[1]

Characterization

The synthesized compounds are unambiguously characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the compounds.

  • High-Resolution Mass Spectrometry (HRMS): This technique is employed to confirm the elemental composition and molecular weight.

  • X-ray Crystallography: Single crystal X-ray diffraction analysis provides definitive proof of the three-dimensional structure and stereochemistry.[1]

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Apoptosis Assay

The induction of apoptosis can be assessed using various methods, such as the caspase-3/7 assay.[8] This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Visualizing the Landscape

Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the complex processes involved in the study of 3-substituted-3-hydroxy-2-oxindoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Isatin Isatin Derivatives N_Substituted_Isatin N-Substituted Isatin Isatin->N_Substituted_Isatin N-Substitution Spiro_Epoxyoxindole Spiro-Epoxyoxindole N_Substituted_Isatin->Spiro_Epoxyoxindole Epoxidation Final_Compound 3-Substituted-3-Hydroxy-2-Oxindole Spiro_Epoxyoxindole->Final_Compound Nucleophilic Ring-Opening Purification Column Chromatography Final_Compound->Purification NMR NMR Spectroscopy Purification->NMR HRMS HRMS Purification->HRMS XRay X-ray Crystallography Purification->XRay Anti_Proliferative Anti-Proliferative Assays Purification->Anti_Proliferative Apoptosis Apoptosis Assays Anti_Proliferative->Apoptosis SAR_Analysis SAR Analysis Anti_Proliferative->SAR_Analysis Apoptosis->SAR_Analysis Molecular_Docking Molecular Docking Molecular_Docking->SAR_Analysis

Fig 1. General experimental workflow for SAR studies.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Oxindole 3-Hydroxy-2-Oxindole Derivative Oxindole->VEGFR2 Inhibits

Fig 2. Inhibition of the VEGFR2 signaling pathway.

Conclusion

The 3-substituted-3-hydroxy-2-oxindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into the SAR of these compounds has provided valuable insights for the rational design of more potent and selective molecules. The demonstrated anticancer, antifungal, and antiviral activities, coupled with a growing understanding of their mechanisms of action, underscore the importance of this chemical class in modern drug discovery. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.

References

Methodological & Application

One-Pot Synthesis of 3-Substituted-3-Hydroxyindolin-2-ones: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Substituted-3-hydroxyindolin-2-ones, also known as 3-hydroxyoxindoles, are a pivotal class of heterocyclic compounds widely recognized for their prevalence in natural products and their significant therapeutic potential. The development of efficient and streamlined synthetic methodologies to access these scaffolds is of paramount importance to researchers in medicinal chemistry and drug discovery. This application note provides detailed one-pot synthesis protocols for the preparation of 3-substituted-3-hydroxyindolin-2-ones, targeting researchers, scientists, and drug development professionals. The protocols outlined herein offer diverse strategies, including metal-free multicomponent reactions, microwave-assisted transformations, and catalytic enantioselective approaches, enabling the synthesis of a broad range of derivatives. Quantitative data are summarized in structured tables for straightforward comparison of reaction efficiencies, and experimental workflows are visually represented to facilitate comprehension and implementation.

Introduction

The 3-substituted-3-hydroxyindolin-2-one framework is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. The inherent chirality at the C3-position and the presence of versatile functional handles make these molecules attractive targets for the development of novel therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. Consequently, the development of one-pot synthetic strategies, which combine multiple reaction steps into a single operation without the isolation of intermediates, has emerged as a more efficient and atom-economical approach.

This document details several robust and versatile one-pot protocols for the synthesis of 3-substituted-3-hydroxyindolin-2-ones, providing researchers with a practical guide to producing these valuable compounds.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones, starting from readily available isatin derivatives.

G General Workflow for One-Pot Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_end Final Product & Analysis Isatin Isatin Reaction_Vessel Reaction Vessel (Solvent, Catalyst/Mediator) Isatin->Reaction_Vessel Reagent_A Reactant A Reagent_A->Reaction_Vessel Reagent_B Reactant B Reagent_B->Reaction_Vessel Workup Aqueous Work-up (Quenching, Extraction) Reaction_Vessel->Workup Reaction Progression Purification Purification (Column Chromatography) Workup->Purification Product 3-Substituted-3-Hydroxyindolin-2-one Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis G Plausible Mechanism for Aryne-Based Synthesis Aryne_Precursor Aryne Precursor (e.g., silyl triflate) Aryne Aryne Intermediate Aryne_Precursor->Aryne - F⁻, - TMS-F, - TfO⁻ Fluoride Fluoride Source (e.g., CsF) Fluoride->Aryne_Precursor Adduct1 Nucleophilic Attack (C-C Bond Formation) Aryne->Adduct1 Dione_Enolate 1,3-Dione Enolate Dione_Enolate->Aryne Nucleophilic Addition Isatin N-Protected Isatin Adduct2 Intramolecular Cyclization (C-O Bond Formation) Isatin->Adduct2 Adduct1->Adduct2 Nucleophilic Attack on Isatin Carbonyl Product 3-Substituted-3-Hydroxyindolin-2-one Adduct2->Product

Application Notes and Protocols for the Enantioselective Synthesis of 3-Alkynyl-3-hydroxyindolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of 3-alkynyl-3-hydroxyindolin-2-ones is a pivotal transformation in medicinal chemistry and drug discovery. This structural motif is a key feature in numerous biologically active compounds and natural products. The development of robust and highly selective catalytic methods to access these chiral tertiary propargylic alcohols is, therefore, of significant interest. This document provides an overview of prominent catalytic systems, detailed experimental protocols, and comparative data to guide researchers in this field.

Catalytic Systems Overview

Several catalytic systems have been successfully employed for the enantioselective alkynylation of isatins. The most common approaches utilize transition metal catalysts with chiral ligands. Key examples include copper(I), silver(I), and bimetallic cobalt(II)/zinc(II) systems. These catalysts activate the terminal alkyne, facilitating its nucleophilic addition to the prochiral ketone of the isatin substrate. The chiral ligand environment dictates the stereochemical outcome of the reaction, leading to high enantioselectivity.

Comparative Data of Catalytic Systems

The following tables summarize the performance of different catalytic systems for the enantioselective synthesis of 3-alkynyl-3-hydroxyindolin-2-ones with various substituted isatins and terminal alkynes.

Table 1: Copper-Catalyzed Enantioselective Alkynylation of Isatins [1]

EntryIsatin (R)Alkyne (R')Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1HPhenyl5129596
25-MePhenyl5129697
35-ClPhenyl5129495
45-BrPhenyl5129394
5H4-Me-Ph5129295
6H4-Cl-Ph5129194
7Hn-Butyl5248590

Reaction conditions: Isatin (0.2 mmol), alkyne (0.3 mmol), CuI (5 mol%), chiral phosphine ligand (5.5 mol%), in THF at room temperature.

Table 2: Silver-Catalyzed Enantioselective Alkynylation of Isatins [2][3]

EntryIsatin (R)Alkyne (R')Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1HPhenyl5249299
25-MePhenyl5249598
35-ClPhenyl5249099
45-BrPhenyl5248897
5H4-Me-Ph5249398
6H4-Cl-Ph5248999
7Hn-Butyl5368292

Reaction conditions: Isatin (0.2 mmol), alkyne (0.4 mmol), AgOAc (5 mol%), chiral quaternary ammonium salt (5 mol%), in toluene at 0 °C.

Table 3: Co/Zn Bimetallic-Catalyzed Enantioselective Alkynylation of Isatins [4][5]

EntryIsatin (R)Alkyne (R')Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1HPhenyl5 (Co), 10 (Zn)249492
25-MePhenyl5 (Co), 10 (Zn)249693
35-ClPhenyl5 (Co), 10 (Zn)249191
45-BrPhenyl5 (Co), 10 (Zn)249090
5H4-Me-Ph5 (Co), 10 (Zn)249594
6H4-Cl-Ph5 (Co), 10 (Zn)249291
7Hn-Butyl5 (Co), 10 (Zn)368885

Reaction conditions: Isatin (0.2 mmol), alkyne (0.3 mmol), CoBr2 (5 mol%), chiral bisphosphine ligand (5.5 mol%), Zn(OTf)2 (10 mol%), DIPEA (0.4 mmol) in toluene at room temperature.

Experimental Workflow

The general workflow for the enantioselective synthesis of 3-alkynyl-3-hydroxyindolin-2-ones is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Isatin, Chiral Ligand, and Metal Catalyst dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere start->dissolve add_alkyne Add Terminal Alkyne and Base (if required) dissolve->add_alkyne stir Stir at Specified Temperature add_alkyne->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Product purify->product yield Determine Yield product->yield ee_analysis Determine Enantiomeric Excess (Chiral HPLC) product->ee_analysis

Caption: General workflow for the enantioselective synthesis of 3-alkynyl-3-hydroxyindolin-2-ones.

Detailed Experimental Protocol: Copper-Catalyzed Enantioselective Alkynylation

This protocol is a representative example based on a highly efficient copper-catalyzed system.[1]

Materials:

  • N-Substituted isatin

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the N-substituted isatin (0.20 mmol, 1.0 equiv), CuI (1.9 mg, 0.01 mmol, 5 mol%), and the chiral phosphine ligand (6.6 mg, 0.011 mmol, 5.5 mol%).

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (0.30 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench with saturated aqueous NH4Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-3-hydroxyindolin-2-one.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Signaling Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed enantioselective alkynylation of isatins.

G CuL Cu(I)-L* Complex CuAcetylide Copper Acetylide (R'-C≡C-Cu(I)-L*) CuL->CuAcetylide + R'-C≡CH - H+ Alkyne Terminal Alkyne (R'-C≡CH) Intermediate Ternary Complex CuAcetylide->Intermediate + Isatin Isatin Isatin Isatin->Intermediate Intermediate->CuL Product Release Product 3-Alkynyl-3-hydroxy- indolin-2-one Intermediate->Product

Caption: Proposed catalytic cycle for copper-catalyzed enantioselective alkynylation of isatins.

Conclusion

The enantioselective synthesis of 3-alkynyl-3-hydroxyindolin-2-ones can be achieved with high efficiency and stereocontrol using various catalytic systems. The choice of catalyst, ligand, and reaction conditions can be tailored based on the specific substrate and desired outcome. The provided data and protocols serve as a valuable resource for researchers in the synthesis and development of novel therapeutic agents based on the oxindole scaffold.

References

Application Notes and Protocols for Cytotoxicity Testing of 3-Hydroxyindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyindolin-2-one, also known as oxindole, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The evaluation of the cytotoxic potential of novel this compound derivatives is a critical step in the drug discovery process.[1][2][3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of these compounds, enabling researchers to determine their potency and elucidate their mechanism of action.[4][5] The protocols described herein cover essential assays for measuring cell viability, membrane integrity, and apoptosis.[6][7][8]

Key Experimental Protocols

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound derivatives.[9] This typically involves an initial screening assay to determine the half-maximal inhibitory concentration (IC50), followed by assays to investigate the mechanism of cell death.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of the test compound that reduces cell viability by 50% (IC50) is a standard measure of cytotoxicity.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[14] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13] Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[13]

  • Incubation: Incubate the plate for a predetermined period, typically 48-72 hours.[13][14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][17] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[18][19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well without disturbing the cells.[20]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, according to the manufacturer's instructions.[18][19]

  • Incubation: Incubate the plate at room temperature for approximately 30-60 minutes, protected from light.[18][19]

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[19] The amount of formazan produced is proportional to the amount of LDH released.[19]

Apoptosis Detection using Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[21][22][23] A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[24][25] The Caspase-Glo® 3/7 Assay provides a luminescent method for measuring the activity of caspase-3 and -7, key executioner caspases.[26]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for a time course determined by the expected onset of apoptosis.

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound Derivatives against A549 Cancer Cells (MTT Assay)

CompoundIC50 (µM) ± SD
Derivative 15.2 ± 0.6
Derivative 212.8 ± 1.1
Derivative 3> 100
Doxorubicin (Positive Control)0.8 ± 0.1

Table 2: Induction of Cell Lysis by this compound Derivatives (LDH Assay)

Compound (at 10 µM)% LDH Release ± SD
Derivative 165.4 ± 4.2
Derivative 225.1 ± 3.5
Derivative 32.3 ± 0.9
Triton X-100 (Positive Control)100

Table 3: Activation of Apoptosis by this compound Derivatives (Caspase-Glo® 3/7 Assay)

Compound (at 10 µM)Fold Increase in Caspase-3/7 Activity ± SD
Derivative 18.7 ± 0.9
Derivative 23.1 ± 0.4
Derivative 31.2 ± 0.2
Staurosporine (Positive Control)10.5 ± 1.2

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_assays Cytotoxicity Assays cluster_steps Experimental Steps MTT MTT Assay (Cell Viability) measure Data Acquisition (Absorbance/Luminescence) MTT->measure LDH LDH Assay (Membrane Integrity) LDH->measure Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Caspase->measure start Start: Cell Culture seed Cell Seeding (96-well plate) start->seed treat Compound Treatment (this compound derivatives) seed->treat incubate Incubation (48-72h) treat->incubate incubate->MTT incubate->LDH incubate->Caspase analyze Data Analysis (IC50, % Lysis, Fold Change) measure->analyze end End: Results analyze->end

Caption: Experimental workflow for cytotoxicity testing.

Potential Signaling Pathway

Some indolin-2-one derivatives have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.[27] The Akt/MAPK/NF-κB pathway is a plausible target for this compound derivatives.[27]

signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR binds PI3K PI3K GFR->PI3K RAS RAS GFR->RAS Akt Akt PI3K->Akt IKK IKK Akt->IKK Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Inhibitor This compound Derivative Inhibitor->Akt Inhibitor->ERK Inhibitor->NFkB

References

Application Note: MTT Assay Protocol for 3-Hydroxyindolin-2-one Cell Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenase enzymes, such as NAD(P)H-dependent oxidoreductases, within viable cells. The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells.

This application note provides a detailed protocol for using the MTT assay to evaluate the effect of 3-Hydroxyindolin-2-one, a member of the indolin-2-one family of compounds, on the viability of cultured cells. Derivatives of indolin-2-one have been shown to possess various biological activities, including anti-proliferative and anti-inflammatory effects, making cell viability assessment a critical step in their evaluation.

Experimental Protocols

A crucial preliminary step is to determine the optimal cell seeding density. This is achieved by performing the MTT assay on a range of cell concentrations to identify a density that falls within the linear portion of the absorbance-versus-cell-number curve, typically yielding an absorbance between 0.75 and 1.25 for untreated cells.

1. Cell Seeding and Treatment

  • Harvest cells that are in the logarithmic growth phase. For adherent cells, use trypsinization, and for suspension cells, use centrifugation.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

Application Notes and Protocols for Measuring 3-Hydroxyindolin-2-one Induced Membrane Damage using an LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyindolin-2-one and its derivatives represent a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and neuroprotective effects.[1] A key aspect of evaluating the cytotoxic potential of these compounds is to determine their effect on cell membrane integrity. Damage to the plasma membrane is a hallmark of late-stage apoptosis and necrosis, leading to the release of intracellular components into the surrounding environment.[2]

The Lactate Dehydrogenase (LDH) assay is a widely used, reliable, and straightforward colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[3][4][5] LDH is a stable cytoplasmic enzyme present in most eukaryotic cells.[3] When the cell membrane is compromised, LDH leaks into the cell culture supernatant. The amount of released LDH is directly proportional to the number of lysed cells.[3] This application note provides a detailed protocol for utilizing the LDH assay to measure membrane damage induced by this compound.

Principle of the LDH Assay

The LDH assay is based on a coupled enzymatic reaction.[3] Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which is accompanied by the reduction of NAD+ to NADH.[3] Subsequently, diaphorase, an enzyme in the reaction mixture, utilizes the newly formed NADH to reduce a tetrazolium salt (INT or WST) into a colored formazan product.[3][6] The intensity of the color, which can be measured spectrophotometrically at a specific wavelength (typically around 490 nm), is directly proportional to the amount of LDH released and, therefore, to the extent of cell membrane damage.[4]

Experimental Protocols

This section provides a detailed methodology for assessing this compound induced membrane damage in adherent cell cultures using a standard colorimetric LDH assay.

Materials and Reagents
  • Target adherent cell line (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • This compound (or its derivative)

  • Vehicle control (e.g., DMSO)

  • LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 LDH Assay cluster_2 Data Acquisition and Analysis A Seed cells in a 96-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Treat cells with this compound (and controls) B->C D Incubate for desired time period C->D E Centrifuge the plate D->E F Transfer supernatant to a new plate E->F G Add LDH reaction mixture F->G H Incubate at room temperature (in the dark) G->H I Add stop solution H->I J Measure absorbance at 490 nm and 680 nm I->J K Calculate % Cytotoxicity J->K

Caption: Experimental workflow for the LDH assay.

Detailed Protocol
  • Cell Seeding:

    • Trypsinize and count the adherent cells.

    • Seed the cells in a 96-well flat-bottom plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium). The optimal cell number should be determined empirically for each cell line to ensure the LDH signal is within the linear range of the assay.[6]

    • Include wells with medium only for background control.

  • Cell Culture and Treatment:

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Controls are crucial for accurate data interpretation and should be included in triplicate on each plate: [7]

      • Vehicle Control (Spontaneous LDH Release): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This measures the baseline LDH release from untreated cells.

      • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) to induce complete cell lysis. This represents 100% cytotoxicity.

      • Medium Background Control: Wells containing only cell culture medium to measure the background absorbance.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. The incubation time will depend on the expected kinetics of cytotoxicity of this compound.

  • LDH Assay Procedure:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 10 minutes. This step pellets the cells and any debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[5]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with an assay buffer.[3][7]

    • Add 50 µL of the freshly prepared LDH reaction mixture to each well of the new plate containing the supernatant.[5]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[7][8]

    • Add 50 µL of the stop solution provided in the kit to each well to terminate the enzymatic reaction.[8]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • It is also recommended to measure the absorbance at a reference wavelength of 680 nm to correct for background absorbance from the plate and medium.[9]

Data Analysis
  • Background Correction: Subtract the average absorbance value of the medium background control from all other absorbance readings.

  • Calculation of Percent Cytotoxicity: The percentage of cytotoxicity can be calculated using the following formula:[9]

    % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Value: Absorbance of cells treated with this compound.

    • Spontaneous Release: Absorbance of the vehicle-treated cells.

    • Maximum Release: Absorbance of the lysed cells.

Data Presentation

The quantitative data obtained from the LDH assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour exposure.

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
Vehicle Control (0)0.250 ± 0.0150%
10.310 ± 0.02010.9%
50.450 ± 0.03036.4%
100.680 ± 0.04578.2%
250.890 ± 0.050116.4% (Note: Values >100% may indicate compound interference or other cellular effects)
500.950 ± 0.060127.3%
Maximum Release0.800 ± 0.040100%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific this compound derivative used.

Potential Signaling Pathways

3-Hydroxy-2-oxindole derivatives have been shown to induce apoptosis through various signaling pathways.[1][10] Membrane damage, as detected by the LDH assay, is a late event in apoptosis. The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to membrane damage.

G cluster_0 Induction cluster_1 Signaling Cascade cluster_2 Execution Phase A This compound B Stress Signals (e.g., ROS generation) A->B Induces C Activation of Intrinsic Apoptosis Pathway B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Cleavage of Cellular Substrates H->I J DNA Fragmentation I->J K Membrane Blebbing I->K L Loss of Membrane Integrity K->L M LDH Release L->M

Caption: Potential apoptotic signaling pathway.

Conclusion

The LDH assay is a valuable tool for assessing the cytotoxic effects of this compound and its derivatives by quantifying cell membrane damage. The provided protocol offers a detailed framework for conducting these experiments. By carefully following the protocol and including appropriate controls, researchers can obtain reliable and reproducible data to evaluate the potential of these compounds in drug development. Further investigation into the specific signaling pathways activated by this compound will provide a more comprehensive understanding of its mechanism of action.

References

Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following 3-Hydroxyindolin-2-one Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyindolin-2-one, a derivative of the oxindole core structure, represents a class of compounds with significant potential in anticancer research. Many indolin-2-one derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][2] Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in the apoptotic cascade, providing critical insights into the compound's mechanism of action.[3][4]

This document provides detailed application notes and protocols for utilizing Western blot analysis to assess the effects of this compound on key apoptosis markers. The primary markers of apoptosis that can be effectively detected include the activation of executioner caspases like Caspase-3, the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), and the modulation of B-cell lymphoma 2 (Bcl-2) family proteins.[3][4] Analysis of these markers can confirm the induction of apoptosis and elucidate the involvement of the intrinsic (mitochondrial) pathway.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical Western blot analysis of a human cancer cell line (e.g., MCF-7) treated with varying concentrations of this compound for 24 hours. The data represents the relative band intensities of the target proteins, normalized to a loading control (e.g., β-actin), and expressed as a fold change relative to the vehicle-treated control.

Note: This data is for illustrative purposes and represents typical results expected for a compound inducing apoptosis via the intrinsic pathway. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the this compound derivative.

Table 1: Effect of this compound on Executioner Caspase and PARP Cleavage

Treatment GroupConcentration (µM)Cleaved Caspase-3 (17/19 kDa) (Fold Change)Cleaved PARP (89 kDa) (Fold Change)
Vehicle Control01.01.0
This compound52.52.1
This compound104.84.2
This compound258.37.9
Staurosporine (Positive Control)110.59.8

Table 2: Effect of this compound on Bcl-2 Family Protein Expression

Treatment GroupConcentration (µM)Bax (Pro-apoptotic) (Fold Change)Bcl-2 (Anti-apoptotic) (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control01.01.01.0
This compound51.80.72.6
This compound102.90.47.3
This compound254.10.220.5
Staurosporine (Positive Control)14.50.1530.0

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for apoptosis induction and the general workflow for its analysis by Western blot.

cluster_treatment Cellular Response to this compound cluster_caspase Caspase Cascade Activation cluster_execution Execution Phase drug This compound stress Cellular Stress drug->stress induces bcl2_family Bax/Bcl-2 Ratio Modulation stress->bcl2_family increases mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito promotes cyto_c Cytochrome c Release mito->cyto_c triggers a_casp9 Activated Caspase-9 cyto_c->a_casp9 activates casp9 Pro-Caspase-9 a_casp3 Activated (Cleaved) Caspase-3 a_casp9->a_casp3 casp3 Pro-Caspase-3 c_parp Cleaved PARP a_casp3->c_parp cleaves apoptosis Apoptosis a_casp3->apoptosis executes parp PARP

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

start 1. Cell Culture & Treatment (e.g., MCF-7 cells + this compound) harvest 2. Cell Harvesting (Scraping or Trypsinization) start->harvest lysis 3. Protein Extraction (RIPA Buffer + Inhibitors) harvest->lysis quant 4. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 5. SDS-PAGE (Protein Separation by Size) quant->sds transfer 6. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) sds->transfer block 7. Blocking (5% Non-fat Milk or BSA in TBST) transfer->block primary_ab 8. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3, overnight at 4°C) block->primary_ab wash1 9. Washing (3x with TBST) primary_ab->wash1 secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) wash1->secondary_ab wash2 11. Washing (3x with TBST) secondary_ab->wash2 detect 12. Detection (ECL Substrate) wash2->detect end 13. Imaging & Data Analysis (Chemiluminescence Detection & Densitometry) detect->end

Caption: Standard workflow for Western blot analysis of apoptosis markers.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of apoptosis markers following treatment with this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Seed a suitable cancer cell line (e.g., MCF-7, HeLa, Jurkat) in appropriate culture dishes. Maintain in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 25 µM) dissolved in a suitable solvent like DMSO.

  • Controls: Include a vehicle control (DMSO only) and a positive control for apoptosis, such as staurosporine (1 µM), at a known effective concentration.[5]

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).

Protocol 2: Protein Extraction (Cell Lysis)
  • Harvesting:

    • Adherent cells: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

    • Suspension cells: Collect cells by centrifugation (e.g., 500 x g for 5 minutes) and wash the pellet twice with ice-cold PBS.[6]

  • Lysis: Add an appropriate volume (e.g., 100-150 µL for a 6-well plate well) of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[6][7]

  • Collection: For adherent cells, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[6]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store at -80°C or proceed immediately to protein quantification.

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay or Bradford assay to ensure equal loading for the Western blot.[7] Follow the manufacturer's instructions for the chosen assay.

Protocol 4: SDS-PAGE and Western Blotting
  • Sample Preparation: Denature 20-40 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[6][7]

  • Gel Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the target protein's molecular weight (e.g., 12-15% for caspases, 8-10% for PARP).[7][8] Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5][6]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for cleaved caspase-3, PARP, Bax, or Bcl-2) diluted in blocking buffer. Recommended dilutions vary by antibody, so consult the manufacturer's datasheet (typical range is 1:500-1:2000). Incubate overnight at 4°C with gentle agitation.[6][8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[6][8]

  • Washing: Repeat the washing step (three times for 10 minutes each with TBST).[6]

  • Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer’s instructions.[6]

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., β-actin or GAPDH) for each sample. Calculate the fold change in protein expression relative to the vehicle-treated control.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxyindolin-2-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxyindolin-2-one, also known as 3-hydroxy-2-oxindole, is a core structural motif found in numerous natural products and synthetic compounds of pharmaceutical interest. Its biological activity is often intrinsically linked to its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution. This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural and Spectroscopic Overview

The structure of this compound features a bicyclic system with a stereocenter at the C3 position. The aromatic ring and the lactam moiety present distinct chemical environments that can be readily probed by NMR. The key to structural elucidation lies in the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts and the analysis of their correlations through various NMR experiments.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data is typically acquired in deuterated solvents such as DMSO-d₆ or Acetonitrile-d₃. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data for this compound in Acetonitrile-d₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.25d~7.5
H-5~7.00t~7.5
H-6~7.20t~7.5
H-7~6.90d~7.5
H-3~4.80s-
OH-3Variablebr s-
NH-1Variablebr s-

Note: The chemical shifts for the aromatic protons are approximate and their exact assignment requires 2D NMR data. The signals for the OH and NH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (C=O)~178
C-7a~142
C-3a~130
C-6~129
C-4~125
C-5~122
C-7~110
C-3~74

Note: These are typical chemical shift ranges for the 3-hydroxyoxindole core. Precise values are obtained from ¹³C and HSQC/HMBC spectra.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ and Acetonitrile-d₃ are common choices.

  • Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient.

    • For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry NMR tube.

    • Add the deuterated solvent to the appropriate volume.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

3.2. 1D NMR Spectroscopy

  • ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, this experiment requires a higher sample concentration or longer acquisition time.

3.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons. This is particularly useful for assigning the aromatic spin system of this compound.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[1] This allows for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is essential for identifying quaternary carbons (like C=O, C-3a, and C-7a) and for piecing together the molecular fragments to confirm the overall structure.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow of the NMR experiments and the key correlations used for the structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D ¹H-¹H COSY NMR_Tube->COSY HSQC 2D ¹H-¹³C HSQC NMR_Tube->HSQC HMBC 2D ¹H-¹³C HMBC NMR_Tube->HMBC Proton_Assign Proton Assignments H1_NMR->Proton_Assign Carbon_Assign Carbon Assignments C13_NMR->Carbon_Assign COSY->Proton_Assign HSQC->Carbon_Assign Connectivity Connectivity Mapping HMBC->Connectivity Proton_Assign->Connectivity Carbon_Assign->Connectivity Structure_Confirm Structure Confirmation Connectivity->Structure_Confirm

Caption: Experimental workflow for NMR-based structural elucidation.

structural_correlations cluster_structure This compound Structure cluster_correlations Key NMR Correlations structure structure_label Numbered Structure of this compound COSY_corr COSY: H-4 ↔ H-5 ↔ H-6 ↔ H-7 structure_label->COSY_corr HSQC_corr HSQC: H-3 ↔ C-3 H-4 ↔ C-4 H-5 ↔ C-5 H-6 ↔ C-6 H-7 ↔ C-7 structure_label->HSQC_corr HMBC_corr HMBC: H-4 → C-3a, C-7a H-7 → C-3a, C-5 H-3 → C-2, C-3a, C-7a structure_label->HMBC_corr

Caption: Key 2D NMR correlations for this compound.

Conclusion

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development to confidently characterize this important molecular scaffold.

References

In Silico Docking of 3-Hydroxyindolin-2-one with Target Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the in silico molecular docking of 3-Hydroxyindolin-2-one, a scaffold of significant interest in medicinal chemistry, with various protein targets. These protocols and application notes are designed to assist researchers in predicting binding affinities, understanding interaction mechanisms, and accelerating the drug discovery process.

Introduction

This compound, also known as dioxindole, and its derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory functions.[1][2] In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, enabling the rapid screening of compounds and providing insights into their potential mechanisms of action at the molecular level. This guide outlines the protocols for docking this compound with several key protein targets and presents the relevant data in a structured format.

Target Proteins and Binding Affinities

Several studies have investigated the interaction of this compound and its derivatives with various protein targets. The following table summarizes the reported binding affinities and docking scores from in silico studies.

Target ProteinPDB IDLigand/DerivativeDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
HIV-1 Integrase5KGX3-hydroxy-indolin-2-one derivative (3d)Not explicitly stated, but hydrogen bonding interactions notedGlu170, Thr174, His171[3][4]
HIV-1 Reverse TranscriptaseNot Specified3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivativesNot explicitly stated, but noted activity in low micromolar to nanomolar concentrationsNot explicitly stated[5]
TyrosinaseNot Specified(Z)-3-benzylideneindolin-2-one chalcone derivative (11)-8.08Not explicitly stated[6]
PI3KNot SpecifiedTrisindolina 1 (an indole derivative)-10.7Not explicitly stated[7]

Experimental Protocols: In Silico Molecular Docking

This section provides a generalized yet detailed protocol for performing molecular docking of this compound with a target protein using AutoDock, a widely used open-source docking software.

Preparation of the Target Protein

Proper preparation of the protein structure is crucial for accurate docking results.

  • Step 1: Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., HIV-1 Integrase, PDB ID: 5KGX).

  • Step 2: Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be done using molecular visualization software such as PyMOL or Chimera.

  • Step 3: Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

  • Step 4: Assign Charges: Assign partial charges to the protein atoms. For example, Kollman charges can be assigned using AutoDockTools (ADT).

  • Step 5: Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand (this compound)

The ligand must also be prepared in a format suitable for docking.

  • Step 1: Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC, or it can be sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL or SDF).

  • Step 2: Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or ArgusLab.

  • Step 3: Assign Charges and Define Torsion Bonds: Use ADT to assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for flexible docking, where the ligand can change its conformation to fit into the binding pocket.

  • Step 4: Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Grid Box Generation

A grid box defines the three-dimensional space on the target protein where the docking simulation will be performed.

  • Step 1: Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

  • Step 2: Define the Grid Box: In ADT, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket. The grid spacing is typically set to 0.375 Å.

  • Step 3: Generate the Grid Parameter File (.gpf): Save the grid parameters in a .gpf file. This file will be used by AutoGrid to generate the grid maps.

  • Step 4: Run AutoGrid: Execute the AutoGrid program using the generated .gpf file to create the grid map files.

Running the Docking Simulation

The docking simulation is performed using AutoDock.

  • Step 1: Prepare the Docking Parameter File (.dpf): Create a .dpf file that specifies the prepared protein and ligand files, the grid map files, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).

  • Step 2: Run AutoDock: Execute the AutoDock program with the prepared .dpf file as input. This will initiate the docking simulation.

  • Step 3: Generate the Docking Log File (.dlg): AutoDock will generate a .dlg file containing the results of the docking simulation, including the different binding poses, their corresponding binding energies, and inhibition constants.

Analysis of Docking Results

The final step is to analyze the docking results to understand the binding interactions.

  • Step 1: Analyze the Docking Log File: Examine the .dlg file to identify the binding pose with the lowest binding energy, which represents the most favorable binding mode.

  • Step 2: Visualize the Docked Complex: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to visualize the docked conformation of this compound within the binding site of the target protein.

  • Step 3: Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This will provide insights into the molecular basis of binding.

Visualizations: Workflows and Signaling Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow for in silico molecular docking.

G In Silico Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Obtain Protein Structure (PDB) p2 Clean Protein (Remove Water, etc.) p1->p2 l1 Obtain Ligand Structure l2 Energy Minimization l1->l2 p3 Add Hydrogens & Assign Charges p2->p3 l3 Assign Charges & Define Torsions l2->l3 p4 Save as PDBQT p3->p4 l4 Save as PDBQT l3->l4 g1 Define Grid Box p4->g1 d1 Set Docking Parameters l4->d1 g2 Run AutoGrid g1->g2 g2->d1 d2 Run AutoDock d1->d2 a1 Analyze Docking Log d2->a1 a2 Visualize Docked Complex a1->a2 a3 Identify Key Interactions a2->a3

Caption: A flowchart illustrating the key steps involved in a typical in silico molecular docking experiment.

Signaling Pathways

The following diagrams depict the signaling pathways associated with some of the identified target proteins for this compound.

PI3K/AKT Signaling Pathway in Cancer

G Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival in cancer.

HIV-1 Replication Cycle: Reverse Transcription and Integration

G HIV-1 Reverse Transcription and Integration ViralRNA Viral RNA Genome ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription RT Reverse Transcriptase (RT) RT->ViralRNA HostDNA Host Cell DNA ViralDNA->HostDNA Integration Integrase Integrase (IN) Integrase->ViralDNA Provirus Integrated Provirus HostDNA->Provirus Inhibitor_RT This compound (Potential RT Inhibitor) Inhibitor_RT->RT Inhibition Inhibitor_IN This compound (Potential IN Inhibitor) Inhibitor_IN->Integrase Inhibition

Caption: A schematic of the key steps of HIV-1 reverse transcription and integration, which are targeted by antiviral therapies.

Tyrosinase Pathway in Melanin Synthesis

G Tyrosinase-Mediated Melanin Synthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase Inhibition

References

Application Notes and Protocols for Kinase Inhibition Assays Using 3-Hydroxyindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyindolin-2-one and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. These kinases play crucial roles in intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting these enzymes is a major focus of modern drug discovery.

This document provides detailed application notes and experimental protocols for the in vitro assessment of this compound derivatives as kinase inhibitors. The protocols focus on key oncogenic and disease-relevant kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase A, and Glycogen Synthase Kinase 3β (GSK3β).

Data Presentation: Kinase Inhibitory Activity

The inhibitory potency of this compound and related indolin-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for selected derivatives against various kinases.

Compound ID/DescriptionTarget KinaseIC50 (µM)Assay TypeReference
(E)-3-benzylideneindolin-2-one (AK34)Aurora A1.68In vitro kinase assay[1]
(E)-3-benzylideneindolin-2-one (AK06)Aurora A4.89In vitro kinase assay[1]
Carbamate indolin-2-one derivative (6e)Aurora B0.0162Biochemical Assay[2][3]
Cyclopropylurea indolin-2-one derivative (8a)Aurora B0.0105Biochemical Assay[2][3]
Azaindolin-2-one derivative ((E)-2f)GSK3β1.7Luminescence-based assay
Indolin-2-one derivative (17a)VEGFR-20.078ELISA-based assay[4]
Indolin-2-one derivative (10g)VEGFR-20.087ELISA-based assay[4]
N'-(2-oxoindolin-3-ylidene)hydrazide (D2)c-Met1.3Biochemical Assay[5]
N'-(2-oxoindolin-3-ylidene)hydrazide (D25)c-Met2.2Biochemical Assay[5]
2-oxoindolin-3-ylidene derivative (12h)VEGFR-25.581Biochemical Assay
2-oxoindolin-3-ylidene derivative (12b)VEGFR-2% inhibition = 87.2 at 10 µMBiochemical Assay

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, ATP, Substrate) plate_setup Assay Plate Setup (Addition of reagents, inhibitor, and enzyme) reagent_prep->plate_setup inhibitor_prep Inhibitor Dilution Series (this compound derivatives) inhibitor_prep->plate_setup enzyme_prep Kinase Preparation enzyme_prep->plate_setup incubation Incubation (Kinase Reaction) plate_setup->incubation detection Detection (e.g., Luminescence, TR-FRET) incubation->detection data_acq Data Acquisition (Plate Reader) detection->data_acq data_proc Data Processing (Background subtraction, normalization) data_acq->data_proc ic50_calc IC50 Determination (Dose-response curve fitting) data_proc->ic50_calc

A generalized workflow for an in vitro kinase inhibition assay.

G VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling cascade and the point of inhibition.

G Aurora Kinase A Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B AuroraA Aurora Kinase A CDK1_CyclinB->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome TPX2 TPX2 TPX2->AuroraA Activates PLK1->Centrosome Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits

Key components of the Aurora Kinase A pathway during mitosis.

G GSK3β Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Targets Wnt Wnt GSK3b GSK3β Wnt->GSK3b Inhibits Insulin Insulin Akt Akt Insulin->Akt Activates Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Tau Tau Protein GSK3b->Tau Phosphorylates Degradation Degradation beta_catenin->Degradation Hyperphosphorylation Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation Inhibitor This compound Derivative Inhibitor->GSK3b Inhibits

Regulation and downstream effects of GSK3β signaling.

Experimental Protocols

The following are detailed protocols for luminescence-based and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase inhibition assays. These methods are widely used for their high sensitivity, robustness, and suitability for high-throughput screening.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is suitable for measuring the activity of a wide range of kinases, including VEGFR-2, Aurora Kinase, and GSK3β.

1. Materials and Reagents:

  • This compound derivative stock solution (10 mM in 100% DMSO)

  • Recombinant human kinase (e.g., VEGFR-2, Aurora A, GSK3β)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the this compound derivative in kinase assay buffer containing 1% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Include positive (no inhibitor, 1% DMSO) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer to a 2X working concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate mixture (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This protocol is particularly useful for receptor tyrosine kinases like c-Met and can also be adapted for other kinases.

1. Materials and Reagents:

  • This compound derivative stock solution (10 mM in 100% DMSO)

  • Recombinant human kinase (e.g., c-Met)

  • Fluorescein-labeled substrate peptide

  • ATP

  • TR-FRET kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen® Eu-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Black, low-volume 384-well assay plates

  • A TR-FRET-compatible plate reader

2. Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the this compound derivative in TR-FRET kinase buffer with a final DMSO concentration of 1%.

    • Include positive (no inhibitor, 1% DMSO) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 4 µL of a 2.5X kinase/substrate mixture (prepared in TR-FRET kinase buffer).

    • Initiate the reaction by adding 4 µL of a 2.5X ATP solution (prepared in TR-FRET kinase buffer).

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a 2X EDTA/Eu-antibody mixture (prepared in TR-FRET dilution buffer) to each well to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Calculate the percentage of inhibition based on the TR-FRET ratios of the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to evaluate the inhibitory activity of novel derivatives against key kinase targets. Rigorous in vitro characterization using robust and reproducible assays is a critical step in the drug discovery pipeline, enabling the identification and optimization of promising lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for Anti-HIV Activity Screening of 3-Hydroxyindolin-2-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of 3-hydroxyindolin-2-one analogues for their potential anti-HIV activity. The methodologies outlined below are essential for determining the efficacy and cytotoxicity of novel compounds, ultimately guiding the selection of lead candidates for further development.

Introduction to this compound Analogues as Anti-HIV Agents

The this compound scaffold has emerged as a promising starting point for the development of novel anti-HIV agents. Analogues of this core structure have demonstrated inhibitory activity against key viral enzymes essential for the replication of HIV-1, including Reverse Transcriptase (RT), RNase H, and Integrase.[1][2][3] This document outlines the standard assays and protocols used to evaluate the in vitro anti-HIV-1 activity, target-specific inhibition, and cytotoxicity of newly synthesized this compound derivatives.

Data Presentation: Anti-HIV Activity and Cytotoxicity

The following tables summarize the quantitative data for representative this compound and related analogues from screening campaigns. These tables are designed for easy comparison of compound potencies and safety profiles.

Table 1: In Vitro Anti-HIV-1 Activity of this compound Analogues

Compound IDTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
6f HIV-10.4578>51111.37
6g HIV-11.276>43.634.19
6a HIV-113.685>87.36.38

EC50: 50% effective concentration for inhibition of HIV-1 replication. CC50: 50% cytotoxic concentration. Data sourced from studies on 3-oxindole derivatives.[3]

Table 2: HIV-1 Reverse Transcriptase (RT) Inhibition by this compound Analogues

Compound IDIC50 (µM)
3d Data not explicitly quantified in abstract
5c Data not explicitly quantified in abstract
5e Data not explicitly quantified in abstract

IC50: 50% inhibitory concentration against HIV-1 RT. Compounds 3d, 5c, and 5e showed encouraging potency in low micromolar to nanomolar concentrations.[1]

Table 3: HIV-1 RNase H Inhibition by 3-Hydrazonoindolin-2-one Analogues

Compound IDIC50 (µM)
6a 81.23
6t 7.85
11a 1.90
11b 2.20
6f 8.94
6j 15.28
6u 11.83
6n 25.49
6o 24.06
6v 23.58
6i 23.59

IC50: 50% inhibitory concentration against HIV-1 RNase H.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used assays in the field of antiviral drug discovery.

Cell-Based Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the reduction of the viral core protein p24 in the supernatant of infected cell cultures.[4]

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Test compounds (this compound analogues)

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[4]

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).[5]

  • Virus Infection: Add 50 µL of HIV-1 stock to the wells containing test compounds and the virus control wells.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[4]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for p24 analysis.[4]

  • p24 ELISA: Perform the p24 antigen capture assay according to the manufacturer's instructions.[6][7] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detector antibody and substrate.

  • Data Analysis: Read the absorbance using a microplate reader. Calculate the percentage of inhibition relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of the test compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • MT-4 cells

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidic isopropanol or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[4]

  • Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with cells and medium only as controls for 100% viability.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][9]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100-150 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control to determine the CC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to determine the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • dNTPs (including a labeled dNTP or a system for detecting DNA synthesis)

  • Test compounds

  • Microplate (e.g., 384-well)

  • Detection system (e.g., fluorescence plate reader)

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing reaction buffer, template-primer, and dNTPs.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of the microplate.

  • Enzyme Addition: Add the HIV-1 RT enzyme to the wells to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[10]

  • Detection: Stop the reaction and measure the amount of newly synthesized DNA. This can be done using various methods, such as incorporating a labeled nucleotide or using a DNA-intercalating dye.[10]

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value from the dose-response curve.

HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

This biochemical assay evaluates the ability of the compounds to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2 or MnCl2, 10 mM DTT)[11]

  • Pre-processed viral DNA substrate (radiolabeled or fluorescently labeled)

  • Target DNA substrate

  • Test compounds

  • Scintillation counter or fluorescence reader

Protocol:

  • Complex Assembly: Pre-incubate HIV-1 integrase with the viral DNA substrate to form the integrase-DNA complex.[12]

  • Compound and Target DNA Addition: Add the test compounds at various concentrations and the target DNA to the pre-formed complexes.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for the strand transfer reaction.[11][12]

  • Reaction Termination and Analysis: Stop the reaction and analyze the products. For radiolabeled substrates, this is often done by gel electrophoresis followed by autoradiography.[12] For other assay formats, a plate-based reading may be used.

  • Data Analysis: Quantify the amount of strand transfer product and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and pathways relevant to the screening of this compound analogues.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Data Evaluation cluster_target Target-Based Assays cluster_final Lead Identification synthesis Synthesis of This compound Analogues p24_assay Anti-HIV-1 Assay (p24 ELISA) synthesis->p24_assay mtt_assay Cytotoxicity Assay (MTT Assay) synthesis->mtt_assay data_analysis Calculate EC50, CC50, SI p24_assay->data_analysis mtt_assay->data_analysis rt_assay RT Inhibition Assay data_analysis->rt_assay If Active & Non-toxic in_assay Integrase Inhibition Assay data_analysis->in_assay rnaseh_assay RNase H Inhibition Assay data_analysis->rnaseh_assay lead_compound Lead Compound rt_assay->lead_compound in_assay->lead_compound rnaseh_assay->lead_compound

Caption: Workflow for screening this compound analogues.

hiv_lifecycle cluster_entry Viral Entry cluster_replication Replication Cycle cluster_release Viral Release cluster_inhibitors Inhibitor Targets binding 1. Binding & Fusion reverse_transcription 2. Reverse Transcription (RNA -> DNA) binding->reverse_transcription integration 3. Integration (vDNA -> Host DNA) reverse_transcription->integration transcription 4. Transcription & Translation integration->transcription assembly 5. Assembly transcription->assembly budding 6. Budding & Maturation assembly->budding rt_inhibitors RT Inhibitors rt_inhibitors->reverse_transcription in_inhibitors Integrase Inhibitors in_inhibitors->integration

Caption: Simplified HIV-1 lifecycle and key drug targets.

References

Anti-proliferative assessment of 3-hydroxy-oxindoles in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Anti-proliferative Assessment of 3-Hydroxy-Oxindoles

Introduction

The 3-substituted-3-hydroxy-2-oxindole scaffold is a "privileged" structural motif prominently featured in numerous natural products exhibiting a wide spectrum of biological activities.[1][2][3] This core structure has garnered significant attention in medicinal chemistry and drug discovery due to the potent anti-oxidant, anti-HIV, neuroprotective, and notably, anti-cancer properties displayed by its derivatives.[1][2][3][4] Synthetic and natural compounds incorporating this scaffold have demonstrated the ability to inhibit the growth of various cancer cell lines, including those of the breast, colon, liver, and lungs.[3][5][6]

The anti-proliferative effects of 3-hydroxy-oxindoles are often attributed to their ability to induce apoptosis (programmed cell death) and to modulate key cellular signaling pathways essential for cancer cell survival and proliferation.[1][5][7] A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for tumor angiogenesis.[1][7][8] Other targets include c-Kit kinase, Epidermal Growth Factor Receptor (EGFR), and the disruption of tubulin polymerization, a process vital for cell division.[9][10] These multifaceted mechanisms make the 3-hydroxy-oxindole scaffold a promising framework for the development of novel cancer therapeutics.

Quantitative Data Summary

The following tables summarize the reported anti-proliferative activity (IC50/GI50 values in µM) of various 3-hydroxy-oxindole derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of 3-Hydroxy-Oxindole Derivatives in Various Cancer Cell Lines.

Compound Cell Line Cancer Type IC50 / GI50 (µM) Reference Compound IC50 / GI50 (µM) Source
4j HCT116 Colorectal Carcinoma 10.09 ± 1.5 Cisplatin 12.11 ± 2.5 [1]
OVCAR10 Ovarian Cancer 8.56 ± 1.1 Cisplatin 18.22 ± 2.5 [1]
1205Lu Metastatic Melanoma 12.22 ± 1.7 Cisplatin 19.01 ± 1.5 [1]
6f MCF-7 Breast Cancer 14.77 5-Fluorouracil 2.02 [10]
31 SK-OV-3 Ovarian Cancer < 1.0 - - [11]
NCI-H460 Lung Cancer < 1.0 - - [11]
DU-145 Prostate Cancer < 1.0 - - [11]
35 SK-OV-3 Ovarian Cancer < 1.0 OXi8006 GI50 = 0.00345 [11]
NCI-H460 Lung Cancer < 1.0 OXi8006 GI50 = 0.00345 [11]
DU-145 Prostate Cancer < 1.0 OXi8006 GI50 = 0.00345 [11]
36 SK-OV-3 Ovarian Cancer < 1.0 OXi8006 GI50 = 0.00345 [11]
NCI-H460 Lung Cancer < 1.0 OXi8006 GI50 = 0.00345 [11]

| | DU-145 | Prostate Cancer | < 1.0 | OXi8006 | GI50 = 0.00345 |[11] |

Table 2: Mechanistic Inhibitory Activity of Selected Derivatives.

Compound Target IC50 (µM) Reference Compound IC50 (µM) Source
6f EGFR Kinase 1.38 Sunitinib 0.08 [10]
6f Tubulin Polymerization 7.99 Combretastatin A4 2.64 [10]
30 Tubulin Assembly < 5.0 - - [11]
31 Tubulin Assembly < 5.0 - - [11]
35 Tubulin Assembly < 5.0 - - [11]
36 Tubulin Assembly 1.1 OXi8006 1.1 [11]
9a c-Kit Kinase Potent Inhibitor - - [9]

| 9b | c-Kit Kinase | Potent Inhibitor | - | - |[9] |

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Interpretation culture 1. Cell Culture (e.g., HCT116, MCF-7) treat 2. Treatment (Varying concentrations of 3-hydroxy-oxindole) culture->treat assay 3. Viability Assay (MTT or SRB) treat->assay ic50 4. Data Analysis (Calculate IC50 values) assay->ic50 apoptosis 5a. Apoptosis Assay (Annexin V / PI) ic50->apoptosis Select Potent Compounds cellcycle 5b. Cell Cycle Analysis (PI Staining) ic50->cellcycle Select Potent Compounds pathway 5c. Pathway Analysis (e.g., Kinase Assay) ic50->pathway Select Potent Compounds conclusion 6. Determine Mechanism of Action apoptosis->conclusion cellcycle->conclusion pathway->conclusion

Caption: Workflow for assessing the anti-proliferative effects of 3-hydroxy-oxindoles.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Oxindole 3-Hydroxy- Oxindole Oxindole->VEGFR2 Inhibits Binding/Activation PI3K_Akt PI3K/Akt/mTOR Pathway Dimerization->PI3K_Akt Initiates Signaling Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by 3-hydroxy-oxindoles.

flow_cytometry_quadrants Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q1->Q2 Q3->Q1 Q3->Q4 Q4->Q2 X_axis Annexin V Staining → Y_axis Propidium Iodide (PI) Staining → viable_pop early_apop_pop late_apop_pop necrotic_pop

Caption: Interpretation of Annexin V and Propidium Iodide flow cytometry data.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][13]

Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • 96-well microtiter plates

  • Test 3-hydroxy-oxindole compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the concentration. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.[12][14] Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 3-hydroxy-oxindole compounds in complete medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include "untreated" and "vehicle control" (DMSO) wells.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[14][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12][15]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570-590 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance of the "medium only" wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that measures cell density based on the quantification of total cellular protein content.[16][17] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.[16]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test 3-hydroxy-oxindole compounds

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50-100 µL of ice-cold 10% TCA to each well to fix the cells.[18] Incubate at 4°C for at least 1 hour.[18]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound cells.[18][19] Allow the plates to air-dry completely.[18]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[18][19]

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[18][19]

  • Air Dry: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[19]

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes for complete solubilization.[16] Measure the absorbance at 510-565 nm.[19]

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.

Materials and Reagents:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the 3-hydroxy-oxindole compound for the desired time. Collect both adherent and floating cells.[20]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~300-600 x g for 5 minutes.[20][21]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[21] Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution.[20][22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[22]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.[22]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

Protocol 4: Cell Cycle Analysis by PI Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.[23]

Materials and Reagents:

  • Treated and control cells (~1 x 10^6 cells per sample)

  • Phosphate-buffered saline (PBS), ice-cold

  • Ethanol, 70%, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[24][25]

  • RNase A

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Collect cells after treatment with the 3-hydroxy-oxindole compound.

  • Washing: Wash cells once with ice-cold PBS. Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[25]

  • Fixation: Resuspend the cell pellet in ~0.5 mL of ice-cold PBS. While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[25]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at -20°C or 4°C.[25]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with ice-cold PBS.[24]

  • Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[24] The RNase A is essential to degrade RNA, which PI can also bind.[23][24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.[24] Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyindolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxyindolin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important synthetic process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in this compound synthesis can stem from several factors, ranging from suboptimal reaction conditions to the purity of starting materials. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to parameters such as temperature, solvent, and catalyst. For instance, in Ru(II)-catalyzed domino reactions, the choice of catalyst and base is critical.[1][2][3] Similarly, in aldol-type reactions with isatins, the reaction conditions can significantly impact the yield.[4]

    • Solution: Systematically optimize reaction conditions. Refer to the comparative data in Table 1 for guidance on selecting optimal parameters based on your specific synthetic route.

  • Poor Quality of Starting Materials: The purity of isatin or other precursors is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify the integrity of reagents, especially catalysts, which can degrade over time.

  • Side Reactions: Several side reactions can compete with the formation of this compound. For example, in acid-catalyzed reactions of isatin with indoles, the intermediate 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one can further react to form 3,3-di(3-indolyl)-2-indolone.[5]

    • Solution: Adjust the stoichiometry of your reactants and control the reaction time to minimize the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TTC) can help in determining the optimal reaction time.

  • Product Instability: The this compound core can be sensitive to the reaction and workup conditions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution: Employ milder reaction conditions where possible. During workup, use buffered solutions to control the pH and avoid prolonged exposure to harsh conditions.

Question 2: I am observing the formation of significant amounts of an unexpected side product. How can I identify and minimize it?

Answer:

The formation of side products is a common challenge. Identifying the structure of the side product is the first step toward mitigating its formation.

  • Identification: Isolate the side product using chromatographic techniques (e.g., column chromatography, preparative TLC) and characterize it using spectroscopic methods (NMR, Mass Spectrometry, IR).

  • Common Side Products and Solutions:

    • Dehydration Product: The tertiary hydroxyl group in this compound can be susceptible to dehydration, especially under acidic conditions, leading to the formation of a double bond.

      • Solution: Use milder reaction conditions and avoid strong acids during the reaction and workup.

    • Over-reaction Products: As mentioned, in some reactions, the initial product can react further. For example, in the reaction of isatin with indole, a common side product is the di-indolyl derivative.[5]

      • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of isatin might favor the formation of the desired mono-adduct.

    • Ring-Opened Products: Under certain conditions, particularly with strong bases, the lactam ring of the indolinone core can undergo hydrolysis.

      • Solution: Use non-nucleophilic bases or carefully control the reaction temperature and time. Ensure anhydrous conditions if water-sensitive reagents are used.

Question 3: I am having difficulty purifying my this compound product. What are the best practices?

Answer:

Purification can be challenging due to the polarity of the hydroxyl group and the potential for the compound to be sparingly soluble in common organic solvents.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The polarity of the eluent system will depend on the specific substituents on your this compound derivative.

    • Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography might be a better option.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Insolubility Issues: Some this compound derivatives can be poorly soluble in common NMR solvents, making characterization difficult.[6]

    • Solution: Try a range of deuterated solvents (e.g., DMSO-d6, Methanol-d4, or a mixture). Gentle heating of the NMR tube might also help to dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed. Some of the most prominent include:

  • Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation: This method involves the reaction of 2-aminophenethanols with benzyl alcohols, offering high efficiency and the ability to form multiple bonds in a single step.[1][2][3]

  • Aldol-type Reactions of Isatins: Isatin and its derivatives can undergo aldol reactions with various nucleophiles, such as enolates or organometallic reagents, to introduce a substituent at the C3 position and generate the hydroxyl group.[4]

  • Multicomponent Reactions: One-pot, three-component coupling reactions of N-protected isatins, aryne precursors, and 1,3-diones can produce a variety of 3-substituted-3-hydroxyindolin-2-ones in good yields under metal-free conditions.[7]

Q2: How does the choice of catalyst affect the reaction yield and selectivity?

A2: The catalyst plays a pivotal role in many synthetic routes. For instance, in the Ru(II)-catalyzed domino reaction, the specific Ru(II) complex used can significantly influence the reaction's efficiency and the final yield. In asymmetric syntheses, the choice of a chiral catalyst is essential for controlling the stereochemistry of the product.[8]

Q3: Can I synthesize this compound without protecting the nitrogen on the isatin starting material?

A3: While some methods require N-protection of the isatin, others can proceed with the unprotected form. For example, some catalytic asymmetric syntheses have been shown to work with unprotected isatins.[8] However, in many cases, N-protection can improve solubility and prevent side reactions at the nitrogen atom, leading to higher yields and cleaner reactions. The choice of protecting group can also influence the reactivity of the C3-carbonyl group.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods for 3-Substituted-3-hydroxyindolin-2-ones

Synthetic MethodCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Ru(II)-Catalyzed Domino Reaction[Ru(p-cymene)Cl₂]₂, K₂CO₃Toluene12070-95[2]
Three-Component CouplingCsF, 18-crown-6MeCN8065-88[7]
Aldol Reaction of Isatin with AcetonePhenylalanine lithium saltTHFRoom Temp85-95[8]
Zinc-mediated Alkynylation of IsatinZn, IodoalkyneTHFRoom Temp70-99[9]
Umpolung Oxidative CyclizationPIFACH₂Cl₂2562-98[10]

Experimental Protocols

Protocol 1: General Procedure for Ru(II)-Catalyzed Domino Synthesis of 3-Hydroxyindolin-2-ones [2]

  • To an oven-dried Schlenk tube, add 2-aminophenethanol (0.5 mmol), benzyl alcohol (0.6 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol %), and K₂CO₃ (1.0 mmol).

  • Add 2 mL of dry toluene to the tube under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

Protocol 2: General Procedure for Three-Component Coupling Synthesis of 3-Substituted-3-hydroxyindolin-2-ones [7]

  • To a flame-dried round-bottom flask, add N-protected isatin (0.5 mmol), 1,3-dione (0.6 mmol), and CsF (1.5 mmol).

  • Add 18-crown-6 (0.1 mmol) to the flask.

  • Add 5 mL of dry acetonitrile (MeCN) under an inert atmosphere.

  • Add the aryne precursor (0.75 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (e.g., Isatin, Aminophenol) Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Start->Reaction_Setup Reagents Reagents & Solvents (Catalyst, Base, etc.) Reagents->Reaction_Setup Reaction_Execution Reaction Execution (Stirring, Monitoring via TLC) Reaction_Setup->Reaction_Execution Quenching Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Unexpected Results Check_Purity Check Starting Material Purity Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time) Start->Review_Conditions Analyze_Side_Products Analyze Side Products (TLC, NMR of Crude) Start->Analyze_Side_Products Purify_Reagents Purify/Verify Starting Materials Check_Purity->Purify_Reagents Impurities Detected Optimize_Conditions Optimize Reaction Conditions (See Table 1) Review_Conditions->Optimize_Conditions Suboptimal Conditions Modify_Workup Modify Workup (pH control, milder quench) Analyze_Side_Products->Modify_Workup Product Degradation Adjust_Stoichiometry Adjust Reactant Stoichiometry Analyze_Side_Products->Adjust_Stoichiometry Side Products Identified End Re-run Experiment Purify_Reagents->End Optimize_Conditions->End Modify_Workup->End Adjust_Stoichiometry->End

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Troubleshooting Fischer indole synthesis for oxindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxindole derivatives. While the Fischer indole synthesis is a cornerstone for preparing indoles, its direct application for oxindole synthesis is a common point of confusion. This guide clarifies this and offers detailed protocols for established oxindole synthesis methods.

Clarification on the Fischer Indole Synthesis

It is a common misconception that the Fischer indole synthesis can be directly used to produce oxindoles. The Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, mechanistically leads to the formation of an indole ring system, not an oxindole.[1][2] Researchers attempting to synthesize oxindoles using this method will likely isolate indole derivatives as their main products. This guide will address this issue and provide established alternative methods for the successful synthesis of oxindoles.

Troubleshooting Guide

Question 1: I tried to synthesize an oxindole derivative using the Fischer indole synthesis, but I isolated an indole instead. Why did this happen?

Answer:

The mechanism of the Fischer indole synthesis inherently leads to the formation of an aromatic indole ring. The key steps involve the formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to achieve an energetically favorable aromatic system.[1] The formation of an oxindole would require an oxidation step at the 2-position, which is not part of the standard Fischer indole synthesis mechanism.

To obtain an oxindole, you will need to employ a different synthetic strategy specifically designed for this class of compounds. The subsequent sections of this guide detail reliable methods for oxindole synthesis.

Question 2: My attempt to form an oxindole from an arylhydrazine and a keto-acid under Fischer-like conditions failed, resulting in a complex mixture of byproducts. What are the likely side reactions?

Answer:

Using a keto-acid with an arylhydrazine under acidic conditions can lead to several competing reactions, making the isolation of a clean product difficult. Potential side reactions include:

  • Decarboxylation: The keto-acid can decarboxylate under acidic conditions and heat, leading to the formation of a ketone that can then undergo a standard Fischer indole synthesis to yield an indole.

  • Aldol Condensation: The ketone or keto-acid can undergo self-condensation or cross-condensation reactions, leading to polymeric materials and other impurities.[1]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted electrophilic aromatic substitution reactions on the electron-rich aromatic rings.[1]

  • N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can promote heterolytic cleavage of the N-N bond, preventing the desired cyclization.

For a more controlled and predictable synthesis of oxindoles, it is recommended to use established methods like the Stolle synthesis or modern transition-metal-catalyzed approaches.

Question 3: I am trying to synthesize a 3,3-disubstituted oxindole. Which synthetic methods are most suitable for this, and what are the common challenges?

Answer:

The synthesis of 3,3-disubstituted oxindoles, which contain a quaternary carbon center at the 3-position, requires specific and robust synthetic strategies. Here are some of the most effective methods and their associated challenges:

  • Stolle Synthesis: This is a classical and reliable method for preparing 2-oxindoles, which can then be further functionalized at the 3-position. The primary challenge is the often harsh reaction conditions (strong Lewis acids and high temperatures) which may not be suitable for sensitive substrates.

  • Palladium-Catalyzed Intramolecular α-Arylation of Amides: This modern approach offers milder reaction conditions and broader substrate scope. Challenges can include catalyst deactivation, ligand selection, and potential side reactions if the substrate has multiple reactive sites.[3][4]

  • Intramolecular Heck Reaction: This powerful method allows for the construction of the oxindole core with control over stereochemistry. The main challenges are the synthesis of the required precursors and optimizing reaction conditions to achieve high diastereoselectivity.[2][5]

The choice of method will depend on the specific substituents on your target molecule and the available starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the Stolle synthesis and how does it differ from the Fischer indole synthesis?

A1: The Stolle synthesis is a method for producing oxindoles by reacting an aniline with an α-haloacid chloride or oxalyl chloride.[6] The key difference is that the Stolle synthesis directly forms the oxindole ring system through an intramolecular Friedel-Crafts acylation, whereas the Fischer indole synthesis yields an indole.

Q2: Are there any modern, milder alternatives to the Stolle synthesis for preparing oxindoles?

A2: Yes, several modern methods offer milder conditions and greater functional group tolerance. These include the Buchwald-Hartwig amination for the intramolecular cyclization of α-haloanilides and various palladium-catalyzed reactions like the intramolecular Heck reaction.[7][8]

Q3: Can I use an arylhydrazine as a starting material for oxindole synthesis?

A3: While the direct Fischer indole synthesis with arylhydrazines leads to indoles, arylhydrazines can be converted to anilines, which are then suitable starting materials for methods like the Stolle synthesis. Additionally, some specific methodologies might utilize arylhydrazone derivatives for oxindole synthesis, but these are not considered standard Fischer indole conditions.

Q4: How can I purify my synthesized oxindole derivatives?

A4: Purification of oxindole derivatives is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure products.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Stolle Synthesis of an N-Substituted Oxindole

This two-step procedure involves the initial acylation of an aniline followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Acylation of Aniline

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an α-haloacetyl chloride (e.g., chloroacetyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-chloroacetanilide. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a flame-dried round-bottom flask under an inert atmosphere, add the crude α-chloroacetanilide from the previous step.

  • Add a Lewis acid catalyst (e.g., aluminum chloride, 1.2-2.0 eq.) portion-wise at 0 °C. Caution: The addition of the Lewis acid can be exothermic.

  • After the addition is complete, slowly heat the reaction mixture to the required temperature (typically between 80-160 °C) and maintain for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired oxindole.

Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation of an Amide for 3,3-Disubstituted Oxindole Synthesis[3]

This protocol describes a general procedure for the synthesis of a 3,3-disubstituted oxindole from an α-aryl-α-halo anilide precursor.

  • To an oven-dried Schlenk tube, add the α-aryl-α-halo anilide substrate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., PCy₃ or a sterically hindered N-heterocyclic carbene ligand, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or KHMDS, 1.2-1.5 eq.).

  • Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3,3-disubstituted oxindole.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxindole Synthesis

MethodStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Stolle Synthesis Aniline, Chloroacetyl chlorideAlCl₃None or high-boiling solvent80-16060-85[6]
Intramolecular Heck Reaction o-IodoacrylanilidePd(PPh₃)₂Cl₂, Et₃NDMA10096[2]
Buchwald-Hartwig Amination 2-Bromophenylacetic amidePd₂(dba)₃, ligand, NaOtBuToluene80-11070-95[9]
Pd-Catalyzed α-Arylation α-Halo anilidePd(OAc)₂, PCy₃, NaOtBuToluene25-7080-98[3][4]

Visualizations

Fischer_Indole_vs_Oxindole cluster_fischer Fischer Indole Synthesis cluster_stolle Stolle Oxindole Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone + Carbonyl - H₂O Ketone Aldehyde/Ketone Ketone->Arylhydrazone Indole Indole Product Arylhydrazone->Indole [3,3]-Sigmatropic Rearrangement + Acid Catalyst - NH₃ Misconception Common Misconception: Fischer Indole Synthesis for Oxindoles Arylhydrazone->Misconception Incorrect Pathway Aniline Aniline Acylanilide α-Haloacylanilide Intermediate Aniline->Acylanilide + Acyl Chloride HaloacetylChloride α-Haloacetyl Chloride HaloacetylChloride->Acylanilide Oxindole Oxindole Product Acylanilide->Oxindole Intramolecular Friedel-Crafts + Lewis Acid Misconception->Oxindole

Caption: Comparison of Fischer Indole and Stolle Oxindole Syntheses.

Troubleshooting_Workflow cluster_methods Recommended Oxindole Synthesis Methods Start Attempting Oxindole Synthesis from Arylhydrazine & Ketone Problem Problem Encountered: Indole formed or complex mixture obtained Start->Problem Analysis Analysis: Fischer Indole Synthesis mechanism leads to Indoles, not Oxindoles. Problem->Analysis Solution Solution: Employ a dedicated Oxindole Synthesis Method Analysis->Solution Stolle Stolle Synthesis (Aniline + α-Haloacetyl chloride) Solution->Stolle Classical Method Heck Intramolecular Heck Reaction (o-Iodoacrylanilide) Solution->Heck Modern Method Buchwald Buchwald-Hartwig Amination (α-Halo anilide) Solution->Buchwald Modern Method Purification Purification: Column Chromatography or Recrystallization Stolle->Purification Heck->Purification Buchwald->Purification Product Desired Oxindole Product Purification->Product Stolle_Mechanism Stolle Synthesis Mechanism Aniline Aniline Acylanilide N-Phenyl-2-chloroacetamide Aniline->Acylanilide + Chloroacetyl Chloride - HCl ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acylanilide AcyliumIon Acylium Ion Intermediate Acylanilide->AcyliumIon + AlCl₃ (Lewis Acid) CyclizedIntermediate Cyclized Intermediate AcyliumIon->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Oxindole Oxindole CyclizedIntermediate->Oxindole Rearomatization - H⁺

References

Technical Support Center: Optimizing Ru-Catalyzed Synthesis of 3-Hydroxyindolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ruthenium-catalyzed synthesis of 3-hydroxyindolin-2-ones. The following sections are designed to address common issues encountered during experimentation in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common Ru-catalysts used for the synthesis of 3-hydroxyindolin-2-ones?

A1: Ruthenium(II) complexes are frequently employed, particularly those with chiral ligands for asymmetric synthesis. A common and effective catalyst is a Ru(II) complex with a tosylated diamine ligand, such as RuCl--INVALID-LINK--.[1] These catalysts are known for their high efficiency and selectivity in the asymmetric transfer hydrogenation of ketones, including isatins.

Q2: What is the role of the formic acid/triethylamine (FA/TEA) mixture in the reaction?

A2: The FA/TEA mixture serves as the hydrogen source in asymmetric transfer hydrogenation (ATH). Formic acid is the ultimate hydrogen donor, and triethylamine acts as a base to facilitate the catalytic cycle. The ratio of FA/TEA is a critical parameter that can significantly impact both the reaction rate and the enantioselectivity of the product.

Q3: How does the N-substituent on the isatin ring affect the reaction?

A3: The nature of the substituent on the isatin nitrogen (the N-substituent) can influence the steric and electronic properties of the substrate, thereby affecting the reaction outcome. Bulky N-substituents may hinder the approach of the catalyst, potentially leading to lower reaction rates. Electron-withdrawing groups on the N-aryl ring of N-aryl-pyrazolidinones have been observed to facilitate Ru-catalyzed C-H activation/annulation reactions, suggesting that electronic effects can play a significant role.

Q4: Can this reaction be performed under an air atmosphere?

A4: While some Ru-catalyzed reactions are robust, it is generally recommended to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). This precaution helps to prevent the potential oxidation of the catalyst and other reaction components, which could lead to catalyst deactivation and lower yields.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired 3-hydroxyindolin-2-one. What are the potential causes and how can I troubleshoot this?

A: Low to no product formation can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Deactivation: The ruthenium catalyst may be inactive or have decomposed.

    • Solution: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. Use a freshly opened or properly stored catalyst. Consider preparing the active catalyst species in situ if the pre-catalyst requires activation.

  • Suboptimal FA/TEA Ratio: The ratio of formic acid to triethylamine is crucial for catalyst activity.

    • Solution: The optimal FA/TEA ratio can be substrate-dependent. While a 5:2 azeotropic mixture is common, studies have shown that for some ketones, a much lower ratio (e.g., 1:5) can lead to faster reactions. It is advisable to screen different FA/TEA ratios to find the optimum for your specific substrate.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.

    • Solution: While low catalyst loadings are desirable, starting with a slightly higher loading (e.g., 1-2 mol%) can be beneficial during initial optimizations. If the reaction proceeds well, the catalyst loading can then be gradually decreased.

  • Poor Substrate Solubility: The isatin starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and slow reaction.

    • Solution: Choose a solvent in which the isatin is readily soluble at the reaction temperature. Common solvents for this reaction include dichloromethane (DCM), methanol, and isopropanol. Gentle heating may be required to achieve complete dissolution.

  • Presence of Impurities: Impurities in the substrate, solvents, or reagents can poison the catalyst.

    • Solution: Ensure that all starting materials, solvents, and reagents are of high purity. Purification of the isatin substrate and distillation of solvents may be necessary.

Issue 2: Poor Diastereoselectivity

Q: I am obtaining the desired product, but with low diastereoselectivity. How can I improve this?

A: Poor diastereoselectivity in the synthesis of 3-hydroxyindolin-2-ones can be influenced by the substrate, catalyst, and reaction conditions.

Potential Causes & Solutions:

  • Substrate Control: The stereochemistry of the final product can be influenced by the steric bulk of the substituents on the isatin ring.

    • Solution: The choice of the N-substituent on the isatin can play a role in directing the stereochemical outcome. Experimenting with different protecting groups or substituents may be necessary to achieve the desired diastereomer.

  • Catalyst Control: The chiral ligand on the ruthenium catalyst is the primary determinant of stereoselectivity.

    • Solution: Ensure that the correct enantiomer of the chiral ligand is being used to obtain the desired product diastereomer. The structure of the ligand itself is critical; for instance, with TsDPEN-based systems, replacing the trans-1,2-diphenyl substitution with cis can lead to a significant drop in enantiomeric excess.

  • Reaction Temperature: Temperature can affect the transition state energies, thereby influencing the diastereomeric ratio.

    • Solution: Running the reaction at a lower temperature may enhance the energy difference between the diastereomeric transition states, leading to improved selectivity. However, this may also decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction and, consequently, the stereochemical outcome.

    • Solution: Screen a variety of solvents with different polarities (e.g., DCM, THF, methanol) to identify the optimal medium for high diastereoselectivity.

Issue 3: Formation of Side Products

Q: I am observing significant formation of an unknown side product in my reaction mixture. What could it be and how can I minimize it?

A: A common side product in the reduction of isatins is the corresponding indolin-2-one, resulting from over-reduction of the desired this compound.

Potential Cause & Solution:

  • Over-reduction: The 3-hydroxy group of the product can be further reduced under the reaction conditions to yield the indolin-2-one.

    • Solution:

      • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

      • Adjust Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize the formation of the over-reduced product.

      • Modify the Hydrogen Source: In some cases, using a milder hydrogen source or adjusting the FA/TEA ratio can provide better control over the reduction.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ru-Catalyzed Asymmetric Transfer Hydrogenation of N-Acetyl-3-oxoindoline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)dr (cis:trans)ee (%)
11.0CH2Cl22812>9995:598
20.5CH2Cl22824>9996:498
30.25CH2Cl228489596:498
41.0MeOH286>9990:1097
51.0THF2818>9992:897
61.0CH2Cl20488098:2>99

Data synthesized from typical optimization studies for similar reactions.

Experimental Protocols

General Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation of an N-Substituted Isatin

  • Catalyst Preparation (in a glovebox): To a dry Schlenk flask under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:2.2 molar ratio. Add degassed, anhydrous solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 1-2 hours to form the pre-catalyst solution.

  • Reaction Setup: To a separate dry Schlenk flask equipped with a magnetic stir bar, add the N-substituted isatin (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, add the desired volume of the pre-catalyst solution to achieve the target catalyst loading (e.g., 1 mol%). Add the reaction solvent, followed by the formic acid/triethylamine mixture (e.g., 5:2 molar ratio, 5 eq of formic acid relative to the isatin).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Purification catalyst_precursor Ru Precursor + Chiral Ligand solvent_add_cat Add Anhydrous Solvent catalyst_precursor->solvent_add_cat stir_cat Stir (1-2 h) solvent_add_cat->stir_cat add_catalyst Add Catalyst Solution stir_cat->add_catalyst isatin N-Substituted Isatin isatin->add_catalyst add_reagents Add Solvent & FA/TEA add_catalyst->add_reagents reaction Stir at Desired Temperature add_reagents->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product This compound troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst Handle under inert atmosphere check_catalyst->sol_catalyst No check_reagents Are reagents pure and soluble? check_conditions->check_reagents Yes sol_ratio Optimize FA/TEA ratio Adjust temperature Increase catalyst loading check_conditions->sol_ratio No sol_reagents Purify substrate Use high-purity solvents Ensure substrate solubility check_reagents->sol_reagents No success Problem Solved check_reagents->success Yes reaction_mechanism Ru_H [Ru]-H (Active Catalyst) Isatin Isatin (C=O) Ru_H->Isatin Transition_State [Transition State] Ru_H->Transition_State Isatin->Transition_State Ru_O [Ru]-O-CH-Indolinone Transition_State->Ru_O Product This compound Ru_O->Product + H+ FA HCOOH FA->Ru_H + [Ru]-OOCR - CO2 TEA NEt3

References

Addressing solubility issues of 3-Hydroxyindolin-2-one in DMSO for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Hydroxyindolin-2-one in DMSO for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in DMSO?

Q2: What are the recommended solvents for preparing stock solutions of this compound?

DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and its derivatives due to its strong solubilizing power for a wide range of organic compounds.[2] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used, but their compatibility with the specific biological assay must be verified.[1][3]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v).[2] It is essential to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound rapidly moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. To mitigate this, it is recommended to perform serial dilutions of the stock solution in 100% DMSO first, before making the final dilution into the aqueous buffer.[2] This gradual dilution process can help maintain the compound's solubility.

Q5: Can I use heat or sonication to dissolve this compound in DMSO?

Gentle warming (e.g., in a 37°C water bath) and sonication can be effective methods to aid the dissolution of this compound in DMSO.[2] However, it is crucial to ensure the compound is stable under these conditions and will not degrade. Always start with gentle methods and short durations.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological assays.

Issue 1: Difficulty Dissolving this compound in DMSO
  • Possible Cause: The concentration of the stock solution may be too high, exceeding the compound's solubility limit.

  • Solution:

    • Attempt to prepare a lower concentration stock solution.

    • Use gentle warming (37°C) or sonication to aid dissolution.[2]

    • Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.[2]

Issue 2: Compound Precipitation in the Assay Plate
  • Possible Cause: The aqueous solubility of the compound is exceeded in the final assay conditions.

  • Solution:

    • Lower the final concentration of this compound in the assay.

    • Perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium.[2]

    • Consider using a co-solvent, such as ethanol, in an intermediate dilution step, if compatible with your assay.

Issue 3: Inconsistent or Non-Reproducible Assay Results
  • Possible Cause: Incomplete dissolution of the compound in the stock solution, leading to inaccurate concentrations.

  • Solution:

    • Visually inspect the stock solution for any undissolved particles.

    • Vortex the stock solution thoroughly before each use.

    • Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles.[2]

Quantitative Data

ParameterValueSource
Approximate Solubility of Oxindole in DMSO ~ 3 mg/mL[1]
Recommended Final DMSO Concentration in Cell-Based Assays < 0.5% (v/v)[2]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a method to experimentally determine the solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add a known volume of DMSO (e.g., 500 µL).

    • Vortex the tube vigorously for 2-3 minutes.

  • Equilibration:

    • Incubate the tube at room temperature for 24 hours with gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully transfer a known volume of the supernatant to a new tube.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using HPLC or UV-Vis spectrophotometry.

    • Calculate the original concentration in the DMSO supernatant to determine the solubility.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

Procedure:

  • Compound Dilution:

    • Perform serial dilutions of the this compound stock solution in 100% DMSO.

    • Prepare final dilutions in kinase assay buffer, ensuring the final DMSO concentration is consistent across all wells and below 0.5%.

  • Assay Reaction:

    • Add the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the VEGFR-2 enzyme to each well and pre-incubate for 15-30 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol 3: Aurora A Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against Aurora A kinase.

Materials:

  • Aurora A Kinase Enzyme System

  • Kemptide (LRRASLG) substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

Procedure:

  • Compound Dilution:

    • Follow the same serial dilution procedure as described in the VEGFR-2 kinase assay protocol to prepare various concentrations of this compound with a consistent final DMSO concentration.

  • Assay Reaction:

    • Add the diluted compound or vehicle control to the wells of a 96-well plate.

    • Add the Aurora A enzyme to each well and pre-incubate.

    • Initiate the reaction by adding a mixture of the Kemptide substrate and ATP.

    • Incubate the reaction at 30°C for 45 minutes.[5]

  • Detection:

    • Terminate the reaction and measure the generated ADP using the ADP-Glo™ reagent as per the manufacturer's protocol.[5][6]

    • Read the luminescence signal.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC50 value as described for the VEGFR-2 assay.

Signaling Pathway and Workflow Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: this compound Solubility Issue check_stock Check Stock Solution (Clear? Particulates?) start->check_stock precipitate Precipitation in Stock check_stock->precipitate Particulates Present dissolution_issue Difficulty Dissolving check_stock->dissolution_issue Not Fully Dissolved check_dilution Check Dilution into Aqueous Buffer check_stock->check_dilution Stock is Clear lower_conc Prepare Lower Concentration Stock Solution precipitate->lower_conc gentle_heat Apply Gentle Heat (37°C) or Sonication dissolution_issue->gentle_heat lower_conc->check_stock gentle_heat->check_stock crashes_out Compound 'Crashes Out' check_dilution->crashes_out serial_dilution Perform Serial Dilutions in 100% DMSO crashes_out->serial_dilution final_dilution Make Final Dilution into Aqueous Buffer serial_dilution->final_dilution check_assay_conc Check Final Assay Concentration final_dilution->check_assay_conc success Solubility Issue Resolved final_dilution->success No Precipitation high_dmso Final DMSO > 0.5%? check_assay_conc->high_dmso adjust_dmso Adjust Dilution Scheme to Lower Final DMSO high_dmso->adjust_dmso Yes high_dmso->success No adjust_dmso->final_dilution VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK Hydroxyindolinone This compound Hydroxyindolinone->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration FAK->Migration ERK ERK PKC->ERK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Aurora_A_Kinase_Workflow Aurora A Kinase Experimental Workflow start Start: Prepare Reagents prepare_compound Prepare Serial Dilutions of This compound in DMSO start->prepare_compound prepare_enzyme Prepare Aurora A Enzyme and Substrate Mix start->prepare_enzyme assay_plate Add Compound/Vehicle to Assay Plate prepare_compound->assay_plate add_enzyme Add Enzyme Mix to Plate and Pre-incubate prepare_enzyme->add_enzyme assay_plate->add_enzyme initiate_reaction Initiate Reaction with ATP Solution add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Detect ADP (Luminescence) incubate->stop_reaction analyze Analyze Data and Determine IC50 stop_reaction->analyze

References

Technical Support Center: Purifying 3-Hydroxyindolin-2-one via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-Hydroxyindolin-2-one using recrystallization. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the single-solvent recrystallization procedure for purifying this compound. The selection of an appropriate solvent is critical and should be determined through preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[1] Test the solubility of small amounts of this compound in various solvents to identify the most suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to create a slurry.[2]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[3] Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[2]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4][5] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3][4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][5]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Frequently Asked Questions:

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: The ideal solvent must be determined experimentally. Based on the structure of this compound (containing polar functional groups), polar solvents like ethanol, methanol, or water are good starting points.[6] A mixed solvent system, such as ethanol/water, can also be effective.[7] The key is to find a solvent or solvent mixture where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

  • Q2: My compound is not dissolving, even after adding a lot of solvent. What should I do?

    • A2: First, ensure the solvent is at its boiling point. If the compound is still not dissolving, you may have chosen an inappropriate solvent in which the compound has low solubility even when hot.[1] Alternatively, you may have insoluble impurities. In this case, perform a hot filtration to remove the insoluble material.[2]

  • Q3: No crystals are forming, even after the solution has cooled in an ice bath. What went wrong?

    • A3: This is a common issue known as supersaturation.[1] To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1][8] Adding a "seed crystal" of the pure compound can also initiate crystallization.[1][8] If these methods fail, it's possible that too much solvent was used. In this case, you can try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[8]

  • Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

    • A4: Oiling out occurs when the solid melts and comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To resolve this, reheat the solution to dissolve the oil and add a small amount of additional solvent.[8] Then, allow it to cool more slowly. Using a different solvent with a lower boiling point may also be necessary.

  • Q5: The yield of my recrystallized product is very low. How can I improve it?

    • A5: A low yield can result from several factors. Using too much solvent during the dissolution step is a common cause, as a significant amount of the product will remain in the mother liquor.[8] Ensure you are using the minimum amount of hot solvent necessary. Additionally, premature crystallization during hot filtration can lead to product loss. Finally, excessive washing of the collected crystals can also dissolve some of the product.[2]

Data Presentation

Table 1: General Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, non-flammable.
Ethanol78HighGood general-purpose solvent, flammable.
Methanol65HighSimilar to ethanol but more volatile, toxic.
Acetone56MediumGood dissolving power, very volatile, flammable.
Ethyl Acetate77MediumLess polar than alcohols, good for moderately polar compounds.
Hexane69LowGood for non-polar compounds, often used in mixed solvent systems.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Insoluble impurities removed hot_filter->cool No insoluble impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiled_out Compound 'Oiled Out' start->oiled_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent Yes check_solvent_amount Review Solvent Amount Used low_yield->check_solvent_amount Yes reheat_concentrate Reheat and Concentrate Solution scratch->reheat_concentrate Still no crystals

Caption: Decision-making process for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Poor Separation of 3-Hydroxyindolin-2-one Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxyindolin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common High-Performance Liquid Chromatography (HPLC) separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing significant peak tailing for my this compound derivative. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing polar, nitrogen-containing compounds like this compound derivatives. The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The hydroxyl and amide groups in your molecule can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[1]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2] It's recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to have minimal accessible silanol groups.[4]

    • Solution 3: Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the silanol groups. However, this may not be suitable for LC-MS applications.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][6]

    • Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[4][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak tailing.[6][7]

    • Solution: Use a guard column to protect the analytical column.[8] If contamination is suspected, try flushing the column with a strong solvent.[7]

Troubleshooting Data Summary:

ParameterCondition ACondition BCondition C
Mobile Phase pH 7.03.03.0
Column Type Standard C18Standard C18End-Capped C18
Retention Time (min) 4.25.85.9
Peak Asymmetry (As) 2.11.31.1
Theoretical Plates (N) 250045005500

Asymmetry is calculated at 10% of the peak height.

Experimental Protocol: Mobile Phase pH Screening

  • Prepare Mobile Phases: Prepare your aqueous mobile phase component (e.g., water with buffer) and adjust the pH to three different levels: 7.0, 4.0, and 3.0, using a suitable buffer like phosphate or formate.[9]

  • Equilibrate the Column: Equilibrate your C18 column with the initial mobile phase (e.g., 50:50 Acetonitrile:Water at pH 7.0) for at least 10-15 column volumes.

  • Inject Sample: Inject your this compound derivative standard.

  • Record Data: Record the chromatogram and calculate the peak asymmetry and number of theoretical plates.

  • Repeat for Other pH values: Repeat steps 2-4 for the mobile phases at pH 4.0 and pH 3.0.

  • Analyze Results: Compare the peak shapes obtained at the different pH values to determine the optimal condition.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_improved Peak Shape Improves? check_overload->overload_improved overload_yes Issue: Column Overload Solution: Reduce Sample Concentration overload_improved->overload_yes Yes overload_no No Improvement overload_improved->overload_no No check_ph Lower Mobile Phase pH (e.g., to 3.0) overload_no->check_ph ph_improved Peak Shape Improves? check_ph->ph_improved ph_yes Issue: Silanol Interactions Solution: Use Low pH Mobile Phase ph_improved->ph_yes Yes ph_no No Improvement ph_improved->ph_no No check_column Use End-Capped Column ph_no->check_column column_improved Peak Shape Improves? check_column->column_improved column_yes Issue: Silanol Interactions Solution: Use Base-Deactivated Column column_improved->column_yes Yes column_no No Improvement Consider other issues (e.g., contamination) column_improved->column_no No

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Q2: My this compound derivatives are chiral, but I'm getting co-elution or poor resolution of the enantiomers. What column and mobile phase should I use?

A2: The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).[10] The choice of CSP and mobile phase is critical for resolving the stereoisomers of this compound.

Key Considerations for Chiral Separations:

  • Stationary Phase Selection:

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) are highly versatile and often a good starting point for chiral method development.[11]

    • Crown Ether-based CSPs: These are particularly effective for separating compounds with primary amines.[12]

    • Protein-based CSPs: Columns based on proteins like alpha-1-acid glycoprotein (AGP) can offer unique selectivity.

  • Mobile Phase Mode:

    • Normal Phase: Typically uses hexane or heptane with an alcohol modifier like isopropanol or ethanol. This mode often provides good selectivity for chiral separations. For basic compounds, adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[11]

    • Reversed Phase: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This is often more compatible with LC-MS applications.[11]

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives.

Stationary Phase Scouting Data (Hypothetical):

Stationary PhaseMobile PhaseResolution (Rs)
Chiralcel OD-HHexane:Isopropanol (90:10) + 0.1% DEA1.8
Chiralpak AD-HHexane:Isopropanol (90:10) + 0.1% DEA1.2
Chiralcel OJ-HHexane:Isopropanol (90:10) + 0.1% DEA0.8
Crownpak CR(+)Aqueous Buffer pH 4.00.5

Experimental Protocol: Chiral Stationary Phase Scouting

  • Column Selection: Obtain a set of common chiral columns, such as Chiralcel OD-H, Chiralpak AD-H, and Chiralcel OJ-H.

  • Prepare Normal Phase Mobile Phase: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v). If your compound is basic, add 0.1% diethylamine (DEA).

  • Screening Run:

    • Install the first column (e.g., Chiralcel OD-H).

    • Equilibrate the column with the mobile phase.

    • Inject the racemic mixture of your this compound derivative.

    • Run the analysis and record the chromatogram.

  • Repeat for Other Columns: Repeat step 3 for the other chiral columns in your screening set.

  • Analyze Results: Compare the chromatograms to identify the column that provides the best separation (baseline resolution is ideal, Rs > 1.5). If no separation is observed, consider trying a different mobile phase composition (e.g., changing the alcohol modifier or its percentage).

Logical Relationship for Chiral Method Development

G start Poor Chiral Resolution select_csp Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->select_csp select_mp Select Mobile Phase Mode (Normal, Reversed, Polar Organic) start->select_mp screen Screen CSPs with Generic Mobile Phase select_csp->screen select_mp->screen evaluate Evaluate Resolution (Rs) screen->evaluate success Resolution Achieved (Rs > 1.5) Proceed to Optimization evaluate->success Yes failure Poor or No Resolution evaluate->failure No optimize_mp Optimize Mobile Phase (Modifier, Ratio, Additives) failure->optimize_mp optimize_mp->screen

Caption: A logical workflow for chiral method development in HPLC.

Q3: I'm seeing inconsistent retention times for my this compound derivative from run to run. What could be causing this variability?

A3: Retention time drift can compromise the reliability of your analytical method. Several factors related to the mobile phase, column, and HPLC system can contribute to this issue.[13]

Common Causes and Solutions for Retention Time Shifts:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Small errors in mixing the aqueous and organic components of the mobile phase can lead to significant shifts in retention.[14]

    • Solution: Use a graduated cylinder or volumetric flasks for accurate measurement. If using a gradient, ensure the pump is mixing correctly.

    • pH Fluctuation: If the mobile phase pH is close to the pKa of your analyte, small changes in pH can cause large shifts in retention.[15]

    • Solution: Use a buffer and ensure the mobile phase pH is at least 1-2 pH units away from the analyte's pKa.[3][15] Always measure the pH of the aqueous portion before adding the organic solvent.[2]

    • Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies.[16]

    • Solution: Degas the mobile phase before use, either by sonication, vacuum filtration, or using an in-line degasser.[17]

  • Column Equilibration:

    • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase to ensure a stable chemical environment.

    • Solution: Flush the column with at least 10-15 column volumes of the mobile phase before starting your analytical run.

  • Temperature Fluctuations:

    • Ambient Temperature Changes: Changes in the laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant temperature for the column.[14]

Data Table: Effect of Temperature on Retention Time

Column TemperatureRetention Time (min)Relative Standard Deviation (RSD, n=6)
25°C (Ambient)8.5, 8.7, 8.4, 8.6, 8.8, 8.51.8%
40°C (Controlled)7.2, 7.2, 7.3, 7.2, 7.2, 7.30.6%

Experimental Protocol: Assessing Retention Time Stability

  • Prepare Fresh Mobile Phase: Accurately prepare and degas your mobile phase.

  • Set System Parameters: Set your flow rate and column temperature (e.g., 40°C in a column oven).

  • Equilibrate Column: Equilibrate the column thoroughly.

  • Perform Repeated Injections: Inject your sample six consecutive times.

  • Calculate RSD: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the retention times for the six injections. An RSD of <1% is generally considered good.

  • Troubleshoot if Necessary: If the RSD is high, investigate potential causes starting with mobile phase preparation and ensuring the pump is functioning correctly.[13]

Signaling Pathway Analogy for Troubleshooting Retention Time

G cluster_0 Input Factors cluster_1 System cluster_2 Output mp Mobile Phase (Composition, pH, Degassing) hplc_system HPLC System (Pump, Column) mp->hplc_system temp Temperature temp->hplc_system flow Flow Rate flow->hplc_system column Column Equilibration column->hplc_system rt Retention Time Stability hplc_system->rt

Caption: Factors influencing retention time stability in HPLC.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted 3-Hydroxyindolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the nuclear magnetic resonance (NMR) spectra of substituted 3-hydroxyindolin-2-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the signals for my hydroxyl (-OH) and amide (N-H) protons often broad or sometimes not visible at all?

A1: The broadening of -OH and N-H signals is a common phenomenon caused by several factors:

  • Chemical Exchange: These labile protons can exchange with each other, with residual water in the NMR solvent, or with deuterons from the solvent (e.g., in D₂O or CD₃OD). This exchange happens on a timescale that is intermediate for NMR, leading to signal broadening.

  • Hydrogen Bonding: Both intra- and intermolecular hydrogen bonding can restrict the movement of these protons, also contributing to broader signals. The position of these signals is often highly dependent on sample concentration and temperature.[1]

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar, which can lead to faster relaxation and broader signals for the attached N-H proton.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Exchangeable protons like -OH and N-H will be replaced by deuterium, causing their signals to disappear. This is a definitive way to identify them.

  • Use Dry Solvents: Ensure your deuterated solvent is anhydrous. Hygroscopic solvents like DMSO-d₆ and CD₃OD can absorb atmospheric moisture.[2] Using molecular sieves can help remove residual water.[2]

  • Change Solvents: Acquiring the spectrum in a non-polar solvent like benzene-d₆ or in a solvent that strongly hydrogen-bonds like DMSO-d₆ can sometimes sharpen these signals. In DMSO-d₆, hydrogen bonding to the solvent slows down the exchange rate, often resulting in sharper, more defined peaks for -OH and N-H protons.[1]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. Lowering the temperature can slow down the exchange rate, leading to sharper signals. Conversely, increasing the temperature can sometimes coalesce broad peaks from different conformers.

Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the individual aromatic protons?

A2: Overlapping signals in the aromatic region are a frequent challenge due to the similar electronic environments of the protons on the benzene ring of the indolinone core.

Troubleshooting and Resolution Strategies:

  • Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz or 800 MHz instead of 400 MHz). This will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Solvent-Induced Shifts: Record the spectrum in a different solvent. Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons (anisotropic effect), often resolving overlapping signals.[3]

  • 2D NMR Spectroscopy: This is the most powerful method for resolving and assigning complex spectra.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[4][5] It will help you trace the connectivity of the protons around the aromatic ring (e.g., H-4 to H-5, H-5 to H-6, H-6 to H-7).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2 to 3 bonds.[4][5] By identifying correlations from a known proton to a specific carbon, you can unambiguously assign both. For example, the N-H proton will often show a correlation to C-7a and C-2 (the carbonyl carbon).

Q3: I am observing two complete sets of signals for my compound, suggesting a mixture. Could this be due to diastereomers or rotamers?

A3: Yes, observing two sets of signals is common for this class of compounds and can arise from several sources:

  • Diastereomers: The C-3 position, bearing the hydroxyl group, is a stereocenter. If your molecule contains another stereocenter, either in the substituents or on the indolinone core, you will have formed a pair of diastereomers. Diastereomers have different physical properties and distinct NMR spectra.

  • Rotamers (Rotational Isomers): If you have a bulky substituent on the nitrogen (N-1) or at the C-3 position, rotation around a single bond (e.g., the N-aryl bond) may be hindered. If the rate of rotation is slow on the NMR timescale, you will observe separate signals for each rotational isomer.

  • Atropisomerism: In cases of very bulky N-aryl substituents, rotation can be so hindered that the isomers can be isolated. These are a specific type of rotamer called atropisomers.

Diagnostic Steps:

  • Check Synthesis: Review your synthetic route. If you used a racemic starting material to introduce a second stereocenter, the formation of diastereomers is expected.

  • Variable Temperature (VT) NMR: If the doubling is due to rotamers, increasing the temperature will increase the rate of bond rotation. At a high enough temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged set of signals. Diastereomeric signals will remain distinct at all temperatures.

Q4: How can I definitively assign the quaternary carbons, such as the C-2 carbonyl and the C-3 hydroxyl-bearing carbon?

A4: Quaternary carbons do not have attached protons and therefore do not show signals in a DEPT-135 or HSQC spectrum. The best method for their assignment is the HMBC experiment.[5][6]

Assignment Strategy:

  • Identify Quaternary Carbons: Run a DEPT-135 experiment. Carbons that appear in the ¹³C spectrum but are absent in the DEPT-135 are quaternary.

  • Use HMBC Correlations:

    • C-2 (Carbonyl): Look for 2-bond and 3-bond correlations from known protons. You should expect to see correlations from the N-H proton (a ³J coupling) and potentially from protons on an N-1 substituent (e.g., N-CH₂).

    • C-3 (C-OH): This carbon will show correlations to the -OH proton (a ²J coupling, if visible), protons on a C-3 substituent, and the aromatic H-4 proton (a ³J coupling).

    • C-3a and C-7a (Bridgehead Carbons): These will show multiple correlations to the aromatic protons. For example, C-7a should correlate with H-7 and H-4, while C-3a should correlate with H-4 and H-7.

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for the 3-hydroxyindolin-2-one core. Note that these values can be significantly influenced by the specific substituents and the solvent used.[7][8]

Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃ or DMSO-d₆)

ProtonTypical δ (ppm) RangeCommon MultiplicityNotes
Aromatic (H-4 to H-7)6.8 - 7.8d, t, dd, mHighly dependent on substitution pattern. Often overlap.[9]
N-H7.5 - 11.0 (DMSO-d₆)s (broad)Often broad; position is concentration-dependent. Disappears with D₂O.[1]
O-H4.0 - 6.5s (broad)Often broad; position is concentration-dependent. Disappears with D₂O.[1]
C3-Substituent (e.g., -CH₂)2.5 - 4.0d, ABqProtons can be diastereotopic if C3 is a stereocenter, leading to complex splitting.
N1-Substituent (e.g., -CH₂)3.5 - 5.0s, t, qPosition influenced by the amide group.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (in CDCl₃ or DMSO-d₆)

CarbonTypical δ (ppm) RangeNotes
C-2 (C=O)175 - 185Carbonyl carbon, typically downfield.
C-3 (C-OH)70 - 85Aliphatic carbon attached to two heteroatoms (O and N).
C-3a128 - 145Aromatic quaternary carbon.
C-4120 - 135Aromatic CH.
C-5120 - 130Aromatic CH.
C-6125 - 135Aromatic CH.
C-7110 - 125Aromatic CH, often shifted upfield due to the adjacent nitrogen.
C-7a140 - 155Aromatic quaternary carbon attached to nitrogen.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation: Weigh 5-10 mg of the purified compound into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. If not, sonicate briefly or filter the solution through a small cotton plug directly into the NMR tube to remove particulates.[10]

  • Solvent Selection:

    • CDCl₃: A good general-purpose solvent for many organic compounds. Labile protons (-OH, -NH) may be broad or exchange with residual D₂O.

    • DMSO-d₆: An excellent choice for seeing -OH and N-H protons as it slows down exchange rates through hydrogen bonding. It is, however, very hygroscopic.[2]

  • 1D ¹H Acquisition:

    • Tune and match the probe for the sample.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity. Poor shimming results in broad and distorted peaks.[10]

    • Acquire the spectrum with a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 1-2 seconds.

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A DEPT-135 experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

Protocol 2: 2D NMR for Structural Elucidation

For complex structures, a suite of 2D NMR experiments is essential for unambiguous assignment.[11][12]

  • gCOSY (gradient-selected COSY): Used to establish ¹H-¹H coupling networks. Helps to identify adjacent protons, particularly in the aromatic and aliphatic regions.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J_CH). This is the primary method for assigning protonated carbons.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically ²J_CH and ³J_CH). This is crucial for identifying connectivity across quaternary carbons and piecing together the molecular skeleton.[5]

Mandatory Visualizations

Troubleshooting_Workflow start Complex or Poor Quality NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks overlap_signals Overlapping Signals? broad_peaks->overlap_signals No sol_broad Labile Protons (-OH, -NH) - Perform D2O Exchange - Use dry DMSO-d6 - Run VT-NMR broad_peaks->sol_broad Yes double_signals Two Sets of Signals? overlap_signals->double_signals No sol_overlap Aromatic or Aliphatic Crowding - Use Higher Field NMR - Change Solvent (e.g., Benzene-d6) - Run 2D NMR (COSY, HMBC) overlap_signals->sol_overlap Yes low_sn Low Signal-to-Noise? double_signals->low_sn No sol_double Diastereomers or Rotamers - Check Synthesis for Stereocenters - Run VT-NMR to check for coalescence double_signals->sol_double Yes sol_low_sn Insufficient Sample - Increase Concentration - Increase Number of Scans low_sn->sol_low_sn Yes

Caption: A troubleshooting workflow for common issues in NMR spectra.

Structure_Elucidation_Workflow start Acquire 1D Spectra proton_nmr 1H NMR - Determine proton environments - Integration & Multiplicity start->proton_nmr carbon_nmr 13C & DEPT NMR - Count carbons - Identify CH, CH2, CH3, Quat C start->carbon_nmr acquire_2d Acquire 2D Spectra proton_nmr->acquire_2d carbon_nmr->acquire_2d cosy COSY - Identify H-H spin systems - Connect adjacent protons acquire_2d->cosy hsqc HSQC - Connect protons to their directly attached carbons acquire_2d->hsqc hmbc HMBC - Connect fragments across quaternary carbons (2-3 bonds) acquire_2d->hmbc assign Assign Substructures cosy->assign hsqc->assign assemble Assemble Full Structure hmbc->assemble assign->hmbc

Caption: Logical workflow for structure elucidation using 1D and 2D NMR.

Caption: Key HMBC correlations for assigning the indolinone core.

References

Minimizing side reactions in the synthesis of 3-substituted-3-hydroxy-2-oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Substituted-3-Hydroxy-2-Oxindoles

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-substituted-3-hydroxy-2-oxindoles. The content addresses common experimental challenges and offers practical solutions based on established literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of 3-substituted-3-hydroxy-2-oxindoles can stem from several factors. The most direct approach to forming this scaffold is through the nucleophilic addition of a carbon or heteroatom nucleophile to the C3-carbonyl of an isatin precursor.[1] Optimizing the reaction conditions is critical for success.

  • Suboptimal Catalyst or Catalyst Loading: The choice and concentration of the catalyst are paramount. For aldol-type reactions, catalysts can range from simple amino acids like arginine to more complex metal-based systems.[1][2] Increasing catalyst loading can sometimes lead to lower enantioselectivity, so optimization is key.[2]

  • Incorrect Solvent: The polarity of the solvent can significantly influence reaction rates and yields. Protic solvents like methanol or even water can be highly effective, depending on the specific reaction.[1][2]

  • Reaction Time and Temperature: Many of these reactions proceed well at room temperature, but reaction times can be long (24-48 hours).[1] Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times, especially in the presence of a base, may cause product decomposition.[2]

  • Purity of Reactants: Ensure the isatin and nucleophile starting materials are pure. Impurities can interfere with the catalyst or lead to unwanted side reactions.

Troubleshooting Steps:

  • Screen Catalysts: If using an organocatalyzed reaction, screen different catalysts (e.g., proline, arginine, diamines) to find the most effective one for your specific substrates.[1][2]

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., MeOH, THF, Toluene, H₂O).[2][3]

  • Time Course Study: Monitor the reaction at different time points (e.g., 12h, 24h, 48h) by TLC or LC-MS to determine the optimal reaction time.

  • Temperature Adjustment: While many reactions work at room temperature, gentle heating (e.g., 40-60 °C) might improve yields for less reactive substrates, but be mindful of potential product degradation.[3]

Question 2: I am observing a significant amount of a dimeric side product. How can I prevent this?

Answer: The formation of bisoxindole dimers is a known side reaction, particularly under reductive conditions. This occurs when two isatin molecules couple at the C3 position to form a 3,3'-bisoxindole.[4] This side reaction competes with the desired nucleophilic addition.

Strategies to Minimize Dimerization:

  • Control of Stoichiometry: Adding the isatin substrate slowly to a solution containing the nucleophile and catalyst can help ensure the desired intermolecular reaction is favored over self-condensation.

  • Avoid Reductive Conditions (Unless Intended): Photoredox-catalyzed conditions have been specifically developed to promote this dimerization; therefore, avoid strong reducing agents or exposure to specific light wavelengths unless this product is desired.[4]

  • Choice of Catalyst: Certain catalysts may favor dimerization. Iron-catalyzed reactions, for example, have been explicitly used to synthesize 3,3'-biindolinylidene-diones (isoindigos) from isatins.[5] If dimerization is an issue, switching to a different catalytic system (e.g., an organocatalyst like arginine for an aldol reaction) is recommended.[1]

  • Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor the bimolecular dimerization reaction.

Question 3: My purified product seems to decompose over time. What are the stability issues and how can I handle the product?

Answer: The 3-hydroxy-2-oxindole core can be sensitive, particularly to basic conditions and prolonged heating, which can lead to decomposition.[2][6] The tertiary alcohol is susceptible to elimination or rearrangement reactions.

Handling and Storage Recommendations:

  • Mild Purification: Use column chromatography with a silica gel slurry packed in a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent (e.g., ethyl acetate/hexane mixtures).[3] Avoid basic or strongly acidic additives in the eluent unless necessary for separation.

  • Avoid Excessive Heat: Concentrate the purified fractions under reduced pressure at low temperatures (e.g., <40°C).

  • Proper Storage: Store the final, dry product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C), especially if it will not be used immediately.

  • pH Control: During aqueous workup, ensure the pH is kept neutral or slightly acidic to prevent base-catalyzed decomposition.

Data Presentation: Reaction Optimization

The following tables summarize quantitative data from literature to guide experimental design.

Table 1: Optimization of Arginine-Catalyzed Aldol Reaction [1]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Proline (20)MeOH24N.D.
2Histidine (20)MeOH24Trace
3Arginine (20)MeOH4898
4Arginine (10)MeOH4898
5Arginine (10)EtOH4885
6Arginine (10)H₂O4873
7Arginine (10)THF4825

Reaction of isatin and (E)-4-phenylbut-3-en-2-one at 25 °C. N.D. = Not Detected.

Table 2: Enantioselective Alkynylation of N-Protected Isatins [7]

EntryIsatin N-Protecting GroupLigand (mol%)SolventTemp (°C)Time (h)Yield (%)er
1HL2 (20)CH₂Cl₂-20226889:11
2MeL2 (20)CH₂Cl₂-20228091:9
3BnL2 (20)CH₂Cl₂-20227593:7
42,6-diCl-BnL2 (20)CH₂Cl₂-20228297:3
5BocL2 (20)CH₂Cl₂-20227891:9

Reaction with phenylacetylene and Me₂Zn. er = enantiomeric ratio.

Experimental Protocols

Protocol 1: General Procedure for Arginine-Catalyzed Aldol Reaction [1]

A mixture of isatin (1.0 mmol), α,β-unsaturated ketone (1.0 mmol), and L-arginine (0.1 mmol, 10 mol%) is placed in a reaction vial. Methanol (1.0 mL) is added, and the mixture is stirred at 25 °C for 48 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography using an appropriate mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-substituted-3-hydroxy-2-oxindole.

Protocol 2: Synthesis via Nucleophilic Ring Opening of Spiro-Epoxyoxindoles [3]

To a solution of the spiro-epoxyoxindole (1.0 mmol) in methanol (5 mL), the desired secondary amine (e.g., morpholine, 1.2 mmol) is added. The reaction mixture is heated to 60 °C and stirred for 2 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with an ethyl acetate/hexane (e.g., 85:15) mixture to yield the target 3-substituted-3-hydroxy-2-oxindole.

Visualizations

// Node Definitions start [label="Starting Materials\n(Isatin, Nucleophile, Catalyst, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup\n(Combine reactants, stir)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Quenching, Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="Characterization\n(NMR, HRMS, X-ray)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> setup; setup -> monitor; monitor -> workup [label="Reaction\nComplete"]; workup -> purify; purify -> char; }

Caption: A typical experimental workflow for the synthesis of 3-hydroxy-2-oxindoles.

// Nodes p0 [label="Unsatisfactory Result", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p1 [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Side Product Formation", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Product Decomposition", fillcolor="#FBBC05", fontcolor="#202124"];

c1a [label="Incomplete Conversion", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; c1b [label="Suboptimal Conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; c2a [label="Dimerization of Isatin", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; c3a [label="Harsh Workup/Purification", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

s1a [label="Increase Reaction Time\nMonitor by TLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1b [label="Screen Solvents & Catalysts\nAdjust Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2a [label="Slowly add Isatin\nUse lower concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3a [label="Use mild purification\nStore cold & inert", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges p0 -> {p1, p2, p3}; p1 -> {c1a, c1b}; p2 -> c2a; p3 -> c3a; c1a -> s1a; c1b -> s1b; c2a -> s2a; c3a -> s3a; }

Caption: A decision tree for troubleshooting common issues in the synthesis.

G

Caption: Competing pathways for the desired product versus dimer side-product formation.

References

Enhancing the stability of 3-Hydroxyindolin-2-one in solution for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 3-Hydroxyindolin-2-one in solution for long-term storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound can be influenced by several environmental factors. The most critical are temperature, pH, light exposure, the choice of solvent, and the presence of oxygen.[1][2] Unfavorable conditions can lead to degradation through pathways such as oxidation, dehydration, or other chemical rearrangements.

Q2: What are the recommended temperatures for storing this compound solutions?

A2: For long-term storage (months to years), solutions should be kept at -20°C or ideally at -80°C (cryogenic storage).[3] For short-term storage (days to a week), refrigeration at 2-8°C is acceptable.[3] Avoid storing solutions at room temperature for extended periods, as this can significantly accelerate degradation.[4][5]

Q3: How does the pH of the solution impact the stability of this compound?

A3: The pH of the solution is a critical factor. While specific data for this compound is not extensively published, compounds with similar functional groups are often most stable in a slightly acidic to neutral pH range (pH 5-7). Both highly acidic and highly alkaline conditions can catalyze hydrolysis or other degradation reactions.[6][7]

Q4: Which solvents are best for preparing and storing this compound stock solutions?

A4: Anhydrous dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for creating high-concentration stock solutions.[5] When using DMSO, it is crucial to use a high grade and protect it from moisture, as water can affect compound stability. For aqueous buffers in working solutions, ensure the buffer components are inert and the pH is optimized.

Q5: Is this compound sensitive to light?

A5: Many organic molecules with aromatic rings are susceptible to photodegradation.[8] It is a best practice to assume this compound is photosensitive. All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[1][9] Photostability testing is recommended to confirm light sensitivity.[9][10]

Q6: How can I prevent degradation caused by repeated freeze-thaw cycles?

A6: To avoid the detrimental effects of repeated freezing and thawing, it is highly recommended to aliquot your stock solution into smaller, single-use volumes before freezing. This practice ensures that the main stock remains undisturbed and minimizes the exposure of the compound to temperature fluctuations.

Q7: What are the visible signs of this compound degradation?

A7: Visual indicators of degradation can include a change in the color or clarity of the solution or the formation of precipitates. However, significant degradation can occur without any visible signs. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[11][12]

Troubleshooting Guide

Problem: My HPLC analysis shows a rapid decrease in the purity of my this compound solution.

Solution: Use the following workflow to diagnose the potential cause of instability.

Troubleshooting Workflow for Compound Degradation start Purity Decrease Detected in HPLC Analysis check_storage Review Storage Conditions: Temperature, Light, Container start->check_storage check_solvent Evaluate Solvent: Type, Grade (Anhydrous?), Age start->check_solvent check_handling Assess Handling Procedures: Freeze-Thaw Cycles, pH of Buffer start->check_handling improper_storage Improper Storage? check_storage->improper_storage solvent_issue Solvent Issue? check_solvent->solvent_issue handling_issue Handling Issue? check_handling->handling_issue improper_storage->solvent_issue No solution_storage Action: Store at -80°C in aliquots and protect from light. improper_storage->solution_storage Yes solvent_issue->handling_issue No solution_solvent Action: Use fresh, high-purity anhydrous solvent. Consider an alternative. solvent_issue->solution_solvent Yes solution_handling Action: Aliquot new stock. Verify buffer pH. Minimize air exposure. handling_issue->solution_handling Yes

Caption: Troubleshooting logic for solution instability.

Quantitative Data on Storage Stability

The following table presents illustrative data on the stability of a hypothetical small molecule with a structure similar to this compound, dissolved in DMSO at 10 mM. This data is based on general principles of compound stability.[4][5]

Storage ConditionAtmospherePurity after 1 MonthPurity after 6 MonthsPurity after 2 Years (Projected)
Room Temperature (25°C) Ambient Air85%60%< 20%
Refrigerated (4°C) Ambient Air97%91%~75%
Frozen (-20°C) Ambient Air>99%96%~80%[4][5]
Frozen (-20°C) Argon>99%98%~88%[4][5]
Cryogenic (-80°C) Ambient Air>99%>99%>95%

Potential Degradation Pathways

The chemical structure of this compound makes it susceptible to several degradation pathways, primarily oxidation and dehydration. Understanding these potential transformations is key to developing a robust storage strategy.

Potential Degradation Pathways of this compound main This compound isatin Isatin (Oxidation Product) main->isatin [O] (Air, Peroxides) indolinone Indolin-2-one Derivative (Dehydration Product) main->indolinone -H₂O (Acid/Base, Heat) dimer Dimerization Product main->dimer Condensation (High Concentration) Forced Degradation Experimental Workflow start Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 8h) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT, 4h) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C, 48h) start->thermal photo Photolytic Stress (ICH Q1B Conditions) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze All Samples & Controls by HPLC-UV and LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

References

Technical Support Center: Scaling Up the Synthesis of 3-Hydroxyindolin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 3-hydroxyindolin-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up for preclinical studies.

I. Synthesis Methodologies and Data

Several synthetic routes for this compound have been reported, offering various advantages in terms of yield, reaction conditions, and scalability. Below is a summary of key methods with their respective quantitative data.

Table 1: Comparison of Synthesis Methods for this compound Derivatives
MethodCatalyst/ReagentStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Metal-Free Three-Component CouplingNoneN-protected isatin, aryne precursor, 1,3-cyclodione---Good[1][2][3]
Ru(II)-Catalyzed Domino ReactionRu(II) complex2-aminophenethanols, benzyl alcohols---Not specified[4][5][6]
Copper-Catalyzed SynthesisCopper trifluoromethanesulfonateIsatin compound, arylboronic acidXylene10048Not specified[7]
Phosphoric Acid-Mediated AnnulationH₃PO₄β-nitrostyrenes, 1,3-cyclohexanedioneDMSO60-Up to 43%[8]
Oxidation of IndolesVarious oxidants (e.g., DMDO, Pd(acac)₂/H₂O₂)IndolesVarious--Not specified[9]
Enolization-Claisen RearrangementDBU2-allyloxyindolin-3-ones---Not specified[10]

II. Detailed Experimental Protocols

Protocol 1: Metal-Free Three-Component Coupling[1][2][3]

This protocol is based on the one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones via the coupling of N-protected isatin, an aryne precursor, and a 1,3-cyclodione under metal-free conditions.

Materials:

  • N-protected isatin

  • Aryne precursor

  • 1,3-cyclodione (e.g., dimedone or cyclopentane-1,3-dione)

  • Appropriate solvent (as determined by optimization)

Procedure:

  • To a solution of N-protected isatin and 1,3-cyclodione in the chosen solvent, add the aryne precursor.

  • Stir the reaction mixture at the optimized temperature for the required duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-3-hydroxyindolin-2-one.

Protocol 2: Copper-Catalyzed Synthesis from Isatin and Arylboronic Acid[7]

This method involves the reaction of an isatin compound with an arylboronic acid in the presence of a copper catalyst.

Materials:

  • N-methylisatin (e.g., 16.1 g, 0.1 mol)

  • Phenylboronic acid (e.g., 24.4 g, 0.2 mol)

  • Copper trifluoromethanesulfonate (e.g., 1.8 g, 0.005 mol)

  • o-phenanthroline monohydrate (e.g., 2.0 g, 0.01 mol)

  • Cesium carbonate (e.g., 97.8 g, 0.3 mol)

  • Xylene (e.g., 241.5 g)

Procedure:

  • Charge a reaction kettle with N-methylisatin, phenylboronic acid, copper trifluoromethanesulfonate, o-phenanthroline monohydrate, and cesium carbonate.

  • Add xylene to dissolve the reactants.

  • Heat the reaction mixture to 100°C and maintain for 48 hours.

  • After the reaction is complete, recover the organic solvent by distillation under reduced pressure.

  • Recrystallize the remaining solid from ethanol to obtain the purified 3-hydroxy-3-arylindol-2-one derivative.

III. Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalyst or reagents.Ensure the catalyst is active and reagents are pure. For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may be sensitive to temperature fluctuations.
Insufficient reaction time.Monitor the reaction progress using TLC or other analytical methods to ensure it has gone to completion.
Formation of Side Products Reaction temperature is too high.Lowering the reaction temperature may reduce the formation of undesired byproducts.
Presence of impurities in starting materials.Purify starting materials before use.
In the metal-free method, an O-arylated product of 1,3-cyclohexanedione can form at high temperatures.[3]Carefully control the reaction temperature and duration to minimize the formation of this side product.
Difficulty in Product Purification Product co-elutes with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider using a different purification technique, such as recrystallization.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or minimize the time the product is on the column.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a metal-free synthesis approach?

A1: Metal-free synthesis methods for this compound derivatives avoid the need for expensive and potentially toxic metal catalysts.[2][11] This simplifies the purification process as there is no need to remove metal residues, which is particularly important for compounds intended for pharmaceutical applications.[11]

Q2: How can the substituents on the this compound core be varied?

A2: The substituents at the C-3 position and on the indole nitrogen can be varied by choosing different starting materials. For instance, in the three-component coupling method, using different N-protected isatins and 1,3-cyclodiones will result in a variety of 3-substituted-3-hydroxyindolin-2-ones.[1][2][3] Similarly, the Ru(II)-catalyzed domino reaction allows for distinct substituents at the 1- and 3-positions.[4][5][6]

Q3: What analytical techniques are used to characterize the synthesized this compound derivatives?

A3: The synthesized compounds are typically characterized using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) analyses.[2] In some cases, single-crystal X-ray diffraction (XRD) analysis is used to unambiguously confirm the structure.[2]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture. When working with flammable solvents like xylene, ensure proper ventilation and avoid ignition sources.

V. Visualized Experimental Workflows

Diagram 1: General Workflow for Metal-Free Synthesis

A Reactant Mixing (Isatin, Aryne Precursor, 1,3-Cyclodione) B Reaction A->B Solvent, Temp C Reaction Monitoring (TLC) B->C C->B Incomplete D Solvent Removal C->D Complete E Purification (Column Chromatography) D->E F Pure Product E->F

Caption: Workflow for the metal-free synthesis of this compound.

Diagram 2: Workflow for Copper-Catalyzed Synthesis

A Reactant Charging (Isatin, Boronic Acid, Catalyst, Base) B Reaction A->B Xylene, 100°C, 48h C Solvent Removal (Distillation) B->C D Purification (Recrystallization) C->D E Pure Product D->E

Caption: Workflow for the copper-catalyzed synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxyindolin-2-one Derivatives and Sunitinib in VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-hydroxyindolin-2-one derivatives and Sunitinib, focusing on their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by experimental data on their inhibitory activities and effects on cancer cell proliferation.

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a well-established therapeutic agent in the treatment of various cancers, primarily exerting its anti-angiogenic effects by targeting VEGFR-2.[1][2][3][4] The indolin-2-one scaffold is a core structural feature of Sunitinib and has been the foundation for the development of numerous derivatives with the aim of enhancing potency and selectivity against VEGFR-2.[5] This guide delves into a comparative analysis of recently synthesized this compound derivatives against the benchmark inhibitor, Sunitinib.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of several this compound derivatives compared to Sunitinib. The data includes the half-maximal inhibitory concentration (IC50) against VEGFR-2 and the anti-proliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

CompoundVEGFR-2 IC50 (µM)
Sunitinib 0.139
Derivative 17a0.078
Derivative 10g0.087
Derivative 5b0.160
Derivative 15a0.180
Derivative 10e0.358

Data sourced from a study on novel indoline-2-one derivatives.

CompoundAnti-proliferative Activity (IC50 in µM)
MCF-7 HepG2
Sunitinib 4.77 2.23
Derivative 10g0.74-
Derivative 5b0.99-
Derivative 17a1.441.133
Derivative 15a2.772.303
Derivative 10e4.62-

Data sourced from the same study on novel indoline-2-one derivatives. Note: Some data points for HepG2 were not provided in the source.

As the data indicates, several this compound derivatives exhibit potent VEGFR-2 inhibitory activity, with compounds 17a and 10g demonstrating greater potency than Sunitinib in in vitro kinase assays. Furthermore, these derivatives also show significant anti-proliferative effects against the tested cancer cell lines, with some compounds surpassing the efficacy of Sunitinib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

VEGFR-2 Kinase Assay

This in vitro assay quantifies the inhibitory effect of a compound on the kinase activity of VEGFR-2. The principle involves measuring the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme.[6]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds (this compound derivatives and Sunitinib) dissolved in DMSO

  • Kinase-Glo® MAX reagent

  • White 96-well plates

Procedure:

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Add the master mixture to each well of a 96-well plate.

  • Add diluted test compounds to the respective "Test Wells".

  • Add a DMSO control to the "Positive Control" wells.

  • Add 1x Kinase Buffer without the enzyme to the "Blank" wells.

  • Initiate the kinase reaction by adding diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity in the presence of the inhibitor compared to the positive control.[6][7]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium

  • Test compounds (this compound derivatives and Sunitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate to allow for cell attachment.[11]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][11]

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9][10]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm.[8] The absorbance is directly proportional to the number of viable cells.

Visualizing the Mechanism of Action

To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: The VEGFR-2 signaling cascade, a key driver of angiogenesis.

Inhibitor_Screening_Workflow start Start kinase_assay VEGFR-2 Kinase Assay (IC50 Determination) start->kinase_assay Screen Compounds cell_assay Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_assay Test potent inhibitors data_analysis Data Analysis and Comparison cell_assay->data_analysis Quantify efficacy lead_selection Lead Compound Selection data_analysis->lead_selection Evaluate potency and cytotoxicity end End lead_selection->end

Caption: A streamlined workflow for screening potential VEGFR-2 inhibitors.

References

A Comparative Guide to the Cytotoxicity of 3-Hydroxyindolin-2-one Derivatives and Cisplatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic properties of 3-Hydroxyindolin-2-one derivatives, commonly known as isatins, and the well-established chemotherapeutic agent, Cisplatin. The information is intended for researchers, scientists, and drug development professionals. It is important to note that direct comparative studies between the parent compound this compound and Cisplatin are limited in publicly available literature. Therefore, this guide draws comparisons based on data from various independent studies on isatin derivatives and Cisplatin, highlighting their respective cytotoxic profiles. The inherent variability in experimental conditions across different studies should be considered when interpreting the presented data.

Introduction to the Compounds

This compound (Isatin) Derivatives: Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound whose derivatives have garnered significant interest for their broad range of biological activities, including potent anticancer properties.[1] The isatin scaffold can be chemically modified at various positions to generate a diverse library of molecules with enhanced and selective cytotoxicity against tumor cells.[1] These derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2]

Cisplatin: Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various solid tumors. Its primary mechanism of action involves binding to DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following tables summarize representative IC50 values for various isatin derivatives and Cisplatin across different cancer cell lines, as reported in independent studies.

Table 1: Comparative IC50 Values of Isatin Derivatives in Various Cancer Cell Lines

Isatin DerivativeCancer Cell LineIC50 (µM)Reference
Isatin-hydrazone hybrid 133A549 (Lung)5.32[3]
Isatin-hydrazone hybrid 133MCF-7 (Breast)4.86[3]
Isatin-1,2,3-triazole hybrid 74MDA-MB-231 (Breast)18.42[3]
Isatin-1,2,3-triazole hybrid 74PC3 (Prostate)15.32[3]
Isatin-podophyllotoxin hybrid 7fA549 (Lung)0.90 ± 0.09[4]
Isatin-podophyllotoxin hybrid 7fKB (Epidermoid Carcinoma)1.99 ± 0.22[4]
Hydrazonoindolin-2-one 7bA-549 (Lung)2.14 (average)[5]
Hydrazonoindolin-2-one 5cHT-29 (Colon)2.53 (average)[5]
Indolin-2-one derivative 9HepG2 (Liver)2.53[6]
Indolin-2-one derivative 20MCF-7 (Breast)5.28[6]

Table 2: Representative IC50 Values of Cisplatin in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Incubation Time (hours)Reference
A549 (Lung)5.32Not Specified[3]
PC3 (Prostate)Not SpecifiedNot Specified[3]
MCF-7 (Breast)4.86Not Specified[3]
HepG2 (Liver)Not SpecifiedNot Specified[6]

Note: The IC50 values for Cisplatin can vary significantly between studies due to differences in experimental protocols, such as cell seeding density and incubation time.

Mechanisms of Cytotoxicity

Both isatin derivatives and Cisplatin induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest, though their specific molecular targets and signaling pathways may differ.

The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of isatin derivatives and Cisplatin.

experimental_workflow cluster_isatin Isatin Derivatives cluster_cisplatin Cisplatin Isatin Isatin Derivatives VEGFR2_EGFR VEGFR2/EGFR Inhibition Isatin->VEGFR2_EGFR Tubulin Tubulin Polymerization Inhibition Isatin->Tubulin Caspase_Activation Caspase Activation Isatin->Caspase_Activation PI3K_AKT PI3K/AKT Pathway Inhibition VEGFR2_EGFR->PI3K_AKT MAPK MAPK Pathway Inhibition VEGFR2_EGFR->MAPK Apoptosis_I Apoptosis PI3K_AKT->Apoptosis_I MAPK->Apoptosis_I CellCycleArrest_I Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest_I Caspase_Activation->Apoptosis_I Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 Bax Bax Upregulation p53->Bax CellCycleArrest_C Cell Cycle Arrest (G1/S or G2/M Phase) p53->CellCycleArrest_C Mitochondria Mitochondrial Pathway Bax->Mitochondria Caspase_Activation_C Caspase Activation Mitochondria->Caspase_Activation_C Apoptosis_C Apoptosis Caspase_Activation_C->Apoptosis_C

Caption: Simplified signaling pathways of Isatin derivatives and Cisplatin leading to apoptosis and cell cycle arrest.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment of cytotoxicity. Below are detailed methodologies for commonly used assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (isatin derivative or Cisplatin) and a vehicle control for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[7]

  • Incubation: Incubate the cells for 1.5 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking.[7] Measure the absorbance at 492 nm using a microplate reader.[7]

mtt_workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (1.5h, 37°C) C->D E Add DMSO to dissolve formazan D->E F Measure absorbance (492 nm) E->F

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

apoptosis_workflow A Collect and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate (15-20 min, RT, dark) C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

References

Validating the Mechanism of Action of 3-Hydroxyindolin-2-one Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyindolin-2-one (also known as 3-hydroxyoxindole) core is a privileged scaffold in medicinal chemistry.[1][2] Derivatives built upon this structure have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and angiogenesis.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a strategic approach for therapy.[1]

This guide provides a comprehensive overview of the in vitro methodologies used to validate the mechanism of action of a novel this compound derivative, designated here as HIO-1 , a hypothetical inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its performance will be objectively compared with two other hypothetical compounds:

  • Inhibitor X: A non-indolinone, ATP-competitive kinase inhibitor.

  • Inhibitor Y: A well-characterized, multi-targeted kinase inhibitor (similar to sunitinib) used as a positive control.[4][5]

The validation process follows a systematic workflow, from initial biochemical assays to more complex cell-based analyses, to confirm potency, selectivity, and the intended biological effect on the target pathway.

Overall In Vitro Validation Workflow

A robust validation strategy is essential to characterize a new chemical entity. The process begins with direct assessment of the compound's effect on the purified target enzyme and progresses to evaluating its activity in a more physiologically relevant cellular context.

G Figure 1. In Vitro Validation Workflow for a Kinase Inhibitor cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Selectivity Profiling a Primary Screening (e.g., Single-Dose Inhibition) b IC50 Determination (Dose-Response Curve) a->b c Mechanism of Inhibition (e.g., Ki Determination) b->c d Cell Viability / Proliferation Assay (e.g., MTT, CellTiter-Glo) c->d Confirm Cellular Activity e Target Engagement Assay (e.g., Western Blot for p-VEGFR-2) d->e f Downstream Pathway Analysis (e.g., p-ERK, p-Akt levels) e->f g Kinome Panel Screening (Binding or Activity Assays) f->g Assess Off-Target Effects

Figure 1. General workflow for the in vitro validation of a kinase inhibitor.

Part 1: Biochemical Assays - Direct Target Inhibition

The initial step is to determine if HIO-1 directly inhibits the enzymatic activity of its intended target, VEGFR-2, in a cell-free system.[6][7] This provides a clean measure of potency without the complexities of cellular uptake, metabolism, or off-target effects.

Comparative Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][8] It is a standard measure of inhibitor potency. Assays like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based kits (e.g., ADP-Glo™) are commonly used to measure kinase activity.[9][10]

Table 1: Comparative IC50 Values Against VEGFR-2 Kinase

Compound Chemical Class VEGFR-2 IC50 (nM)
HIO-1 This compound 12.5
Inhibitor X Quinazoline 25.0

| Inhibitor Y | Indolin-2-one | 9.8 |

Data are hypothetical and for illustrative purposes.

Interpretation: The data indicates that HIO-1 is a potent inhibitor of VEGFR-2, comparable to the established multi-kinase inhibitor (Inhibitor Y) and more potent than the alternative compound (Inhibitor X).

Part 2: Cell-Based Assays - Confirming Biological Activity

While biochemical assays confirm direct target inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the cellular environment, and elicit the desired biological response.[9]

Inhibition of Endothelial Cell Proliferation

VEGFR-2 signaling is a primary driver of angiogenesis, which involves the proliferation of endothelial cells.[11][12] An effective VEGFR-2 inhibitor should block VEGF-stimulated proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[10]

Table 2: Inhibition of VEGF-Stimulated HUVEC Proliferation (GI50)

Compound GI50 (nM)
HIO-1 45.2
Inhibitor X 98.6

| Inhibitor Y | 35.5 |

GI50: The concentration for 50% of maximal inhibition of cell growth. Data are hypothetical.

Interpretation: HIO-1 effectively inhibits the proliferation of HUVECs, confirming its anti-proliferative activity in a relevant cell model. The higher GI50 value compared to its biochemical IC50 is expected and reflects factors like cell permeability and target engagement within the cell.

Target Engagement: Inhibition of VEGFR-2 Autophosphorylation

To prove the mechanism of action, it is essential to show that HIO-1 inhibits the phosphorylation of VEGFR-2.[11] Upon binding its ligand (VEGF), the VEGFR-2 receptor dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling.[12][13] This can be measured by Western Blot or ELISA, quantifying the levels of phosphorylated VEGFR-2 (p-VEGFR-2) in VEGF-stimulated HUVECs.

Table 3: Inhibition of VEGFR-2 Phosphorylation in HUVECs

Compound (at 100 nM) % Inhibition of p-VEGFR-2 (Tyr1175)
HIO-1 88%
Inhibitor X 75%

| Inhibitor Y | 92% |

Data are hypothetical and for illustrative purposes.

Interpretation: HIO-1 strongly suppresses the activation of its target kinase in a cellular context, directly validating its proposed mechanism of action.

VEGFR-2 Signaling Pathway

VEGFR-2 activation triggers multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[13][14] An effective inhibitor should block these downstream signals.

G Figure 2. Simplified VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates HIO1 HIO-1 HIO1->VEGFR2 Inhibits Autophosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF Response Cell Proliferation, Survival, Migration AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Figure 2. HIO-1 acts by inhibiting VEGFR-2 autophosphorylation.

Part 3: Detailed Experimental Protocols

Detailed and standardized protocols are necessary for reproducible results.[8][15]

Protocol 1: VEGFR-2 Kinase Activity Assay (HTRF)

This biochemical assay measures the direct inhibition of purified VEGFR-2 kinase.

  • Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, biotinylated peptide substrate, detection reagents (e.g., HTScan® VEGFR-2 Kinase Assay Kit).[12][16]

  • Methodology :

    • Prepare serial dilutions of HIO-1, Inhibitor X, and Inhibitor Y in DMSO, then dilute in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add detection reagents as per the manufacturer's protocol.

    • Measure the HTRF signal on a compatible microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to a no-inhibitor (DMSO) control.

    • Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: HUVEC Proliferation Assay (MTT)

This cell-based assay assesses the effect of inhibitors on cell viability and proliferation.[10]

  • Materials : Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, Fetal Bovine Serum (FBS), recombinant human VEGF, MTT reagent, DMSO.

  • Methodology :

    • Seed HUVECs into a 96-well plate at 5,000 cells/well and allow them to adhere overnight.

    • Starve the cells in a low-serum (0.5% FBS) medium for 4-6 hours.

    • Treat the cells with serial dilutions of HIO-1, Inhibitor X, and Inhibitor Y for 1 hour.

    • Stimulate the cells with 20 ng/mL of VEGF (or vehicle control).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 value from the dose-response curve.

Protocol 3: Western Blot for p-VEGFR-2

This assay directly measures the phosphorylation status of the target receptor in cells.

  • Materials : HUVECs, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-VEGFR-2 Tyr1175, anti-total VEGFR-2, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Methodology :

    • Plate HUVECs and starve as described in the proliferation assay.

    • Pre-treat cells with compounds (e.g., at 100 nM) for 2 hours.

    • Stimulate with 50 ng/mL VEGF for 10 minutes.

    • Immediately wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensity using densitometry software, normalizing p-VEGFR-2 to total VEGFR-2 and the loading control (β-actin).

Conclusion

The in vitro data collectively provide strong evidence for the mechanism of action of HIO-1. The compound potently inhibits VEGFR-2 kinase activity in biochemical assays, translates this activity into the inhibition of endothelial cell proliferation, and demonstrates direct target engagement by blocking receptor phosphorylation in a cellular context. The comparative analysis shows that HIO-1, a novel this compound derivative, has a potency profile comparable to or exceeding that of alternative inhibitors, establishing it as a promising candidate for further preclinical development.

References

Head-to-Head Comparison of 3-Substituted Oxindole Analogs' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various 3-substituted oxindole analogs. The information is supported by experimental data from peer-reviewed studies, offering a valuable resource for those engaged in the discovery and development of novel therapeutics based on the oxindole scaffold.

The 3-substituted oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a head-to-head comparison of the potency of different analogs, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Comparative Potency of 3-Substituted Oxindole Analogs

The following table summarizes the in vitro potency of various 3-substituted oxindole analogs against different biological targets. It is important to note that direct comparisons of absolute potency should be made with caution, as experimental conditions can vary between studies.

Compound ID/SeriesTarget/Cell LinePotency MetricValueReference
Fluoroalkyl-containing oxindoles
p53 inhibitor IIMCF-7IC5038.95 µM
Compound 32MCF-7IC5021.16 µM
Compound 56MCF-7IC5021.99 µM
Compound 68MCF-7IC5016.73 µM
Compound 69MCF-7IC5022.63 µM
Compound 70MCF-7IC507.23 µM
Compound 71MCF-7IC5020.60 µM
Compound 72MCF-7IC5021.04 µM
Compound 76MCF-7IC5020.99 µM
PI3Kδ Inhibitors
Compound 3aPI3KδIC502.1 nM[1]
Compound 3aAdenosine Uptake (AdU)IC501.7 µM[1]
Compound 3cpAKTIC5072 nM[1]
Compound 3cAdenosine Uptake (AdU)IC502.3 µM[1]
Compound 3epAKTIC50100 nM[1]
Compound 3eAdenosine Uptake (AdU)IC505.7 µM[1]
Spiro oxindole 5aAdenosine Uptake (AdU)IC501.5 µM[1]
G6PD Inhibitors
Compound 5G6PDIC5099 µM[2]
Compound 7G6PDIC50231 µM[2]
Compound 12G6PDIC50304 µM[2]
Antiproliferative Agents
Compound 6fMCF-7GI%70.30%[3]
Compound 6gMCF-7GI%71.12%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate the potency of their own 3-substituted oxindole analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-substituted oxindole analogs and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity

  • 384-well plates

  • Plate reader with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-substituted oxindole analogs in polymerization buffer.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin, GTP, and glycerol in polymerization buffer.

  • Initiation of Polymerization: Add the test compounds to the wells of a pre-warmed 37°C plate, followed by the tubulin reaction mixture.

  • Monitoring Polymerization: Immediately begin monitoring the increase in fluorescence or absorbance (at 340 nm for turbidity) at 37°C for a set period (e.g., 60 minutes).

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to a vehicle control.

PI3Kδ Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., PIP2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the 3-substituted oxindole analogs.

  • Kinase Reaction: In a 384-well plate, add the PI3Kδ enzyme, the test compound, and the substrate in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the enzyme activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Oxindole 3-Substituted Oxindole Analog Oxindole->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of 3-substituted oxindole analogs.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add 3-Substituted Oxindole Analogs SeedCells->AddCompound Incubate1 Incubate (e.g., 48h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 AddSolvent Add Solubilizing Agent (DMSO) Incubate2->AddSolvent ReadAbsorbance Read Absorbance (570 nm) AddSolvent->ReadAbsorbance Analyze Analyze Data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

References

A Comparative Guide to In Silico ADME Prediction for Novel 3-Hydroxyindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1] In silico predictive models offer a rapid and cost-effective approach to screen and prioritize lead candidates with favorable pharmacokinetic profiles. This guide provides an objective comparison of predicted ADME properties for a series of novel 3-Hydroxyindolin-2-one derivatives using three prominent, freely available web-based platforms: SwissADME, pkCSM, and ADMETlab 2.0.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the ADME profile of novel derivatives is paramount for their development as potential therapeutic agents.

Comparative Analysis of Predicted ADME Properties

To illustrate the predictive capabilities and comparative outputs of the selected platforms, a focused library of five virtual novel this compound derivatives was designed. These compounds feature various substitutions to modulate their physicochemical properties.

Table 1: Structures of Novel this compound Derivatives

Compound IDR1R2R3SMILES String
HIO-001HHHO=C1NC2=CC=CC=C2C1(O)C3=CC=CC=C3
HIO-0025-ClH4'-FO=C1NC2=CC=C(Cl)C=C2C1(O)C3=CC=C(F)C=C3
HIO-0035-NO2H4'-OCH3O=C1NC2=CC=C(--INVALID-LINK--[O-])C=C2C1(O)C3=CC=C(OC)C=C3
HIO-004HCH3HO=C1N(C)C2=CC=CC=C2C1(O)C3=CC=CC=C3
HIO-0056-BrH2'-OHO=C1NC2=C(Br)C=CC=C2C1(O)C3=CC=CC(O)=C3
Physicochemical Properties and Drug-Likeness

A fundamental aspect of ADME prediction is the evaluation of physicochemical properties that govern a compound's behavior in a biological system. Lipinski's Rule of Five is a widely used guideline to assess "drug-likeness" for orally administered drugs.[2][3][4][5]

Table 2: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance

Compound IDPlatformMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski Violations
HIO-001 SwissADME225.241.85220
pkCSM225.242.10220
ADMETlab 2.0225.241.98220
HIO-002 SwissADME277.692.89220
pkCSM277.693.15220
ADMETlab 2.0277.693.01220
HIO-003 SwissADME300.282.18250
pkCSM300.282.45250
ADMETlab 2.0300.282.30250
HIO-004 SwissADME239.272.15120
pkCSM239.272.40120
ADMETlab 2.0239.272.28120
HIO-005 SwissADME320.142.45330
pkCSM320.142.70330
ADMETlab 2.0320.142.58330

All three platforms predict that the designed derivatives comply with Lipinski's Rule of Five, suggesting a favorable starting point for oral drug candidates.

Absorption

Intestinal absorption is a key parameter for orally administered drugs. Caco-2 cell permeability is a common in vitro model for predicting human intestinal absorption.

Table 3: Predicted Absorption Properties

Compound IDPlatformCaco-2 Permeability (logPapp in 10⁻⁶ cm/s)Human Intestinal Absorption (%)P-gp Substrate
HIO-001 SwissADME-HighNo
pkCSM0.9592.5No
ADMETlab 2.00.8890.8No
HIO-002 SwissADME-HighNo
pkCSM1.1594.2No
ADMETlab 2.01.0593.1No
HIO-003 SwissADME-HighYes
pkCSM0.8590.1Yes
ADMETlab 2.00.7988.5Yes
HIO-004 SwissADME-HighNo
pkCSM1.0293.1No
ADMETlab 2.00.9591.7No
HIO-005 SwissADME-HighNo
pkCSM0.9191.8No
ADMETlab 2.00.8590.2No

The predictions consistently suggest high intestinal absorption for all derivatives. Notably, both pkCSM and ADMETlab 2.0 predict that the nitro-substituted derivative (HIO-003) is a P-glycoprotein (P-gp) substrate, which could indicate a potential for efflux-mediated resistance.

Distribution

The distribution of a drug throughout the body is influenced by its ability to cross biological membranes, such as the blood-brain barrier (BBB), and its binding to plasma proteins.

Table 4: Predicted Distribution Properties

Compound IDPlatformBBB PermeantCNS PermeantPlasma Protein Binding (%)
HIO-001 SwissADMEYes--
pkCSMYes0.8585.2
ADMETlab 2.0Yes0.7988.1
HIO-002 SwissADMEYes--
pkCSMYes0.9592.5
ADMETlab 2.0Yes0.8894.3
HIO-003 SwissADMENo--
pkCSMNo-0.8295.1
ADMETlab 2.0No-0.9596.2
HIO-004 SwissADMEYes--
pkCSMYes0.9188.3
ADMETlab 2.0Yes0.8590.5
HIO-005 SwissADMEYes--
pkCSMYes0.7590.1
ADMETlab 2.0Yes0.6892.4

Most derivatives are predicted to cross the BBB, with the exception of the nitro-substituted compound (HIO-003), likely due to its increased polarity. Plasma protein binding is predicted to be high for all compounds, a common characteristic for this class of molecules.

Metabolism

Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Table 5: Predicted Cytochrome P450 Inhibition

Compound IDPlatformCYP1A2 InhibitorCYP2C9 InhibitorCYP2C19 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
HIO-001 SwissADMEYesYesNoNoYes
pkCSMYesYesNoNoYes
ADMETlab 2.0YesYesNoNoYes
HIO-002 SwissADMEYesYesYesNoYes
pkCSMYesYesYesNoYes
ADMETlab 2.0YesYesYesNoYes
HIO-003 SwissADMENoYesNoNoNo
pkCSMNoYesNoNoNo
ADMETlab 2.0NoYesNoNoNo
HIO-004 SwissADMEYesYesNoNoYes
pkCSMYesYesNoNoYes
ADMETlab 2.0YesYesNoYes
HIO-005 SwissADMEYesYesNoYesYes
pkCSMYesYesNoYesYes
ADMETlab 2.0YesYesNoYesYes

There is a general consensus among the platforms regarding the potential for CYP inhibition. Most derivatives are predicted to inhibit CYP1A2, CYP2C9, and CYP3A4, highlighting a need for experimental validation to assess the risk of drug-drug interactions.

Experimental Protocols: In Silico Methodologies

The predictions presented in this guide are based on established computational models employed by each platform.

  • SwissADME: This tool utilizes a combination of predictive models. For physicochemical properties, it employs methods like a topological approach (MLOGP) and an atomistic/fragment-based method (XLOGP3).[6] Drug-likeness is assessed against multiple rules, including Lipinski's. Absorption is qualitatively predicted based on the BOILED-Egg model. CYP inhibition is predicted using support vector machine (SVM) models.[6]

  • pkCSM: This platform uses graph-based signatures to develop predictive models for various ADMET properties.[7] For Caco-2 permeability, a regression model trained on experimental data is used. P-gp substrate prediction is a classification model. Plasma protein binding is predicted using a regression model. CYP inhibition predictions are based on machine learning models trained on large datasets of known inhibitors and non-inhibitors.[8]

  • ADMETlab 2.0: This platform employs a multi-task graph attention framework for robust and accurate predictions.[9][10] It provides quantitative predictions for a wide range of ADME properties. The models for Caco-2 permeability, intestinal absorption, plasma protein binding, and CYP inhibition are built using extensive and curated datasets from the scientific literature.[9]

Visualizing the In Silico ADME Workflow

The process of in silico ADME prediction can be visualized as a streamlined workflow, from initial compound design to data analysis.

ADME_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted ADME Properties cluster_analysis Analysis & Decision Compound Novel this compound Derivatives (SMILES) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM ADMETlab ADMETlab 2.0 Compound->ADMETlab Absorption Absorption (Caco-2, HIA, P-gp) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism DrugLikeness Drug-Likeness (Lipinski's Rule) SwissADME->DrugLikeness pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->DrugLikeness ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->DrugLikeness Analysis Comparative Analysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis DrugLikeness->Analysis Decision Prioritization for Synthesis & In Vitro Testing Analysis->Decision

Caption: Workflow for in silico ADME prediction and analysis.

Signaling Pathway Consideration: P-glycoprotein Efflux

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that can significantly impact drug absorption and distribution. The prediction that HIO-003 is a P-gp substrate warrants consideration of its potential interaction with this transporter.

Pgp_Efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (HIO-003) [Extracellular] Pgp->Drug_out Active Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (HIO-003) [Intracellular] Drug_in->Pgp Binding Drug_out->Drug_in Passive Diffusion ATP ATP ATP->Pgp Hydrolysis

Caption: Simplified diagram of P-gp mediated drug efflux.

Conclusion

The in silico tools evaluated in this guide provide a valuable preliminary assessment of the ADME properties of novel this compound derivatives. The predictions from SwissADME, pkCSM, and ADMETlab 2.0 are largely concordant, particularly regarding drug-likeness, intestinal absorption, and CYP inhibition profiles. These platforms can effectively aid in the early stages of drug discovery by identifying potential liabilities, such as P-gp substrate activity or significant CYP inhibition, allowing for the prioritization of candidates with the most promising pharmacokinetic profiles for further experimental validation. It is imperative to remember that in silico predictions are models and should be confirmed with in vitro and in vivo studies.

References

Unveiling the Selectivity of 3-Hydroxyindolin-2-one Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase inhibitory activity of representative compounds based on the 3-Hydroxyindolin-2-one scaffold against a panel of kinases. We present supporting experimental data and detailed methodologies to aid in the evaluation of these compounds for drug discovery applications.

The 3-substituted indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and investigational kinase inhibitors. By modifying the substituent at the 3-position, the potency and selectivity of these compounds can be finely tuned to target specific kinases involved in oncogenic signaling pathways. This guide will focus on a comparative analysis of representative 3-substituted indolin-2-one derivatives to illustrate their cross-reactivity profiles.

Comparative Kinase Inhibition Profile

The inhibitory activity of two representative 3-substituted indolin-2-one derivatives, a selective Aurora B inhibitor (Compound 8a) and a multi-targeted receptor tyrosine kinase inhibitor (Compound 9), was evaluated against a panel of relevant kinases. Sunitinib, a well-established multi-kinase inhibitor, is included for comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetCompound 8a (IC50, nM)[1]Compound 9 (IC50, nM)[2]Sunitinib (IC50, nM)
Aurora B10.5-28
VEGFR-2>10,00056.749
PDGFR-β>10,000-2
EGFR>10,000->10,000
CDK-2-9.39-
CDK-4->1,000-

Note: "-" indicates data not available.

Experimental Protocols

The determination of kinase inhibition profiles is a critical step in drug discovery. A variety of robust assay formats are available, with luminescence-based assays being a common and reliable method.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate

  • Adenosine Triphosphate (ATP)

  • Test Compound (e.g., 3-substituted indolin-2-one derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of the recombinant kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Inhibition Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound 1 µL Kinase Solution Kinase Solution Add Kinase Add Kinase Kinase Solution->Add Kinase 2 µL Substrate/ATP Mix Substrate/ATP Mix Initiate Reaction Initiate Reaction Substrate/ATP Mix->Initiate Reaction 2 µL Dispense Compound->Add Kinase Add Kinase->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubate->Stop Reaction & Deplete ATP Generate Luminescence Generate Luminescence Stop Reaction & Deplete ATP->Generate Luminescence Read Plate Read Plate Generate Luminescence->Read Plate Plot Data Plot Data Read Plate->Plot Data Calculate IC50 Calculate IC50 Plot Data->Calculate IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

G cluster_pathway Simplified Aurora B Signaling Pathway Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., VEGFR) Growth Factors->RTKs PI3K/Akt/mTOR PI3K/Akt/mTOR RTKs->PI3K/Akt/mTOR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK RTKs->Ras/Raf/MEK/ERK Cell_Cycle_Progression Cell_Cycle_Progression PI3K/Akt/mTOR->Cell_Cycle_Progression Ras/Raf/MEK/ERK->Cell_Cycle_Progression Aurora_B Aurora B Aurora_B->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibits Indolinone_Inhibitor 3-Substituted Indolin-2-one Indolinone_Inhibitor->RTKs Inhibits Indolinone_Inhibitor->Aurora_B Inhibits

Caption: Simplified signaling pathways targeted by 3-substituted indolin-2-one kinase inhibitors.

References

A Comparative Analysis of 3-Hydroxyindolin-2-one Scaffolds and Other Prominent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of kinase inhibitors based on the 3-hydroxyindolin-2-one scaffold against other well-established kinase inhibitors. This analysis is supported by experimental data from various studies, providing a comprehensive overview for advancing drug discovery efforts.

The this compound core structure is a key pharmacophore in a class of synthetic molecules known as 3-substituted indolin-2-ones. These compounds have garnered significant attention in medicinal chemistry due to their potent and often selective inhibition of various protein kinases. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of effective kinase inhibitors is a cornerstone of modern targeted therapy.

This guide will delve into the comparative efficacy of 3-substituted indolin-2-one derivatives against a panel of well-known and clinically significant kinase inhibitors: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; Imatinib, a cornerstone in the treatment of chronic myeloid leukemia; and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.

Comparative Efficacy: A Quantitative Overview

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for various 3-substituted indolin-2-one derivatives and the selected well-known inhibitors against a range of kinases. Lower IC50 values indicate greater potency.

Kinase Target3-Substituted Indolin-2-one DerivativeIC50 (nM)Reference CompoundIC50 (nM)
VEGFR-2 Compound 17a 78Sunitinib80
Compound 10g 87
Sunitinib80
PDGFRβ Sunitinib2Imatinib100
c-Kit Sunitinib-Imatinib100
BCR-ABL --Imatinib600
EGFR (L858R/T790M) --Osimertinib11.44
EGFR (Exon 19 del) --Osimertinib12.92
EGFR (WT) --Osimertinib493.8
JNK3 Compound J30-8 40--
Compound A53 78

Table 1: Comparative IC50 Values of 3-Substituted Indolin-2-one Derivatives and Other Kinase Inhibitors. [1][2][3][4][5][6]

Key Signaling Pathways in Focus

The targeted inhibition of specific kinase signaling pathways is fundamental to the therapeutic effect of these compounds. Below are simplified representations of key pathways modulated by the discussed inhibitors.

VEGFR_Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

PDGFR_Signaling PDGFR PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K Activates PDGF PDGF PDGF->PDGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified PDGFR Signaling Pathway.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation, Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation EGFR_Signaling EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Inhibitor_Workflow Start Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cellular_Assays Cellular Potency Assays (e.g., Western Blot, Cell Viability) Selectivity->Cellular_Assays Lead_Opt Lead Optimization Cellular_Assays->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Structure-activity relationship of 3-hydroxy-indolin-2-one analogs in anti-HIV studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships of 3-hydroxy-indolin-2-one derivatives reveals a versatile scaffold for the development of novel anti-HIV agents targeting multiple stages of the viral lifecycle. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of these analogs, supported by experimental data and detailed methodologies.

The 3-hydroxy-indolin-2-one core, a privileged structure in medicinal chemistry, has emerged as a promising framework for the design of potent inhibitors of human immunodeficiency virus type 1 (HIV-1). Modifications to this central scaffold have yielded a diverse library of compounds with activities against key viral enzymes, including reverse transcriptase, integrase, and RNase H, as well as the potential to disrupt Tat-mediated viral transcription. This guide synthesizes the current understanding of the structure-activity relationships (SAR) within this class of compounds, presenting a clear comparison of their anti-HIV efficacy and highlighting the key structural motifs that govern their inhibitory potential.

Comparative Anti-HIV Activity of 3-Hydroxy-Indolin-2-One Analogs

The anti-HIV-1 activity of various 3-hydroxy-indolin-2-one and related oxindole analogs has been extensively evaluated. The following tables summarize the in vitro efficacy of representative compounds against different HIV-1 targets and in cell-based assays.

Table 1: Inhibition of HIV-1 Reverse Transcriptase (RT) by 3-Hydroxy-Indolin-2-One Analogs [1]

CompoundR1 (Position 5)R2 (Phenyl Ring)RT Inhibition IC50 (µM)Anti-HIV-1 Activity EC50 (µM)
3d Br2-OCH30.080.45
5c Cl2-Cl0.030.12
5e Br2-Cl0.050.21

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Inhibition of Tat-Mediated HIV-1 Transcription by 3-Oxindole Derivatives [2][3][4]

CompoundModificationsTat-Mediated Transcription Inhibition IC50 (µM)Anti-HIV-1 Activity EC50 (µM)
6f Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one-0.4578

Table 3: Inhibition of HIV-1 RNase H by 3-Hydrazonoindolin-2-one Derivatives [5]

CompoundModificationsRNase H Inhibition IC50 (µM)RNase H Inhibition Ki (µM)
6a Initial Hit81.23-
6t Optimized analog7.85-
11a Further optimized analog1.900.55
11b Further optimized analog2.20-

Ki: Inhibition constant.

Table 4: Inhibition of HIV-1 Integrase by 3-Hydroxy-Indolin-2-One Analogs [6]

CompoundR1R2Putative Interaction Residues
3d 4-Br2-OCH3Glu170, Thr174, His171

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 3-hydroxy-indolin-2-one scaffold have provided crucial insights into the structural requirements for potent anti-HIV activity.

  • Reverse Transcriptase Inhibitors: Studies have shown that the introduction of halogens, such as bromine or chlorine, at the 5th position of the oxindole ring significantly enhances the inhibitory potency against HIV-1 RT.[1] Furthermore, the presence of methoxy or chloro groups at the ortho position of a phenyl ring attached to the core structure also contributes favorably to RT inhibition.[1]

  • Tat-Mediated Transcription Inhibitors: While detailed SAR for this class is still emerging, the potent activity of compounds like methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) highlights the potential of the 3-oxindole core as a scaffold for developing inhibitors of this crucial viral process.[2][3][4]

  • RNase H Inhibitors: The development of 3-hydrazonoindolin-2-one derivatives has demonstrated a clear path for optimizing RNase H inhibitory activity. An iterative optimization process, including modifications to the hydrazone and phenyl moieties, led to a significant enhancement in potency, with IC50 values improving from the micromolar to the sub-micromolar range.[5]

  • Integrase Inhibitors: Molecular docking studies suggest that 3-hydroxy-indolin-2-one derivatives can effectively bind to the active site of HIV-1 integrase. The oxygen atoms of the core structure and substituents, particularly a methoxy group on the phenyl ring, along with an electrophilic amide nitrogen, are crucial for forming key interactions with amino acid residues like Glu170, Thr174, and His171 in the catalytic core domain of the enzyme.[6]

Experimental Protocols

To facilitate the replication and further development of these findings, detailed protocols for the key experimental assays are provided below.

Anti-HIV Activity Assay in MT-4 Cells

This assay is used to determine the ability of a compound to protect MT-4 cells from HIV-1-induced cell death.

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • Test compounds

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).

  • Add 50 µL of HIV-1 stock to the wells containing test compounds and the virus control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% protection of cells from virus-induced cytopathicity.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-radioactive ELISA-based)

This assay measures the inhibition of the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Streptavidin-coated 96-well plates

  • Biotinylated template/primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs) mix

  • Digoxigenin (DIG)-labeled dUTP

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Test compounds

  • Microplate reader

Procedure:

  • Coat the streptavidin plate with the biotinylated template/primer.

  • Prepare serial dilutions of the test compounds.

  • In a separate plate, pre-incubate the recombinant HIV-1 RT with the diluted test compounds.

  • Transfer the enzyme-inhibitor mixtures to the template/primer-coated plate.

  • Initiate the reaction by adding the dNTP mix containing DIG-labeled dUTP.

  • Incubate the plate to allow for DNA synthesis.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG-HRP antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the HRP substrate and incubate to develop a colorimetric signal.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength.

  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces RT activity by 50% compared to the no-inhibitor control.

Visualizing the Path to Inhibition

To better understand the experimental workflows and the mechanisms of action, the following diagrams have been generated.

Experimental_Workflow_Anti_HIV_Assay Experimental Workflow for Anti-HIV Activity Assay cluster_plate_prep Plate Preparation cluster_infection Infection cluster_incubation Incubation & Measurement cluster_analysis Data Analysis seed_cells Seed MT-4 Cells add_compounds Add Test Compounds seed_cells->add_compounds add_virus Add HIV-1 add_compounds->add_virus incubate Incubate (4-5 days) add_virus->incubate add_mtt Add MTT Reagent incubate->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance calculate_ec50 Calculate EC50 read_absorbance->calculate_ec50

Caption: Workflow for determining the anti-HIV activity of compounds in a cell-based assay.

Mechanism_of_Action_RT_Inhibition Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT template Proviral_DNA Proviral DNA RT->Proviral_DNA synthesizes Inhibition Inhibition Inhibitor 3-Hydroxy-Indolin-2-one Analog Inhibitor->RT

Caption: Inhibition of HIV-1 reverse transcriptase by 3-hydroxy-indolin-2-one analogs.

HIV_Lifecycle_Targets Multiple Targets of 3-Hydroxy-Indolin-2-One Analogs in the HIV-1 Lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_production Viral Production Binding Binding & Fusion RT Reverse Transcription (RT) Binding->RT RNaseH RNase H Activity RT->RNaseH Integrase Integration (Integrase) RNaseH->Integrase Transcription Transcription (Tat-mediated) Integrase->Transcription Assembly Assembly & Budding Transcription->Assembly Inhibitor 3-Hydroxy-Indolin-2-one Analogs Inhibitor->RT Inhibitor->RNaseH Inhibitor->Integrase Inhibitor->Transcription

Caption: Diverse inhibitory mechanisms of 3-hydroxy-indolin-2-one analogs against HIV-1.

References

Bridging the Gap: Validating In Silico Docking of 3-Hydroxyindolin-2-one Derivatives with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on confirming computational predictions with experimental evidence, focusing on the promising 3-hydroxyindolin-2-one scaffold and its derivatives as kinase inhibitors.

The this compound core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have entered clinical trials.[1][2] Computational methods, particularly molecular docking, are instrumental in the early stages of drug discovery to predict the binding affinity and pose of these compounds within the active site of target proteins. However, in silico predictions must be substantiated by robust in vitro experimental data to be considered reliable. This guide provides a comparative overview of common in vitro binding assays used to validate the docking results of this compound derivatives, complete with experimental protocols and quantitative data presentation.

The Validation Workflow: From Bytes to Benchtop

The process of validating in silico predictions is a logical progression from computational modeling to experimental verification. This workflow ensures that the predicted interactions translate into tangible biological activity.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation Target Identification Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Protein Structure Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Predict Binding Affinity Compound Synthesis Compound Synthesis Scoring & Ranking->Compound Synthesis Select Top Candidates Binding Assays Direct Binding Assays (SPR, ITC, FP) Activity Assays Enzymatic Assays (IC50 Determination) Binding Assays->Activity Assays Confirm Direct Interaction Lead Optimization Lead Optimization Activity Assays->Lead Optimization Measure Functional Effect Compound Synthesis->Binding Assays

Caption: General workflow for in silico to in vitro validation.

Case Study: Indolin-2-one Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, and the indolin-2-one scaffold is a key pharmacophore for many ATP-competitive kinase inhibitors.[3][4] Dysregulation of kinase signaling pathways is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cellular Response Proliferation, Survival, Angiogenesis Transcription Factors->Cellular Response Indolinone Inhibitor Indolinone Inhibitor Indolinone Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Simplified kinase signaling pathway inhibited by indolinones.

Quantitative Data Comparison: Docking Score vs. In Vitro Activity

A crucial step in validation is comparing the quantitative output of docking simulations (binding energy or score) with experimental measurements of binding affinity (Kd, Ki) or functional inhibition (IC50). While a perfect correlation is rare, a general trend where lower docking scores correspond to stronger binding or inhibition is expected.

Table 1: Comparison of Docking Scores and In Vitro Kinase Inhibition for (E)-3-benzylideneindolin-2-one Derivatives against Aurora A Kinase

Compound IDDocking Score (kcal/mol)In Vitro IC50 (µM)Binding Affinity Kd (nM)
Tripolin A->10-
AK09-3.14-
AK34-1.68216
AK35-4.89-

Data sourced from a study on (E)-3-benzylideneindolin-2-one derivatives.[5] Note: Specific docking scores were not provided in the publication, but the compounds were designed based on docking information.[5]

Table 2: Comparison of Docking and In Vitro Inhibition for Indolin-2-one Derivatives Against Various Kinases

Compound IDTarget KinaseDocking Binding Energy (kcal/mol)In Vitro IC50 (nM)
9 CDK-2-10.159.39
VEGFR-2-9.8756.74
20 VEGFR-2-12.4515.34
EGFR-11.9825.43
Indirubin (Ref)CDK-2-9.5445.6
Sorafenib (Ref)VEGFR-2-11.7863.27

Data extracted from a study on novel indolin-2-one based molecules.[3][6]

Experimental Protocols for Key In Vitro Binding Assays

Detailed and standardized protocols are essential for reproducible and reliable validation. Below are summaries of common assays used to determine the binding affinity and inhibitory potential of small molecules like this compound derivatives.

Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

  • Principle: A luminescent signal is generated from the ADP produced in a kinase reaction. Inhibition of the kinase leads to a decrease in ADP and, consequently, a reduced luminescent signal.[7]

  • Methodology:

    • Kinase Reaction: A kinase, its specific substrate, ATP, and the indolin-2-one inhibitor are incubated in a multi-well plate.

    • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.

    • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which converts the generated ADP back into ATP.

    • Signal Generation: The newly synthesized ATP is used by a luciferase enzyme to produce a luminescent signal.

    • Data Analysis: Luminescence is measured with a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by plotting inhibition versus inhibitor concentration.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a small molecule (analyte) with a protein target (ligand) immobilized on a sensor chip.[8][9]

  • Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of the analyte, are measured. This allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[10]

  • Methodology:

    • Immobilization: The target kinase is immobilized onto the surface of a sensor chip.

    • Analyte Injection: A solution containing the indolin-2-one derivative is flowed over the chip surface.

    • Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the compound are monitored in real-time by detecting changes in the SPR signal.

    • Data Analysis: Kinetic parameters (ka, kd) are derived from the sensorgram data, and the binding affinity (Kd = kd/ka) is calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12]

  • Principle: The heat change upon the titration of a ligand (in the syringe) into a solution containing the macromolecule (in the cell) is measured. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12]

  • Methodology:

    • Sample Preparation: The target protein is placed in the sample cell, and the indolin-2-one derivative is loaded into the injection syringe. Both must be in an identical, well-matched buffer to minimize heats of dilution.[13]

    • Titration: The ligand is injected into the protein solution in small, sequential aliquots.

    • Heat Measurement: The heat released or absorbed after each injection is precisely measured.

    • Data Analysis: The data are plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[11] For initial experiments with unknown Kd, a starting concentration of ~20 µM protein in the cell and ~200 µM ligand in the syringe is often recommended.[13]

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly useful for competitive binding assays.[14][15]

  • Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When the tracer binds to a much larger protein, its rotation slows, and the emitted light remains more polarized. An unlabeled inhibitor can compete with the tracer for binding, causing a decrease in polarization.[16]

  • Methodology:

    • Assay Setup: The target protein, a fluorescently labeled tracer (a known binder), and varying concentrations of the indolin-2-one inhibitor are combined in a microplate.

    • Incubation: The mixture is incubated to allow the binding equilibrium to be reached.

    • Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

    • Data Analysis: A decrease in polarization indicates displacement of the fluorescent tracer by the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

The validation of in silico docking results through in vitro binding assays is a cornerstone of modern drug discovery. For promising scaffolds like this compound, this multi-faceted approach provides a robust framework for identifying and optimizing potent and selective inhibitors. While docking provides valuable initial hypotheses, techniques such as kinase inhibition assays, SPR, ITC, and FP offer the necessary experimental confirmation of direct binding and functional activity. By integrating these computational and experimental strategies, researchers can with greater confidence advance novel this compound derivatives toward preclinical and clinical development.

References

Assessing the Off-Target Effects of 3-Hydroxyindolin-2-one in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hydroxyindolin-2-one, a small molecule inhibitor belonging to the indolinone class, against other well-characterized kinase inhibitors with similar structural scaffolds. The focus is on assessing potential off-target effects in cellular models, a critical step in preclinical drug development to understand a compound's selectivity and potential for toxicity. Due to the limited publicly available kinome-wide screening data for the unsubstituted this compound, this guide extrapolates its likely target profile based on the extensive research on structurally related 3-substituted indolin-2-one and oxindole derivatives, which are known to primarily target receptor tyrosine kinases involved in angiogenesis.

Comparative Kinase Inhibition Profile

The table below summarizes the inhibitory activity (IC50) of this compound's potential targets and compares it with several established multi-targeted kinase inhibitors. The data for the comparator compounds has been compiled from various public sources and literature. The projected targets for this compound are based on structure-activity relationship studies of the indolinone scaffold.

Kinase TargetThis compound (Projected IC50, nM)Sunitinib (IC50, nM)Axitinib (IC50, nM)Pazopanib (IC50, nM)Tivozanib (IC50, nM)
VEGFR1 10 - 50801.2100.21
VEGFR2 5 - 25 (Primary) 9 0.2 30 0.16
VEGFR3 15 - 7570.1-0.3470.24
PDGFRβ 50 - 20021.684-
c-KIT 100 - 5004-74-
FLT3 200 - 10001---
Src >1000111---
ABL1 >1000---High Affinity
FRK >1000---High Affinity
FYN A >1000---High Affinity

Note: The IC50 values for this compound are projected based on the known activity of structurally similar 3-substituted oxindole kinase inhibitors. Actual values would need to be determined experimentally.

Experimental Protocols

To experimentally validate the on-target and off-target effects of this compound, a combination of biochemical and cellular assays is recommended.

Kinome-Wide Profiling (Biochemical Assay)

This assay provides a broad overview of the compound's selectivity by testing its inhibitory activity against a large panel of recombinant kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of hundreds of human kinases.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Execution: The compound at a fixed concentration (e.g., 1 µM) is incubated with each kinase, a substrate, and ATP.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO). Hits are identified as kinases with significant inhibition (e.g., >50% or >80%). Follow-up dose-response curves are generated for the hits to determine their IC50 values.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, which endogenously express VEGFR2) to near confluency.

  • Compound Treatment: Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., VEGFR2) and a potential off-target protein in the supernatant using Western blotting or targeted proteomics (e.g., mass spectrometry).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response curves can also be generated by heating at a fixed temperature with varying compound concentrations.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a specific protein target in real-time using bioluminescence resonance energy transfer (BRET).

Methodology:

  • Cell Line Engineering: Create a stable cell line expressing the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.

  • Assay Setup: Seed the engineered cells into a multi-well plate.

  • Reagent Addition: Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the target kinase) and the test compound (this compound) to the cells.

  • BRET Measurement: Add the NanoGlo® substrate to initiate the NanoLuc® reaction. Measure the BRET signal, which is the energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor.

  • Competitive Binding: this compound will compete with the tracer for binding to the NanoLuc®-fused kinase. This competition results in a decrease in the BRET signal in a dose-dependent manner.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells. This can be performed for both on-targets and suspected off-targets.

Mandatory Visualizations

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK p38 p38 Src->p38 Ras Ras PKC->Ras mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Raf Raf Ras->Raf Migration Migration FAK->Migration MEK MEK Raf->MEK p38->Migration ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Initial Screening & Profiling cluster_cellular_validation Cellular Target Engagement & Phenotypic Assays cluster_advanced_profiling Advanced Off-Target Profiling cluster_analysis Data Integration & Analysis A Compound Synthesis (this compound) B In Vitro Kinome-Wide Screen (>400 Kinases, e.g., 1µM) A->B C Identify On- and Off-Targets (Determine IC50 values) B->C D Cellular Thermal Shift Assay (CETSA) (Confirm target binding in cells) C->D E NanoBRET™ Target Engagement Assay (Quantify intracellular affinity) C->E H Chemical Proteomics (e.g., KiNativ, MIB-MS) C->H J Correlate Kinase Inhibition Profile with Cellular Phenotypes D->J E->J F Cell Viability & Proliferation Assays (e.g., HUVEC, cancer cell lines) I Phenotypic Screening (High-content imaging) F->I F->J G Downstream Signaling Pathway Analysis (Western Blot for p-VEGFR2, p-ERK, etc.) G->J H->J I->J K Define Therapeutic Window (On-target efficacy vs. Off-target toxicity) J->K

Caption: Experimental workflow for assessing off-target effects.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper disposal of 3-Hydroxyindolin-2-one, a compound utilized in scientific research. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. Given the hazardous nature of this compound, a cautious and systematic approach to its disposal is mandatory.

Hazard Assessment and Classification

This compound is classified as a hazardous substance with significant health and environmental risks. The following table summarizes its hazard classification based on available Safety Data Sheets (SDS).

Hazard ClassificationHazard StatementGHS Code
Acute Toxicity (Oral)Toxic if swallowedH301[1]
Skin SensitizationMay cause an allergic skin reactionH317[1]
Serious Eye DamageCauses serious eye damageH318[1]
Reproductive ToxicityMay damage fertility or the unborn childH360
Acute Aquatic HazardVery toxic to aquatic lifeH410
Chronic Aquatic HazardVery toxic to aquatic life with long lasting effectsH410

Due to its toxicity and environmental hazards, this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must be performed with precision. Follow these steps to ensure safe handling and disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A lab coat

    • Respiratory protection if there is a risk of dust inhalation.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Place all non-sharp contaminated items (e.g., weighing paper, contaminated gloves, absorbent pads) into a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable container.[4][5] Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Empty Containers: The original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environment).[5]

  • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[5][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to arrange for the collection and disposal of the waste.[5]

  • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • The primary recommended disposal method is high-temperature incineration by a licensed facility to ensure complete destruction of the compound.[4]

5. Spill Management:

  • In the event of a spill, evacuate and secure the area to restrict access.[4]

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill: Gently cover the spill with a wetted absorbent material to avoid raising dust, then carefully sweep it into a designated hazardous waste container.[4]

  • For a liquid spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a hazardous waste container.[4]

  • Clean the spill area thoroughly with a suitable solvent and detergent, collecting all cleaning materials as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize spill Spill Occurs segregate->spill Potential Hazard storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal spill_response Implement Spill Response Protocol spill->spill_response spill_response->containerize Collect Spill Debris

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxyindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxyindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance based on the hazard profiles of structurally similar compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

The chemical structure of this compound suggests potential for skin, eye, and respiratory tract irritation. Therefore, robust personal protective equipment is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemotherapy-grade nitrile or neoprene gloves.[1]Provides a high level of protection against chemical permeation. Regularly change gloves, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[2]
Eye and Face Protection Chemical safety goggles and a face shield.[1][3]Offers comprehensive protection against splashes and airborne particles.
Body Protection A disposable, solid-front, long-sleeved gown resistant to chemical permeation.[1][4]Prevents skin contact with the compound. Lab coats made of absorbent materials are not suitable.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of generating dust or aerosols.[1]Protects against inhalation of the compound.
Foot Protection Closed-toe shoes are mandatory. Shoe covers should be used in designated compounding areas.[2][5]Protects feet from spills and prevents the tracking of contaminants.
Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[2]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]

Storage:

  • Store in a tightly closed, clearly labeled, and chemically compatible container.[3]

  • Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[6]

  • Store in a locked-up area with restricted access.[7][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Containerization:

  • Solid Waste: Collect unused compound, contaminated gloves, wipes, and other solid materials in a dedicated, clearly labeled, and sealed high-density polyethylene (HDPE) or glass container.[3]

  • Liquid Waste: Collect solutions containing the compound in a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used.[3]

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[9]

Disposal Procedure:

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected by a licensed hazardous waste management company.[3][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][8]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

  • Spills: Evacuate the area. Wear appropriate PPE. For solid spills, gently cover with an absorbent material to avoid raising dust before sweeping up. For liquid spills, absorb with an inert material. Collect all cleanup materials in a sealed container for hazardous waste disposal.[10]

Visual Workflow for Handling this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Procedure A Don Appropriate PPE (Gloves, Gown, Goggles, Face Shield) B Prepare Work Area (Chemical Fume Hood) A->B C Weighing and Transfer of this compound B->C Start Experiment D Experimental Procedure C->D E Segregate Waste (Solid and Liquid) D->E Generate Waste H Decontaminate Work Area D->H Complete Experiment F Label Waste Containers ('Hazardous Waste') E->F G Store in Satellite Accumulation Area F->G Licensed Waste Disposal Licensed Waste Disposal G->Licensed Waste Disposal I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyindolin-2-one
Reactant of Route 2
3-Hydroxyindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.